Product packaging for DL-Valine-d8(Cat. No.:CAS No. 203784-63-8)

DL-Valine-d8

Cat. No.: B1590158
CAS No.: 203784-63-8
M. Wt: 125.20 g/mol
InChI Key: KZSNJWFQEVHDMF-PIODKIDGSA-N
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Description

DL-Valine-d8 is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 125.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2 B1590158 DL-Valine-d8 CAS No. 203784-63-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i1D3,2D3,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSNJWFQEVHDMF-PIODKIDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40514732
Record name (2,3,4,4,4,4',4',4'-~2~H_8_)Valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203784-63-8
Record name (2,3,4,4,4,4',4',4'-~2~H_8_)Valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is DL-Valine-d8 and its chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Valine-d8 is a stable, non-radioactive, isotopically labeled form of the essential amino acid valine. In this molecule, eight hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution makes this compound an invaluable tool in various scientific disciplines, particularly in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry. Its chemical properties are nearly identical to its unlabeled counterpart, allowing it to mimic the behavior of natural valine in biological systems while being distinguishable by mass-sensitive analytical techniques.

Chemical Properties

This compound is a white solid with chemical characteristics closely mirroring those of natural DL-Valine. The primary distinction lies in its increased molecular weight due to the presence of eight deuterium atoms. This mass difference is the basis for its utility in isotope tracing and as an internal standard.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₅H₃D₈NO₂
Linear Formula (CD₃)₂CDCD(NH₂)CO₂H[1]
Molecular Weight 125.20 g/mol [1][2][3][4]
CAS Number 203784-63-8
Appearance White to off-white solid
Melting Point 295 °C (sublimes)
Isotopic Purity ≥98 atom % D
Assay ≥99% (CP)
Storage Temperature Room temperature

Synthesis and Manufacturing

The synthesis of deuterated amino acids like this compound can be achieved through several methods. While specific proprietary synthesis routes are not publicly disclosed, general experimental approaches include:

  • Hydrogen-Deuterium (H/D) Exchange: This method involves the exchange of protons for deuterons from a deuterium source, such as heavy water (D₂O), often catalyzed by a metal catalyst like palladium. For the synthesis of β-deuterated amino acids, a palladium-catalyzed H/D exchange protocol for a β-deuterated N-protected amino amide has been developed, which can then be converted to the β-deuterated amino acid.

  • Microbial Synthesis: Certain microorganisms can be cultured in a medium enriched with deuterium to produce deuterated biomolecules, including amino acids. Facultative methylotrophic bacteria, for instance, have been used to prepare highly deuterated phenylalanine, alanine, valine, and leucine/isoleucine.

  • Chemical Synthesis from Deuterated Precursors: A multi-step chemical synthesis can be employed, starting with commercially available deuterated building blocks.

The following diagram illustrates a generalized workflow for the synthesis of a deuterated amino acid via H/D exchange.

G cluster_synthesis General Synthesis Workflow for Deuterated Amino Acids Start Unlabeled Amino Acid (e.g., Valine) Protect Protection of Functional Groups Start->Protect Exchange Palladium-Catalyzed H/D Exchange with D₂O Protect->Exchange Deprotect Deprotection Exchange->Deprotect Purify Purification and Isolation Deprotect->Purify End Deuterated Amino Acid (e.g., this compound) Purify->End

Caption: Generalized workflow for deuterated amino acid synthesis.

Applications in Research and Drug Development

The primary utility of this compound stems from its isotopic label, which allows it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Internal Standard for Mass Spectrometry

This compound is widely used as an internal standard in quantitative mass spectrometry-based applications, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). When analyzing biological samples, an internal standard is a compound added in a known amount to the sample to correct for variations in sample preparation and instrument response. As this compound is chemically identical to valine, it co-elutes and ionizes similarly, but its different mass allows for its separate detection. This enables precise and accurate quantification of the unlabeled valine in the sample.

The diagram below outlines the use of this compound as an internal standard in a typical quantitative LC-MS workflow.

G cluster_workflow Quantitative Analysis using this compound as an Internal Standard Sample Biological Sample (contains unlabeled Valine) Spike Spike with known amount of this compound Sample->Spike Prepare Sample Preparation (e.g., protein precipitation, derivatization) Spike->Prepare LCMS LC-MS/MS Analysis Prepare->LCMS Detect Separate Detection of Unlabeled Valine and this compound based on mass LCMS->Detect Quantify Quantification of Unlabeled Valine based on the ratio to this compound Detect->Quantify G cluster_tracing Metabolic Tracing with this compound Introduce Introduction of this compound into the biological system Uptake Cellular Uptake Introduce->Uptake Pool Incorporation into the intracellular amino acid pool Uptake->Pool Protein Protein Synthesis Pool->Protein Metabolism Catabolism and conversion to other metabolites Pool->Metabolism Analysis Analysis of labeled proteins and metabolites by MS or NMR Protein->Analysis Metabolism->Analysis

References

A Technical Guide to DL-Valine-d8: Structure and Molecular Properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a concise overview of the core structural and molecular characteristics of DL-Valine-d8, an isotopically labeled form of the amino acid valine. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below. This data is critical for a range of applications, from metabolic research to use as an internal standard in mass spectrometry-based quantification.

PropertyValueSource
Molecular Weight125.20 g/mol [1][2][3][4][5]
Chemical FormulaC₅H₃D₈NO₂
Linear Formula(CD₃)₂CDCD(NH₂)CO₂H
IUPAC Name(2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid
CAS Number35045-72-8

Structural Representation

This compound is a deuterated analog of DL-Valine, where eight hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution is key to its utility in various analytical and research applications. The positions of deuterium labeling are on the isopropyl group and the alpha-carbon.

The logical relationship and structure of this compound can be visualized as follows:

DL_Valine_d8_Structure Logical Structure of this compound cluster_valine_backbone Valine Backbone cluster_isopropyl_group Deuterated Isopropyl Group Carboxyl COOH Alpha_Carbon α-Carbon (CD) Alpha_Carbon->Carboxyl Amino_Group NH₂ Alpha_Carbon->Amino_Group Beta_Carbon β-Carbon (CD) Alpha_Carbon->Beta_Carbon Gamma_Carbon_1 γ-Carbon (CD₃) Beta_Carbon->Gamma_Carbon_1 Gamma_Carbon_2 γ-Carbon (CD₃) Beta_Carbon->Gamma_Carbon_2

Logical structure of this compound.

Experimental Applications and Methodologies

The primary utility of this compound stems from its increased mass due to the deuterium atoms. This mass shift allows it to be distinguished from its unlabeled counterpart by mass spectrometry.

Typical Experimental Workflow: Isotope Dilution Mass Spectrometry

A common application for this compound is as an internal standard in isotope dilution mass spectrometry (ID-MS) for the accurate quantification of endogenous valine in biological samples. A generalized workflow for this application is outlined below.

IDMS_Workflow Generalized ID-MS Workflow with this compound Sample_Prep Biological Sample Preparation (e.g., Plasma, Tissue Homogenate) Spiking Spiking with a known concentration of this compound Sample_Prep->Spiking Extraction Extraction of Amino Acids Spiking->Extraction Derivatization Chemical Derivatization (Optional) Extraction->Derivatization LC_MS_Analysis LC-MS/MS Analysis Derivatization->LC_MS_Analysis Quantification Quantification of Endogenous Valine LC_MS_Analysis->Quantification

Generalized ID-MS workflow with this compound.

Methodology for LC-MS/MS Analysis:

  • Chromatographic Separation: A reversed-phase or HILIC liquid chromatography column is typically used to separate valine from other amino acids and matrix components. The mobile phases often consist of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both endogenous valine and this compound are monitored.

  • Quantification: The ratio of the peak area of endogenous valine to the peak area of the this compound internal standard is calculated. This ratio is then used to determine the concentration of endogenous valine in the original sample by comparing it to a calibration curve.

The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in quantitative analyses.

References

A Technical Guide to the Isotopic Enrichment and Purity of DL-Valine-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Valine-d8 is a stable isotope-labeled (SIL) form of the essential amino acid valine, in which eight hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it a valuable tool in a wide range of scientific applications, particularly in mass spectrometry-based quantitative analysis and metabolic research. Its chemical properties are nearly identical to its unlabeled counterpart, but its increased mass allows it to be distinguished and traced.

This technical guide provides an in-depth overview of the critical quality attributes of this compound: isotopic enrichment and chemical purity. It details the analytical methodologies used to determine these parameters and discusses the importance of high purity for its primary applications in research and drug development.

Core Concepts: Isotopic Enrichment and Chemical Purity

The utility of this compound is fundamentally dependent on two key quality metrics:

  • Isotopic Enrichment: This refers to the percentage of molecules in which the hydrogen atoms at specific positions have been replaced by deuterium. It is typically expressed as "atom percent D". A high isotopic enrichment (ideally >98%) is crucial to minimize interference from the naturally occurring unlabeled analyte and to ensure accurate quantification.

  • Chemical Purity: This is the percentage of the material that is chemically this compound, exclusive of any chemical impurities (e.g., other amino acids, reagents from synthesis). High chemical purity (typically >98% or 99%) is essential to avoid introducing confounding variables into experimental systems.

The relationship between these two parameters is critical. A product can have high chemical purity but low isotopic enrichment, and vice-versa. For most applications, both high chemical and high isotopic purity are required.

DL_Valine_d8_Product This compound Product Isotopic_Enrichment Isotopic Enrichment (Atom % D) DL_Valine_d8_Product->Isotopic_Enrichment Chemical_Purity Chemical Purity (e.g., HPLC, GC) DL_Valine_d8_Product->Chemical_Purity Mass_Spectrometry Mass Spectrometry (MS) Isotopic_Enrichment->Mass_Spectrometry NMR_Spectroscopy NMR Spectroscopy Isotopic_Enrichment->NMR_Spectroscopy Application_Fitness Fitness for Application (e.g., Internal Standard) Isotopic_Enrichment->Application_Fitness Chemical_Purity->Application_Fitness

Caption: Logical relationship between purity and analytical verification.

Quantitative Data Summary

The following table summarizes typical quantitative data for commercially available this compound, compiled from various suppliers.

ParameterTypical SpecificationAnalytical Technique(s)
Isotopic Enrichment ≥98 atom % DMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
Chemical Purity ≥98% (CP)High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)
Molecular Formula C₅H₃D₈NO₂-
Molecular Weight 125.20 g/mol -
Mass Shift (M+) +8Mass Spectrometry (MS)

Analytical Methodologies and Experimental Protocols

Accurate determination of isotopic enrichment and chemical purity requires robust analytical techniques. The most common methods employed are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC (Chemical Purity) Dissolution->HPLC MS Mass Spectrometry (Isotopic Enrichment) Dissolution->MS NMR NMR (Isotopic Enrichment & Structural Integrity) Dissolution->NMR Data_Analysis Data Processing & Quantification HPLC->Data_Analysis MS->Data_Analysis NMR->Data_Analysis Report Certificate of Analysis Data_Analysis->Report

Caption: General workflow for purity and enrichment analysis.

Isotopic Enrichment Determination by Mass Spectrometry (MS)

MS is a primary technique for determining isotopic enrichment by measuring the mass-to-charge ratio of ionized molecules.

Experimental Protocol (LC-MS):

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in water/methanol).

    • Dilute the stock solution to a working concentration (e.g., 1 µg/mL) with the initial mobile phase.

  • Instrumentation (Liquid Chromatography - Mass Spectrometry):

    • HPLC System:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A suitable gradient to elute valine (e.g., start with 2% B, ramp to 95% B).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometer (e.g., Q-TOF or Orbitrap):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Scan Mode: Full scan from m/z 100-200.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120 °C.

  • Data Analysis:

    • Extract the ion chromatograms for the unlabeled valine (m/z 118.086) and this compound (m/z 126.136).

    • Integrate the peak areas for both species.

    • Calculate the isotopic enrichment using the following formula:

      • Isotopic Enrichment (%) = [Area(d8) / (Area(d8) + Area(d0))] x 100

Isotopic Enrichment and Structural Integrity by NMR Spectroscopy

NMR spectroscopy provides information on the structural integrity of the molecule and can be used to quantify the level of deuteration.[1]

Experimental Protocol (Quantitative ²H NMR):

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a vial.

    • Dissolve the sample in a known volume of a non-deuterated solvent (e.g., H₂O with a known internal standard like maleic acid).[2]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation (NMR Spectrometer):

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Nucleus: ²H (Deuterium).

    • Pulse Sequence: A simple pulse-acquire sequence.

    • Acquisition Parameters:

      • Set the spectral width to cover the expected chemical shift range for valine.

      • Use a calibrated 90° pulse.

      • Employ a relaxation delay of at least 5 times the longest T1 of the signals of interest.

      • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Process the FID with an appropriate window function.

    • Integrate the area of the deuterium signal corresponding to the deuterated positions on valine.

    • Compare the integral to that of a known concentration internal standard to quantify the amount of deuterated compound.

    • ¹H NMR can also be used to observe the reduction in signal intensity at the deuterated positions compared to a non-deuterated valine standard.[1]

Chemical Purity Determination by HPLC

HPLC is a standard method for assessing the chemical purity of amino acids.

Experimental Protocol (HPLC with UV Detection):

  • Sample Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in 0.1 N HCl.

    • Filter the sample through a 0.45 µm syringe filter if necessary.

  • Instrumentation (HPLC System):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 40 mM Phosphate buffer, pH 7.8.

    • Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10).

    • Gradient:

      • 0-2 min: 0% B

      • 2-18 min: 0-100% B

      • 18-22 min: 100% B

      • 22-25 min: 100-0% B

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of the main this compound peak and any impurity peaks.

    • Calculate the chemical purity as the percentage of the main peak area relative to the total area of all peaks.

      • Chemical Purity (%) = [Area(this compound) / Total Area] x 100

Applications in Research and Drug Development

The high isotopic and chemical purity of this compound is critical for its applications, which primarily leverage the kinetic isotope effect. The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can slow down metabolic processes, a principle now being applied in drug development.[3]

Internal Standard in Quantitative Mass Spectrometry

This compound is widely used as an internal standard for the accurate quantification of natural valine in biological samples by isotope dilution mass spectrometry.[4]

  • Principle: A known amount of this compound is spiked into a sample. The ratio of the MS response of the endogenous (unlabeled) valine to the spiked (labeled) standard allows for precise quantification, correcting for sample loss during preparation and variations in instrument response.

Biological_Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with known amount of this compound Biological_Sample->Spike Extraction Sample Extraction & Preparation Spike->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Quantification Quantification of Endogenous Valine LC_MS_Analysis->Quantification

Caption: Workflow for using this compound as an internal standard.

Metabolic Flux Analysis

In metabolic research, deuterated amino acids like this compound are used as tracers to study metabolic pathways and fluxes in living systems. By tracking the incorporation of deuterium into various metabolites, researchers can elucidate the dynamics of cellular metabolism.

Drug Development and Pharmacokinetics

The "deuteration" of drug candidates is an emerging strategy in pharmaceutical development. Replacing hydrogen with deuterium at sites of metabolic oxidation can:

  • Slow down drug metabolism: This can lead to a longer drug half-life, reduced dosing frequency, and improved patient compliance.

  • Alter metabolic pathways: Potentially reducing the formation of toxic metabolites.

  • Improve the pharmacokinetic profile: Leading to more consistent drug exposure.

While DL-Valine itself is a nutrient, the principles of using deuterated molecules are exemplified by drugs like deutetrabenazine, which has been approved by the FDA. Several other deuterated drugs are currently in clinical trials for various indications. This compound can be used in pre-clinical studies to understand the metabolic fate of valine and related compounds.

Conclusion

The quality of this compound, defined by its isotopic enrichment and chemical purity, is paramount to its successful application in research and development. Rigorous analytical testing using techniques such as mass spectrometry, NMR spectroscopy, and HPLC is essential to verify these parameters. As an indispensable tool for quantitative proteomics, metabolomics, and as a building block in the development of next-generation deuterated therapeutics, high-purity this compound will continue to be a key component in advancing scientific discovery.

References

An In-depth Technical Guide to Deuterated Valine: Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of deuterated valine. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations to support advanced research and applications.

Physical and Chemical Properties of L-Valine-d8

Deuterated valine, specifically L-Valine-d8, is a stable isotope-labeled amino acid where eight hydrogen atoms have been replaced by deuterium. This isotopic substitution imparts a higher molecular weight compared to its non-deuterated counterpart, making it an invaluable tool in various analytical and research applications.

General and Physical Properties

The table below summarizes the key physical and chemical properties of L-Valine-d8.

PropertyValueSource
Molecular Formula C₅H₃D₈NO₂[1]
Linear Formula (CD₃)₂CDCD(NH₂)CO₂H
Molecular Weight 125.20 g/mol [2][3]
Exact Mass 125.129192561 Da
Melting Point 295-300 °C (subl.)
Boiling Point Not available in literature
Density Not available in literature
Appearance Solid
Optical Activity [α]20/D +27.5°, c = 8 in 6 M HCl
Isotopic Purity ≥98 atom % D
Chemical Purity ≥98% (CP)
CAS Number 35045-72-8
Solubility and Partitioning
PropertyValueSource
Solubility H₂O: ≥ 41.67 mg/mL (332.83 mM)
PBS (pH 7.2): 1 mg/ml
XLogP3 -2.3

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, the signals corresponding to the deuterated positions will be absent. In ¹³C NMR, the signals of carbons attached to deuterium will show characteristic splitting patterns and may experience a slight upfield shift. A variety of 1D and 2D NMR experiments for non-deuterated L-Valine can be found in the Biological Magnetic Resonance Data Bank (BMRB) under entry bmse000052, which can serve as a reference for comparison.

  • Mass Spectrometry (MS) : The mass spectrum of L-Valine-d8 will show a molecular ion peak (M+) at m/z 125.20, which is 8 mass units higher than that of non-deuterated valine (117.15 g/mol ). This mass shift is a key feature utilized in its application as an internal standard.

Experimental Protocols

This section outlines key experimental methodologies related to the synthesis and application of deuterated valine.

Synthesis of Deuterated Valine

Several methods have been developed for the synthesis of deuterated amino acids. Below are summaries of two common approaches.

3.1.1. Palladium-Catalyzed H/D Exchange

This method allows for the site-selective deuteration of amino acids. A general protocol involves the use of a palladium catalyst, a deuterium source (e.g., D₂O), and specific reaction conditions to facilitate the exchange of hydrogen for deuterium atoms at desired positions.

  • General Procedure : A protected amino acid derivative is dissolved in a suitable solvent with a palladium catalyst (e.g., Pd(OAc)₂). The reaction mixture is then heated in the presence of a deuterium source. The protecting groups are subsequently removed to yield the deuterated amino acid. The specific conditions, such as temperature, reaction time, and choice of catalyst and protecting groups, are optimized for each amino acid to achieve high deuterium incorporation.

3.1.2. Microbial Synthesis

Facultative methylotrophic bacteria, such as Brevibacterium methylicum, can be utilized to produce highly deuterated amino acids.

  • General Procedure : The bacteria are cultured in a minimal salt medium where the primary carbon source is a deuterated substrate, such as [U-²H]MeOH, and the medium is prepared with heavy water (D₂O). The bacteria incorporate deuterium into the amino acids they synthesize. The deuterated amino acids, including valine, are then isolated from the culture medium.

Application as an Internal Standard in Quantitative Analysis

Deuterated valine is widely used as an internal standard in quantitative mass spectrometry-based assays to improve accuracy and precision.

  • Protocol for Sample Preparation and LC-MS/MS Analysis :

    • Preparation of Stock and Working Solutions : Prepare a stock solution of L-Valine-d8 in a suitable solvent. From this, prepare a working solution at a concentration that provides a robust signal.

    • Sample Spiking : Add a known amount of the L-Valine-d8 working solution to all calibration standards, quality control samples, and unknown biological samples.

    • Protein Precipitation : To the spiked samples, add a cold organic solvent (e.g., acetonitrile with 1% formic acid) to precipitate proteins.

    • Centrifugation : Centrifuge the samples to pellet the precipitated proteins.

    • Analysis : Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

    • Data Analysis : Quantify the analyte by calculating the peak area ratio of the non-deuterated valine to the deuterated internal standard.

Applications in Research and Drug Development

The unique properties of deuterated valine make it a valuable tool in several research areas.

Metabolic Research and Flux Analysis

Deuterated valine is used as a tracer to study metabolic pathways and quantify the flux of metabolites through these pathways. In these experiments, cells or organisms are cultured with a medium containing deuterated valine. The incorporation of deuterium into various metabolites is then tracked over time using mass spectrometry or NMR. This allows for the elucidation of metabolic networks and the identification of changes in metabolic activity in response to various stimuli or disease states.

Protein Turnover Studies

The rate of protein synthesis and degradation can be measured using deuterated valine.

  • Experimental Design : An organism is fed a diet containing a known concentration of deuterated valine for a specific period. Tissue samples are collected at different time points, and proteins are extracted and digested into peptides. The ratio of deuterated to non-deuterated valine in specific peptides is measured by mass spectrometry. This ratio is used to calculate the rate of incorporation of the labeled amino acid, which reflects the rate of protein synthesis.

Visualizations

The following diagrams illustrate key workflows and logical relationships involving deuterated valine.

experimental_workflow_internal_standard cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with L-Valine-d8 Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Ratio Calculate Peak Area Ratio LCMS->Ratio Quantify Quantify Analyte Ratio->Quantify

Caption: Workflow for using L-Valine-d8 as an internal standard.

metabolic_flux_analysis_workflow cluster_labeling Isotopic Labeling cluster_sampling Sampling and Quenching cluster_extraction Metabolite Extraction cluster_analysis Analysis and Modeling Culture Cell/Organism Culture AddTracer Introduce L-Valine-d8 Tracer Culture->AddTracer Incubate Incubation/Growth AddTracer->Incubate Collect Collect Samples at Time Points Incubate->Collect Quench Quench Metabolism Collect->Quench Extract Extract Metabolites Quench->Extract Analyze MS or NMR Analysis Extract->Analyze Model Metabolic Flux Modeling Analyze->Model FluxMap Generate Flux Map Model->FluxMap

Caption: Workflow for metabolic flux analysis using L-Valine-d8.

References

DL-Valine-d8 CAS number and safety data sheet

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the CAS number and safety data for DL-Valine-d8, a deuterated form of the essential amino acid valine. This document is intended to serve as a core resource for laboratory and research professionals.

Chemical Identification

The CAS number for this compound is 203784-63-8 [1][2][3][4][5].

IdentifierValue
Chemical Name DL-Valine-2,3,4,4,4,4',4',4'-d8
Synonyms DL-Valine-2,3,4,4,4,5,5,5-d8, (±)-α-Aminoisovaleric acid-d8
Molecular Formula C₅H₃D₈NO₂
Molecular Weight 125.20 g/mol

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Physical State Solid
Appearance White to Off-White Solid
Melting Point 295 °C (subl.) (lit.)
Isotopic Purity ≥98 atom % D
Assay ≥99% (CP)
Storage Temperature Room temperature

Safety Data Sheet (SDS) Summary

The following information is a summary of the safety data for this compound, primarily sourced from the Safety Data Sheet provided by Cambridge Isotope Laboratories.

Hazard Identification

This compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008. However, it is recommended to handle it with care, following good industrial hygiene and safety practices.

Potential Health Effects:

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.

  • Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.

  • Eye Contact: May cause eye irritation.

  • Ingestion: May be harmful if swallowed.

To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Handling and Storage
  • Handling: Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. Normal measures for preventive fire protection.

  • Storage: Store in a cool, dry place away from light and moisture. Keep the container tightly closed in a dry and well-ventilated place.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).

  • Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.

  • Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator.

  • Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

Experimental Protocols and Methodologies

Currently, there are no standardized, publicly available experimental protocols specifically detailing the use of this compound. Its primary application is as an internal standard in mass spectrometry-based applications, such as in metabolomics and pharmacokinetic studies, for the quantification of unlabeled valine. The exact methodology will be highly dependent on the specific experimental design, instrumentation, and analytical goals.

Logical Workflow for Chemical Safety Assessment

The following diagram illustrates a generalized workflow for the assessment and implementation of safety protocols when handling a chemical substance like this compound in a research environment.

Chemical Safety Assessment Workflow cluster_0 Information Gathering cluster_1 Risk Assessment cluster_2 Implementation of Controls cluster_3 Emergency Preparedness A Identify Chemical (this compound) B Obtain CAS Number (203784-63-8) A->B C Source Safety Data Sheet (SDS) B->C D Review SDS Sections: - Hazard Identification - Toxicological Info C->D E Evaluate Experimental Protocol D->E F Assess Exposure Potential (Inhalation, Dermal, etc.) E->F G Determine Risk Level (Low, Medium, High) F->G H Select & Use Personal Protective Equipment (PPE) G->H I Implement Engineering Controls (e.g., Fume Hood) H->I J Establish Safe Handling & Storage Procedures I->J K Review First-Aid Measures J->K L Locate Emergency Equipment (Eyewash, Shower, etc.) K->L M Establish Spill & Disposal Procedures L->M

References

The Role of DL-Valine-d8 in Unraveling Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular metabolism, understanding the dynamic flow of molecules through various pathways is paramount for elucidating disease mechanisms and developing targeted therapeutics. Stable isotope tracing has emerged as a powerful technique to map these metabolic fluxes in real-time. Among the various tracers, deuterated amino acids, such as DL-Valine-d8, offer a non-radioactive and effective means to probe the complexities of amino acid metabolism. This technical guide provides an in-depth exploration of the role of this compound in metabolic pathway analysis, offering detailed experimental protocols, data interpretation strategies, and visualization of relevant pathways and workflows.

This compound is a stable isotope-labeled form of the essential branched-chain amino acid (BCAA) valine, where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling allows for the differentiation of the tracer from its endogenous, unlabeled counterpart by mass spectrometry. By introducing this compound into a biological system, researchers can track its incorporation into downstream metabolites, thereby quantifying the activity of specific metabolic pathways.[1][2] This approach, known as metabolic flux analysis (MFA), provides a quantitative measure of the rates of metabolic reactions.[3]

Core Concepts: this compound as a Metabolic Tracer

The utility of this compound in metabolic analysis stems from two primary applications: as a tracer for metabolic flux analysis and as an internal standard for accurate quantification of unlabeled valine and other metabolites.

  • Metabolic Flux Analysis (MFA): When introduced to cells or organisms, this compound is taken up and metabolized alongside natural valine. By measuring the abundance and isotopic enrichment of downstream metabolites over time, researchers can calculate the rate of valine catabolism and its contribution to other metabolic pathways, such as the tricarboxylic acid (TCA) cycle.[1][2] This provides a dynamic view of metabolic reprogramming in various physiological and pathological states, including cancer and metabolic disorders.

  • Internal Standard for Quantification: In metabolomics studies, accurate quantification of metabolite concentrations is crucial. This compound can be added to biological samples at a known concentration during sample preparation. Because it is chemically identical to natural valine, it behaves similarly during extraction and analysis. By comparing the mass spectrometry signal of the labeled standard to the unlabeled endogenous metabolite, precise quantification can be achieved, correcting for variations in sample handling and instrument response.

The Metabolic Pathway of Valine Catabolism

Valine, as a branched-chain amino acid, undergoes a specific catabolic pathway primarily initiated in the mitochondria of tissues like skeletal muscle, liver, and adipose tissue. Understanding this pathway is fundamental to interpreting data from this compound tracer studies. The key steps are outlined below.

Valine_Catabolism cluster_transamination Transamination Valine This compound BCAT BCAT Valine->BCAT aKG α-Ketoglutarate aKG->BCAT Glu Glutamate aKIV α-Ketoisovalerate-d7 IsobutyrylCoA Isobutyryl-CoA-d7 aKIV->IsobutyrylCoA BCKDH BCAT->Glu BCAT->aKIV MethylacrylylCoA Methylacrylyl-CoA-d6 IsobutyrylCoA->MethylacrylylCoA IBD HydroxyisobutyrylCoA 3-Hydroxyisobutyryl-CoA-d6 MethylacrylylCoA->HydroxyisobutyrylCoA ECHS1 Hydroxyisobutyrate 3-Hydroxyisobutyrate-d6 HydroxyisobutyrylCoA->Hydroxyisobutyrate HIBCH MethylmalonateSemialdehyde Methylmalonate Semialdehyde-d5 Hydroxyisobutyrate->MethylmalonateSemialdehyde HIBADH PropionylCoA Propionyl-CoA-d2 MethylmalonateSemialdehyde->PropionylCoA MMSDH MethylmalonylCoA Methylmalonyl-CoA-d2 PropionylCoA->MethylmalonylCoA PCC SuccinylCoA Succinyl-CoA-d2 MethylmalonylCoA->SuccinylCoA MMUT TCACycle TCA Cycle SuccinylCoA->TCACycle Experimental_Workflow CellCulture 1. Cell Culture (e.g., to 70-80% confluency) Labeling 2. Isotopic Labeling (Incubate with this compound medium) CellCulture->Labeling Harvesting 3. Cell Harvesting & Quenching (Rapid washing with ice-cold PBS) Labeling->Harvesting Extraction 4. Metabolite Extraction (e.g., with 80% cold methanol) Harvesting->Extraction Centrifugation 5. Centrifugation (Pellet proteins and debris) Extraction->Centrifugation Supernatant 6. Supernatant Collection Centrifugation->Supernatant Drying 7. Sample Drying (Vacuum concentration) Supernatant->Drying Reconstitution 8. Reconstitution (In LC-MS compatible solvent) Drying->Reconstitution LCMS 9. LC-MS Analysis (Detection of labeled metabolites) Reconstitution->LCMS DataAnalysis 10. Data Analysis (Metabolic Flux Calculation) LCMS->DataAnalysis

References

An In-depth Technical Guide to Stable Isotope Labeling with DL-Valine-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and applications of stable isotope labeling using DL-Valine-d8. It is designed to be a valuable resource for researchers in academia and industry who are engaged in proteomics, metabolic research, and preclinical drug development.

Introduction to Stable Isotope Labeling

Stable isotope labeling is a powerful technique used to track the metabolic fate of molecules and quantify changes in the abundance of proteins and metabolites. In contrast to radioactive isotopes, stable isotopes are non-radioactive and can be safely used in a wide range of in vitro and in vivo studies. The core principle involves replacing atoms in a molecule with their heavier stable isotopes (e.g., replacing hydrogen ¹H with deuterium ²H or 'D'). This mass shift allows for the differentiation and quantification of labeled versus unlabeled molecules using mass spectrometry (MS).

This compound is a deuterated form of the essential branched-chain amino acid valine, where eight hydrogen atoms have been replaced by deuterium. It serves as a tracer that can be incorporated into newly synthesized proteins, enabling the measurement of protein turnover, flux through metabolic pathways, and the identification of drug-protein interactions.

The Significance of this compound

Valine is an essential amino acid, meaning it cannot be synthesized by mammals and must be obtained from the diet[1]. This makes it an excellent tracer for studying protein synthesis and degradation, as its incorporation directly reflects these processes. The use of the DL-racemic mixture (both D- and L-isomers) is common for synthetic labeled compounds. While L-valine is the isomer incorporated into proteins, D-amino acids have distinct metabolic fates and are primarily utilized by bacteria[2][3][4]. In the context of mammalian studies, the L-valine-d8 component is the primary tracer for protein synthesis. The deuteration of valine provides a significant mass shift that is readily detectable by mass spectrometry.

Core Applications of this compound

The versatility of this compound makes it applicable to a variety of research areas:

  • Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used method for the quantitative analysis of proteomes[5]. Cells are grown in media containing either "light" (unlabeled) or "heavy" (isotope-labeled) amino acids. By comparing the mass spectra of peptides from different cell populations, relative protein abundance can be accurately determined. This compound can be used as the "heavy" amino acid in SILAC experiments.

  • Protein Turnover Studies: By introducing this compound into a biological system and monitoring its incorporation into proteins over time, researchers can calculate the rates of protein synthesis and degradation. This is crucial for understanding protein homeostasis in various physiological and pathological states.

  • Metabolic Flux Analysis: Tracing the metabolic fate of the deuterated valine provides insights into the activity of metabolic pathways. Valine is a precursor for the synthesis of other molecules, and tracking the deuterium label can elucidate the flow of metabolites through these pathways.

  • Drug Development and Metabolism Studies: this compound can be used as an internal standard for quantifying the levels of unlabeled valine in biological samples. Furthermore, stable isotope labeling can be employed to study drug-protein interactions and to understand the metabolic fate of drug candidates. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can also be exploited to slow down drug metabolism, potentially improving a drug's pharmacokinetic profile.

Quantitative Data in Stable Isotope Labeling

The precise mass difference between the light and heavy isotopic forms of a molecule is fundamental to quantitative analysis.

Mass Shift Information

The incorporation of this compound into a peptide results in a predictable mass shift. The following table summarizes the mass of the unlabeled L-valine and the mass shift observed with L-Valine-d8.

Amino AcidUnlabeled Monoisotopic Mass (Da)Labeled Monoisotopic Mass (Da)Mass Shift (Da)
L-Valine117.07898125.12928+8.0503

Note: The mass shift is due to the replacement of 8 hydrogen atoms (1.007825 Da each) with 8 deuterium atoms (2.014102 Da each).

Representative Protein Turnover Rates

The rate of protein turnover can vary significantly between different proteins and cellular compartments. The following table provides examples of protein half-lives determined using stable isotope labeling techniques.

ProteinTissue/Cell LineHalf-life
Average HeLa ProteinHeLa Cells~20 hours
Liver Mitochondrial Proteins (Median)Mouse Liver~4.2 days
Heart Mitochondrial Proteins (Median)Mouse Heart~16.4 days

Experimental Protocols

This section provides detailed methodologies for key experiments using this compound.

In Vitro Labeling: SILAC with this compound

This protocol outlines the steps for a typical SILAC experiment to compare protein expression between two cell populations.

Materials:

  • Cell culture medium deficient in L-valine (e.g., SILAC DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-Valine

  • "Heavy" this compound

  • Standard cell culture supplements (e.g., L-glutamine, penicillin-streptomycin)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • Trypsin, MS-grade

  • Sample preparation reagents for mass spectrometry (e.g., reduction and alkylation reagents, solid-phase extraction cartridges)

Procedure:

  • Medium Preparation:

    • Prepare "light" medium by supplementing the valine-deficient medium with "light" L-Valine to the desired final concentration.

    • Prepare "heavy" medium by supplementing the valine-deficient medium with "heavy" this compound to the same final concentration.

    • Add dFBS and other necessary supplements to both media.

  • Cell Culture and Labeling:

    • Culture two separate populations of cells, one in the "light" medium and the other in the "heavy" medium.

    • Allow the cells to grow for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid (ideally >97%).

  • Experimental Treatment:

    • Apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while the other serves as a control.

  • Cell Harvesting and Lysis:

    • Harvest both cell populations.

    • Wash the cells with ice-cold PBS.

    • Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein amount.

    • Lyse the combined cells in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Digestion:

    • Quantify the protein concentration of the lysate.

    • Take a desired amount of protein (e.g., 50-100 µg) and perform in-solution or in-gel tryptic digestion. This involves reduction, alkylation, and overnight digestion with trypsin.

  • Mass Spectrometry Analysis:

    • Clean up the resulting peptide mixture using solid-phase extraction.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of "heavy" to "light" peptide pairs.

    • These ratios reflect the relative abundance of the corresponding proteins in the two cell populations.

In Vivo Labeling in a Rodent Model

This protocol describes a general workflow for an in vivo protein turnover study in mice.

Materials:

  • Custom rodent diet with a defined amino acid composition, lacking valine.

  • "Light" L-Valine

  • "Heavy" this compound

  • Anesthesia

  • Tissue homogenization buffer

  • Liquid nitrogen

Procedure:

  • Diet Formulation:

    • Prepare a custom diet where a known percentage of the valine is "heavy" this compound.

  • Animal Acclimation and Labeling:

    • Acclimate the mice to the custom diet containing only "light" L-Valine.

    • Switch the mice to the diet containing "heavy" this compound to initiate the labeling period.

  • Time-Course Tissue Collection:

    • At various time points during the labeling period, euthanize a subset of the animals.

    • Rapidly dissect the tissues of interest and flash-freeze them in liquid nitrogen.

  • Protein Extraction and Digestion:

    • Homogenize the frozen tissues in a suitable buffer to extract proteins.

    • Quantify the protein concentration.

    • Perform tryptic digestion of the protein extracts as described in the SILAC protocol.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide samples by LC-MS/MS.

    • Determine the rate of incorporation of this compound into peptides over time.

    • Calculate protein turnover rates by fitting the incorporation data to an exponential rise to maximum model.

Visualizing Workflows and Pathways

Valine Catabolism Pathway

The following diagram illustrates the metabolic breakdown of L-valine.

G Valine Catabolism Pathway Valine L-Valine aKIV alpha-Ketoisovalerate Valine->aKIV Transamination aKG alpha-Ketoglutarate Glutamate Glutamate aKG->Glutamate IsobutyrylCoA Isobutyryl-CoA aKIV->IsobutyrylCoA Oxidative decarboxylation BCAT Branched-chain aminotransferase BCAT->Valine BCAT->aKIV BCKDH Branched-chain alpha-keto acid dehydrogenase complex BCKDH->aKIV BCKDH->IsobutyrylCoA SuccinylCoA Succinyl-CoA IsobutyrylCoA->SuccinylCoA Series of enzymatic reactions TCACycle TCA Cycle SuccinylCoA->TCACycle

Caption: Metabolic pathway of L-valine catabolism.

SILAC Experimental Workflow

This diagram outlines the major steps in a typical SILAC experiment.

G SILAC Experimental Workflow cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis LightCulture Culture in 'Light' Medium (e.g., L-Valine) Combine Combine Cells (1:1 Ratio) LightCulture->Combine HeavyCulture Culture in 'Heavy' Medium (e.g., this compound) HeavyCulture->Combine Lyse Cell Lysis Combine->Lyse Digest Tryptic Digestion Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS DataAnalysis Data Analysis (Quantification) LCMS->DataAnalysis

Caption: A generalized workflow for a SILAC experiment.

Drug-Protein Interaction Study Workflow

This diagram illustrates a workflow for identifying drug targets or off-target effects using stable isotope labeling.

G Workflow for Drug-Protein Interaction Study cluster_0 Labeling and Treatment cluster_1 Affinity Purification cluster_2 Quantification and Identification HeavyLabel Label Cells with 'Heavy' Amino Acid (e.g., this compound) DrugTreatment Treat Cells with Drug HeavyLabel->DrugTreatment LyseCells Lyse Cells DrugTreatment->LyseCells AffinityPurify Affinity Purification (e.g., using immobilized drug) LyseCells->AffinityPurify Mix Mix with 'Light' Unlabeled Control Lysate AffinityPurify->Mix MSAnalysis LC-MS/MS Analysis Mix->MSAnalysis Identify Identify and Quantify 'Heavy'/'Light' Ratios MSAnalysis->Identify

References

The Use of DL-Valine-d8 as a Tracer in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of DL-Valine-d8, a stable isotope-labeled amino acid, as a tracer for studying metabolic pathways and protein dynamics in biological systems. This document details the core principles of stable isotope tracing, experimental design considerations, and specific protocols for sample preparation and analysis, with a focus on mass spectrometry-based techniques.

Introduction to Stable Isotope Tracing with this compound

Stable isotope tracing is a powerful methodology used to investigate the intricate network of biochemical reactions within living organisms.[1] By introducing molecules labeled with stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), researchers can track the metabolic fate of these compounds.[2] this compound is a deuterated form of the essential branched-chain amino acid (BCAA) valine, where eight hydrogen atoms have been replaced by deuterium.[3] This heavy-labeled variant serves as an ideal tracer for several key applications in biological research, including:

  • Metabolic Flux Analysis: Quantifying the rate of flow of metabolites through a particular metabolic pathway.[4]

  • Protein Synthesis and Turnover: Measuring the rates of protein synthesis, breakdown, and turnover in various tissues.[5]

  • Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) allows for the relative quantification of protein abundance between different cell populations.

  • Internal Standard: Serving as an internal standard for the accurate quantification of unlabeled valine and other analytes in mass spectrometry-based assays.

Valine is an essential amino acid, meaning it cannot be synthesized by animals and must be obtained from the diet. Its catabolism begins with transamination to α-ketoisovalerate, which is then converted to isobutyryl-CoA and subsequently to succinyl-CoA, an intermediate of the citric acid cycle. This central role in both protein synthesis and energy metabolism makes valine an excellent target for metabolic studies.

Data Presentation: Quantitative Analysis of Protein Turnover

Table 1: In Vivo Administration of L-Valine-d8 for Protein Turnover Studies.

ParameterStudy Details
Tracer L-Valine-d8 (deuterated valine)
Model Organism Chickens and Mice
Administration Incorporated into a semi-synthetic diet at a relative isotopic abundance (RIA) of 0.5.
Duration Up to 12 days.
Tissues Analyzed Liver, Kidneys, Heart, Skeletal Muscle
Precursor Pool Analysis Major urinary proteins (MUPs) were used to non-invasively track the labeling trajectory.

Data synthesized from descriptions of studies using L-Valine-d8 as a dietary tracer.

Table 2: Representative Fractional Synthetic Rates (FSR) of Muscle Protein.

This table presents hypothetical, yet representative, data for muscle protein FSR as would be calculated from a study using a deuterated valine tracer. The values are based on typical FSRs reported in the literature for similar studies with other labeled amino acids.

ConditionFractional Synthetic Rate (%/day)
Control Diet 1.5 ± 0.2
High-Protein Diet 2.1 ± 0.3
After Exercise 2.5 ± 0.4

These values are illustrative and based on typical results from muscle protein synthesis studies.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of deuterated valine as a tracer.

In Vivo Labeling for Protein Turnover Analysis in Animal Models

This protocol is based on studies that have successfully used L-Valine-d8 to measure protein turnover in chickens and mice.

Objective: To measure the rate of protein synthesis in various tissues by feeding animals a diet containing L-Valine-d8.

Materials:

  • L-Valine-d8

  • Semi-synthetic diet formulation

  • Metabolic cages for sample collection

  • Liquid nitrogen for snap-freezing tissues

  • Homogenizer

  • Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS)

Procedure:

  • Diet Preparation: Formulate a semi-synthetic diet where a known proportion of the valine is L-Valine-d8. A relative isotopic abundance (RIA) of 0.5 is a common starting point to ensure palatability and maintain normal growth rates.

  • Animal Acclimatization: Acclimate the animals to the semi-synthetic diet with unlabeled valine before introducing the labeled diet.

  • Tracer Administration: Switch the animals to the L-Valine-d8 containing diet. The duration of the labeling period can range from hours to several days depending on the turnover rate of the proteins of interest.

  • Sample Collection:

    • Non-invasive monitoring: Collect urine at regular intervals to analyze the isotopic enrichment of secreted proteins like major urinary proteins (MUPs), which reflect the precursor pool enrichment in the liver.

    • Tissue collection: At designated time points, euthanize the animals and rapidly dissect the tissues of interest (e.g., liver, kidney, heart, skeletal muscle). Immediately snap-freeze the tissues in liquid nitrogen to quench all metabolic activity. Store at -80°C until analysis.

  • Protein Extraction and Digestion:

    • Homogenize the frozen tissue samples.

    • Isolate the protein fraction.

    • Perform in-gel or in-solution digestion of the proteins using an appropriate protease (e.g., trypsin).

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture by MALDI-TOF MS or LC-MS/MS.

    • Identify peptides containing valine.

    • Determine the isotopic enrichment by measuring the ratio of the ion intensity of the peptide containing L-Valine-d8 to the unlabeled peptide.

  • Data Analysis:

    • Calculate the fractional synthetic rate (FSR) of individual proteins based on the rate of incorporation of L-Valine-d8 over time.

Metabolite Extraction from Cultured Cells

This protocol provides a general method for extracting metabolites from cells grown in culture that have been labeled with this compound.

Objective: To extract polar metabolites from cultured cells for mass spectrometry analysis.

Materials:

  • Cell culture medium deficient in valine

  • This compound

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% methanol

  • Cell scraper

  • Centrifuge

  • Mass spectrometer (LC-MS/MS)

Procedure:

  • Cell Culture and Labeling:

    • Culture cells in a standard medium to the desired confluency.

    • To initiate labeling, replace the standard medium with a valine-deficient medium supplemented with a known concentration of this compound.

    • Incubate the cells for a time course appropriate for the metabolic pathway under investigation. For rapid pathways, time points in minutes may be necessary, while for pathways with slower turnover, several hours may be required.

  • Quenching and Washing:

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold 0.9% NaCl to remove any remaining extracellular tracer.

  • Metabolite Extraction:

    • Add a sufficient volume of ice-cold 80% methanol to cover the cells.

    • Incubate on ice for 10-15 minutes to allow for cell lysis and metabolite extraction.

    • Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.

  • Sample Clarification:

    • Centrifuge the lysate at high speed (e.g., >13,000 x g) at 4°C for 10-15 minutes to pellet cell debris.

  • Sample Preparation for MS:

    • Transfer the supernatant containing the polar metabolites to a new tube.

    • Dry the metabolite extract using a vacuum concentrator.

    • Reconstitute the dried metabolites in a solvent compatible with the mass spectrometry method (e.g., 50% methanol/water).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Use a method optimized for the separation and detection of amino acids and their metabolites.

    • Monitor for the mass shift corresponding to the incorporation of deuterium from this compound into downstream metabolites.

Visualizations: Pathways and Workflows

Valine Catabolic Pathway

The following diagram illustrates the major steps in the catabolism of valine, which ultimately leads to the production of succinyl-CoA, an intermediate in the citric acid cycle.

Valine_Catabolism Valine Valine aKIV α-Ketoisovalerate Valine->aKIV BCAT aKG α-Ketoglutarate Glu Glutamate aKG:e->Glu:w CO2_NADH CO2, NADH aKIV->CO2_NADH Isobutyryl_CoA Isobutyryl-CoA aKIV->Isobutyryl_CoA BCKDH CoASH_NAD CoA-SH, NAD+ CoASH_NAD->aKIV FADH2 FADH2 Isobutyryl_CoA->FADH2 Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA ACAD FAD FAD FAD->Isobutyryl_CoA HIB_CoA β-Hydroxyisobutyryl-CoA Methacrylyl_CoA->HIB_CoA ECHS1 H2O H2O H2O->Methacrylyl_CoA HIB β-Hydroxyisobutyrate HIB_CoA->HIB HIBCH H2O_CoA H2O, CoA-SH H2O_CoA->HIB_CoA NADH_H NADH, H+ HIB->NADH_H MMS_Aldehyde Methylmalonate Semialdehyde HIB->MMS_Aldehyde NAD_H2O NAD+, H2O NAD_H2O->HIB NADH_CO2 NADH, H+, CO2 MMS_Aldehyde->NADH_CO2 Propionyl_CoA Propionyl-CoA MMS_Aldehyde->Propionyl_CoA NAD_CoA NAD+, CoA-SH NAD_CoA->MMS_Aldehyde Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA PCC, MCM TCA TCA Cycle Succinyl_CoA->TCA

Diagram of the valine catabolic pathway.
General Experimental Workflow for In Vivo Stable Isotope Tracing

This diagram outlines a typical workflow for conducting a stable isotope tracing experiment in an animal model.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tracer_Prep Tracer Preparation (e.g., this compound in diet/saline) Animal_Acclim Animal Acclimatization Tracer_Admin Tracer Administration (e.g., dietary, infusion, injection) Animal_Acclim->Tracer_Admin Time_Course Time Course Sampling (Blood, Urine, Biopsies) Tracer_Admin->Time_Course Euthanasia Euthanasia & Tissue Harvest Time_Course->Euthanasia Sample_Prep Sample Preparation (Metabolite/Protein Extraction) Euthanasia->Sample_Prep MS_Analysis Mass Spectrometry Analysis (LC-MS/MS or GC-MS) Sample_Prep->MS_Analysis Data_Analysis Data Analysis (Isotopic Enrichment, Flux Calculation) MS_Analysis->Data_Analysis

General workflow for in vivo stable isotope tracing.
Logical Relationship for SILAC-based Quantitative Proteomics

This diagram illustrates the core logic of a SILAC experiment for relative protein quantification.

SILAC_Logic cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Analysis Light_Culture Cell Culture 1: 'Light' Medium (Unlabeled Valine) Mix_Lysates Combine Cell Lysates (1:1) Light_Culture->Mix_Lysates Heavy_Culture Cell Culture 2: 'Heavy' Medium (this compound) Heavy_Culture->Mix_Lysates Protein_Digestion Protein Digestion (Trypsin) Mix_Lysates->Protein_Digestion LC_MS LC-MS/MS Analysis Protein_Digestion->LC_MS Quantification Relative Quantification (Heavy/Light Peptide Ratio) LC_MS->Quantification

Logical workflow for a SILAC experiment.

Conclusion

This compound is a versatile and powerful tracer for elucidating the dynamics of valine metabolism and protein turnover in a variety of biological systems. Its application, in conjunction with modern mass spectrometry techniques, provides researchers and drug development professionals with a robust tool to quantitatively assess metabolic fluxes and proteomic changes. The protocols and data presented in this guide offer a framework for designing and implementing studies that leverage the capabilities of stable isotope tracing to gain deeper insights into cellular and organismal physiology. As analytical technologies continue to advance, the use of tracers like this compound will undoubtedly play an increasingly important role in advancing our understanding of complex biological processes in both health and disease.

References

Understanding the In Vivo Metabolism of DL-Valine-d8: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolite flux in vivo. DL-Valine-d8, a deuterated isotopologue of the essential branched-chain amino acid (BCAA) valine, serves as a powerful tracer to investigate various aspects of protein synthesis, energy metabolism, and cellular signaling. This technical guide provides a comprehensive overview of the in vivo metabolism of this compound, detailing its metabolic fate, relevant signaling pathways, experimental protocols for its use, and quantitative data from stable isotope tracer studies. By leveraging techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the incorporation of deuterium from this compound into downstream metabolites, offering a dynamic view of metabolic processes in living organisms.

Core Metabolic Pathway of Valine

Valine, along with leucine and isoleucine, is a branched-chain amino acid, and its catabolism is a crucial process for energy production and providing intermediates for other metabolic pathways. The metabolism of this compound follows the same pathway as its unlabeled counterpart. The initial steps of BCAA catabolism are shared among all three BCAAs and primarily occur in skeletal muscle.

The catabolic pathway of valine can be summarized as follows:

  • Transamination: The first step is a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT). This reaction removes the amino group from valine, converting it to its corresponding α-keto acid, α-ketoisovalerate (KIV).

  • Oxidative Decarboxylation: KIV then undergoes irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This is a rate-limiting step in BCAA catabolism.

  • Subsequent Reactions: The product of the BCKDH reaction enters a series of reactions that ultimately lead to the formation of propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, highlighting the glucogenic nature of valine.

Signaling Pathways Influenced by Valine Metabolism

Valine metabolism is not only crucial for energy homeostasis but is also intricately linked to key cellular signaling pathways that regulate cell growth, proliferation, and stress responses.

AMPK-mTOR Signaling Pathway

The AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR) signaling pathways are central regulators of cellular energy status and protein synthesis. Valine and its metabolites can influence this axis. For instance, an abundance of valine can lead to the activation of mTORC1, a key promoter of protein synthesis. Conversely, the energy-sensing AMPK pathway can be inhibited by high ATP levels resulting from valine catabolism, further promoting anabolic processes through the mTOR pathway.

AMPK_mTOR_Pathway Valine This compound Metabolism ATP Increased ATP Valine->ATP AMPK AMPK ATP->AMPK Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes

Figure 1: Influence of Valine Metabolism on the AMPK-mTOR Signaling Pathway.

HDAC6-TET2-TDG Signaling Axis

Recent research has uncovered a novel role for valine in regulating DNA damage and demethylation through the histone deacetylase 6 (HDAC6), ten-eleven translocation 2 (TET2), and thymine DNA glycosylase (TDG) signaling axis. In a state of valine deprivation, HDAC6 translocates to the nucleus, where it deacetylates and activates TET2. This leads to increased DNA demethylation and can induce DNA damage through the action of TDG. This pathway highlights a direct link between nutrient availability and genomic integrity.

HDAC6_TET2_TDG_Pathway Valine_Deprivation Valine Deprivation HDAC6_Nuclear Nuclear HDAC6 Valine_Deprivation->HDAC6_Nuclear TET2 TET2 HDAC6_Nuclear->TET2 Deacetylates & Activates DNA_Demethylation Active DNA Demethylation TET2->DNA_Demethylation Promotes TDG TDG DNA_Demethylation->TDG Initiates DNA_Damage DNA Damage TDG->DNA_Damage Induces

Figure 2: The HDAC6-TET2-TDG Signaling Axis in Response to Valine Deprivation.

Quantitative Data from In Vivo Stable Isotope Studies

The use of stable isotope-labeled amino acids allows for the precise quantification of their kinetics in vivo. The following table summarizes representative data from a study in healthy men using a primed, constant infusion of L-[1-¹³C,¹⁵N]valine to determine valine kinetics in the postabsorptive state. While this study did not use this compound, the parameters measured are directly analogous to what can be determined using a deuterated tracer.

ParameterMean Value (μmol·kg⁻¹·h⁻¹)Standard Error (SE)
Valine Carbon Flux80.31.2
Valine Oxidation Rate11.80.6
Valine Deamination84.03.5
Valine Reamination72.23.3
Data adapted from a study using L-[1-¹³C,¹⁵N]valine in healthy adult males.[1]

These data illustrate the dynamic nature of valine metabolism, with significant portions of the valine flux being directed towards oxidation and transamination.

Experimental Protocols

The following sections provide detailed methodologies for conducting in vivo metabolic studies using this compound.

Animal Model and Study Design

A common experimental design involves the use of mice for in vivo tracer studies.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_tracer_admin Tracer Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis Acclimatization Acclimatization Fasting Fasting Acclimatization->Fasting Catheterization Catheterization (optional) Fasting->Catheterization Bolus Priming Bolus (this compound) Catheterization->Bolus Infusion Constant Infusion (this compound) Bolus->Infusion Blood Blood Sampling (time points) Infusion->Blood Tissue Tissue Harvest (end point) Blood->Tissue Extraction Metabolite Extraction Tissue->Extraction MS_Analysis GC-MS or LC-MS/MS Analysis Extraction->MS_Analysis Data_Analysis Data Analysis & Flux Calculation MS_Analysis->Data_Analysis

Figure 3: General Experimental Workflow for an In Vivo this compound Tracer Study.

1. Animal Preparation:

  • Acclimatization: House mice (e.g., C57BL/6J) in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.

  • Fasting: Fast animals overnight (e.g., 12-16 hours) with free access to water to achieve a postabsorptive state.

  • Catheterization (Optional): For conscious and freely moving animals, surgical implantation of a catheter into a vessel (e.g., jugular vein) may be performed several days prior to the infusion study to minimize stress on the day of the experiment.

2. This compound Tracer Infusion:

  • Tracer Preparation: Prepare a sterile solution of this compound in saline.

  • Priming Dose: Administer a bolus injection of this compound to rapidly achieve isotopic steady-state in the plasma. The exact amount should be determined empirically but is typically a multiple of the infusion rate.

  • Constant Infusion: Immediately following the bolus, begin a constant intravenous infusion of the this compound solution using a syringe pump. The infusion period typically lasts for several hours (e.g., 2-4 hours) to ensure isotopic equilibrium in the plasma and tissues of interest.

Sample Collection and Processing

1. Blood Sampling:

  • Collect small blood samples (e.g., 20-50 µL) at predetermined time points during the infusion (e.g., 0, 60, 90, 120 minutes) from the tail vein or a pre-implanted catheter.

  • Immediately place the blood in tubes containing an anticoagulant (e.g., EDTA) and keep on ice.

  • Centrifuge the blood at 4°C to separate the plasma.

  • Store the plasma at -80°C until analysis.

2. Tissue Harvesting:

  • At the end of the infusion period, euthanize the animal according to approved protocols.

  • Rapidly dissect the tissues of interest (e.g., liver, skeletal muscle, heart, adipose tissue).

  • Freeze-clamp the tissues using tongs pre-chilled in liquid nitrogen to immediately halt metabolic activity.

  • Store the frozen tissues at -80°C until metabolite extraction.

Metabolite Extraction and Analysis

1. Metabolite Extraction from Plasma:

  • Thaw plasma samples on ice.

  • Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 or 4:1 ratio (solvent:plasma).

  • Vortex the mixture and incubate at -20°C for at least 20 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes.

  • Collect the supernatant containing the metabolites.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

2. Metabolite Extraction from Tissue:

  • Grind the frozen tissue to a fine powder under liquid nitrogen.

  • Add a cold extraction solvent (e.g., 80% methanol) to the powdered tissue.

  • Homogenize the sample using a bead beater or other appropriate homogenizer.

  • Centrifuge the homogenate at high speed at 4°C to pellet the cellular debris.

  • Collect the supernatant and dry it as described for plasma samples.

3. Derivatization (for GC-MS):

  • To increase the volatility of the amino acids for gas chromatography, derivatize the dried extracts. A common method is silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

4. Mass Spectrometry Analysis:

  • Reconstitute the dried extracts (or derivatized samples) in an appropriate solvent.

  • Analyze the samples using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • For GC-MS, monitor the ion fragments corresponding to both unlabeled and deuterated valine and its downstream metabolites.

  • For LC-MS/MS, use multiple reaction monitoring (MRM) to specifically detect and quantify the precursor and product ions of the analytes of interest.

5. Data Analysis and Flux Calculation:

  • Determine the isotopic enrichment of valine and its metabolites in plasma and tissues. Isotopic enrichment is the fraction of the metabolite pool that is labeled with the stable isotope.

  • Use metabolic flux analysis (MFA) models to calculate the rates of metabolic pathways (fluxes). For simple steady-state models, the rate of appearance (Ra) of valine can be calculated using the formula: Ra = Infusion Rate / Plasma Enrichment.

Conclusion

This compound is a versatile and powerful tool for the in vivo investigation of branched-chain amino acid metabolism. By employing stable isotope tracer methodologies in conjunction with advanced analytical techniques, researchers can gain detailed insights into the kinetics of valine metabolism and its influence on critical cellular signaling pathways. The experimental protocols and data presented in this guide provide a solid foundation for designing and interpreting in vivo studies aimed at understanding the role of valine metabolism in health and disease, ultimately aiding in the development of novel therapeutic strategies for metabolic disorders.

References

In-Depth Technical Guide: Preliminary Research Applications of DL-Valine-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Valine-d8, a stable isotope-labeled form of the essential amino acid valine, serves as a critical tool in preliminary research, particularly in the fields of metabolomics, pharmacokinetics, and clinical diagnostics. Its primary utility lies in its application as an internal standard for quantitative analysis by mass spectrometry (MS) techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of eight deuterium atoms results in a distinct mass shift, allowing for precise differentiation from its endogenous, unlabeled counterpart without altering its chemical properties. This guide provides a comprehensive overview of the core applications of this compound, complete with experimental methodologies, quantitative data, and visual representations of relevant pathways and workflows.

Core Applications of this compound

The primary application of this compound is as an internal standard to ensure the accuracy and reliability of quantitative analyses. Stable isotope-labeled standards are considered the gold standard for internal standardization as they co-elute with the analyte of interest and experience similar ionization suppression or enhancement effects in the mass spectrometer, thereby correcting for variations in sample preparation and instrument response.

Key research areas where this compound is employed include:

  • Metabolomics and Metabolic Profiling: In studies investigating metabolic signatures of diseases, such as the analysis of branched-chain amino acids (BCAAs) in acute cardioembolic stroke, this compound is used for quality control and normalization of the analytical data.[1]

  • Newborn Screening: this compound is utilized in newborn screening panels for the detection of inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD). MSUD is characterized by the accumulation of BCAAs, including valine. The use of a deuterated internal standard allows for the accurate quantification of valine levels in dried blood spots.

  • Pharmacokinetic Studies: While direct studies detailing the pharmacokinetics of this compound are not extensively published, the principles of using stable isotope-labeled compounds as tracers are well-established in drug metabolism and pharmacokinetic (DMPK) studies. Deuteration can subtly alter the metabolic profile of a molecule, a phenomenon that can be investigated using compounds like this compound.

Quantitative Data Summary

The following tables summarize key quantitative information regarding this compound and its application in research.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₃D₈NO₂[2]
Molecular Weight125.20 g/mol [2]
Isotopic Purity≥98 atom % D[3]
FormSolid[3]
Storage TemperatureRoom Temperature

Table 2: Application in Newborn Screening for Maple Syrup Urine Disease (MSUD)

ParameterNormal Newborns (Mean ± SD)MSUD PatientsMethodSource
Valine Concentration (µmol/L)131 ± 58ElevatedTandem Mass Spectrometry
(Leucine + Isoleucine) / Phenylalanine Ratio2.5 ± 0.49> 9.0Tandem Mass Spectrometry
Valine / Phenylalanine Ratio2.18 ± 0.51Not specifiedTandem Mass Spectrometry

Experimental Protocols

Metabolite Profiling in Plasma for Ischemic Stroke Research

This protocol is a representative example of how this compound is used as an internal standard in a metabolomics study.

a. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 400 µL of a cold (-20°C) protein precipitation solvent (e.g., methanol or a mixture of acetonitrile:isopropanol:water).

  • Add the internal standard, this compound, to the precipitation solvent to achieve a final concentration suitable for detection and quality control monitoring.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant, containing the metabolites, to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).

b. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column or a HILIC column suitable for polar analytes.

    • Mobile Phase A: Water with an additive such as 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with an additive such as 0.1% formic acid.

    • Gradient: A suitable gradient program to separate the amino acids and other metabolites of interest.

    • Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.2-0.5 mL/min).

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM) for targeted analysis of specific metabolites and the internal standard.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for valine and this compound.

    • Quality Control: The peak area of this compound is monitored across all samples. Any sample with an internal standard signal deviating significantly (e.g., by more than two standard deviations from the mean of all injections) may be excluded from further analysis to ensure data quality.

Newborn Screening for Maple Syrup Urine Disease (MSUD)

This protocol outlines the general steps for using this compound in the analysis of dried blood spots for MSUD screening.

a. Sample Preparation

  • Punch a small disc (e.g., 3 mm) from the dried blood spot on the newborn screening card.

  • Place the disc in a well of a 96-well microtiter plate.

  • Add an extraction solution containing the internal standard, this compound, to each well. The solvent is typically methanol-based.

  • Agitate the plate for a set period (e.g., 30 minutes) to ensure complete extraction of the amino acids.

  • Transfer the extract to a new plate for analysis.

b. Flow Injection Analysis - Tandem Mass Spectrometry (FIA-MS/MS)

  • In many high-throughput newborn screening labs, a flow injection analysis approach is used without chromatographic separation to increase sample throughput.

  • The extracted sample is directly injected into the mass spectrometer.

  • The concentrations of valine and other amino acids are determined by comparing their signal intensities to those of their respective stable isotope-labeled internal standards.

  • Elevated levels of valine, along with leucine and isoleucine, are indicative of MSUD.

Visualizations

Valine Catabolism Pathway

The following diagram illustrates the catabolic pathway of valine, a crucial metabolic process that is disrupted in Maple Syrup Urine Disease.

G Valine Valine a_Keto_Isovalerate α-Ketoisovalerate Valine->a_Keto_Isovalerate Branched-Chain Aminotransferase (BCAT) Isobutyryl_CoA Isobutyryl-CoA a_Keto_Isovalerate->Isobutyryl_CoA Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex (Defective in MSUD) Propionyl_CoA Propionyl-CoA Isobutyryl_CoA->Propionyl_CoA Series of Enzymatic Steps Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Valine Catabolism Pathway
Experimental Workflow for Metabolite Profiling

This diagram outlines the typical workflow for a metabolomics experiment utilizing this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Addition of this compound Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_MS_MS LC-MS/MS Analysis Supernatant_Collection->LC_MS_MS Data_Acquisition Data Acquisition LC_MS_MS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Normalization Normalization to Internal Standard Peak_Integration->Normalization Statistical_Analysis Statistical Analysis Normalization->Statistical_Analysis

Metabolomics Experimental Workflow
Logical Relationship: Role of Internal Standard

This diagram illustrates the logical role of an internal standard like this compound in ensuring accurate quantification in mass spectrometry.

G cluster_process Analytical Process Analyte Analyte of Interest (e.g., Valine) Sample_Prep Sample Preparation Analyte->Sample_Prep Internal_Standard Internal Standard (this compound) Internal_Standard->Sample_Prep Variability Sources of Variability (e.g., analyte loss, matrix effects) Internal_Standard->Variability Compensates for Sample_Matrix Biological Matrix (e.g., Plasma) Sample_Matrix->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Ionization MS Ionization LC_Separation->MS_Ionization Accurate_Quantification Accurate Quantification MS_Ionization->Accurate_Quantification Variability->Sample_Prep Variability->MS_Ionization

Role of Internal Standard

Conclusion

This compound is an indispensable tool for researchers engaged in the quantitative analysis of amino acids and broader metabolic profiling. Its application as an internal standard significantly enhances the accuracy, precision, and reliability of mass spectrometry-based methods. This technical guide provides a foundational understanding of its primary applications, supported by practical experimental protocols and illustrative diagrams. As the fields of metabolomics and personalized medicine continue to advance, the use of stable isotope-labeled standards like this compound will remain a cornerstone of robust and reproducible research.

References

Methodological & Application

Application Notes and Protocols for DL-Valine-d8 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing DL-Valine-d8, a stable isotope-labeled amino acid, in cell culture for quantitative proteomics and metabolic studies. The primary application detailed is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful technique for comparative analysis of protein abundance between different cell populations.

Introduction to SILAC using this compound

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that enables the relative quantification of proteins between two or more cell populations using mass spectrometry (MS).[1] The principle involves replacing a standard essential amino acid in the cell culture medium with its heavy stable isotope counterpart.

In this protocol, the natural ("light") L-valine is replaced with its deuterated ("heavy") form, this compound. As cells are cultured in this "heavy" medium, they incorporate this compound into newly synthesized proteins.[2] After a sufficient number of cell divisions, the entire proteome becomes labeled.[3]

When the "heavy" labeled cell population (e.g., treated cells) is mixed with a "light" unlabeled population (e.g., control cells), the corresponding proteins can be differentiated by their mass shift in the mass spectrometer. This compound introduces a mass shift of +8 Daltons for each valine residue in a peptide.[4] The ratio of the peak intensities of the heavy and light peptides directly corresponds to the relative abundance of the protein in the two samples.[5]

Key Applications of this compound in Cell Culture

  • Quantitative Proteomics: Accurately compare protein expression levels between different experimental conditions, such as drug treatment versus control.

  • Protein Turnover Studies: By introducing this compound at a specific time point (pulse-SILAC), researchers can measure the rates of protein synthesis and degradation.

  • Post-Translational Modification (PTM) Analysis: In conjunction with enrichment techniques, SILAC with this compound can be used to quantify changes in PTMs like phosphorylation and ubiquitination.

  • Studying Signaling Pathways: Elucidate the dynamics of signaling pathways by quantifying changes in the abundance of pathway components upon stimulation or inhibition. Valine metabolism itself has been shown to influence key signaling pathways such as AKT/mTOR, AMPK-mTOR, and NF-κB.

Data Presentation: Expected Quantitative Outcomes

Following a SILAC experiment using this compound and subsequent analysis by mass spectrometry, the quantitative data is typically presented in a table format. This table lists the identified proteins, their accession numbers, the number of peptides identified for each protein, and the calculated heavy/light (H/L) ratio, which represents the relative abundance of the protein between the two experimental conditions.

Table 1: Representative Quantitative Proteomics Data from a this compound SILAC Experiment

Protein AccessionGene NameProtein NamePeptides IdentifiedH/L Ratio (Treated/Control)Regulation
P02768ALBSerum albumin321.05Unchanged
P60709ACTBActin, cytoplasmic 1250.98Unchanged
P31946YWHAZ14-3-3 protein zeta/delta152.15Upregulated
Q06830HSP90AA1Heat shock protein HSP 90-alpha180.45Downregulated
P08670VIMVimentin123.50Upregulated

Note: This table is a representative example. Actual data will vary depending on the cell type, experimental conditions, and mass spectrometry analysis.

Experimental Protocols

Protocol 1: Preparation of Valine-Deficient SILAC Media

Materials:

  • Basal medium deficient in L-valine (e.g., custom formulation of DMEM or RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-Valine

  • "Heavy" this compound

  • Penicillin-Streptomycin solution (100X)

  • Sterile water or PBS for dissolving amino acids

  • Sterile filtration unit (0.22 µm pore size)

Procedure:

  • Prepare Amino Acid Stock Solutions (100X):

    • Light Valine: Dissolve L-Valine in sterile PBS to a final concentration that will yield the desired working concentration when diluted 1:100 in the basal medium. The standard concentration of L-valine in DMEM is approximately 95 mg/L and in RPMI-1640 is 20 mg/L.

    • Heavy Valine: Dissolve this compound in sterile PBS to achieve the same molar concentration as the light L-Valine stock.

  • Sterilize Stock Solutions: Filter the amino acid stock solutions through a 0.22 µm syringe filter into sterile tubes.

  • Prepare Complete SILAC Media:

    • To a 500 mL bottle of valine-deficient basal medium, add 50 mL of dFBS (final concentration 10%).

    • Add 5 mL of 100X Penicillin-Streptomycin (final concentration 1X).

    • For "Light" medium, add 5 mL of the "Light" L-Valine stock solution.

    • For "Heavy" medium, add 5 mL of the "Heavy" this compound stock solution.

  • Final Sterilization: Aseptically filter the complete "Light" and "Heavy" SILAC media through a 0.22 µm bottle-top filter.

  • Storage: Store the prepared media at 4°C, protected from light.

Protocol 2: SILAC Labeling of Adherent Cells with this compound

Materials:

  • Adherent cell line of interest

  • Complete "Light" and "Heavy" SILAC media (prepared in Protocol 1)

  • Standard cell culture flasks or plates

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

  • Cell Culture Adaptation:

    • Culture the cells in the "Light" SILAC medium for at least two passages to ensure they adapt to the custom medium.

  • Initiate SILAC Labeling:

    • Split the adapted cells into two separate culture flasks.

    • Culture one flask in "Light" medium (control population) and the other in "Heavy" medium (experimental population).

  • Ensure Complete Labeling:

    • Culture the cells for a minimum of five to six cell doublings in their respective SILAC media to achieve near-complete incorporation (>97%) of the labeled amino acid. The required time will depend on the doubling time of the specific cell line.

    • Optional: To confirm labeling efficiency, a small aliquot of cells from the "Heavy" culture can be harvested after 4-5 doublings, proteins extracted, digested, and analyzed by mass spectrometry to check for the percentage of valine-containing peptides that are labeled.

  • Experimental Treatment:

    • Once labeling is complete, the "Heavy" cell population can be subjected to the experimental treatment (e.g., drug exposure), while the "Light" population serves as the control.

  • Cell Harvest:

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells using trypsinization or a cell scraper.

    • Count the cells from both the "Light" and "Heavy" populations.

  • Sample Mixing:

    • Combine an equal number of cells from the "Light" and "Heavy" populations.

    • Centrifuge the mixed cell suspension to pellet the cells.

    • The resulting cell pellet is now ready for protein extraction and downstream processing for mass spectrometry.

Protocol 3: Protein Extraction, Digestion, and Preparation for Mass Spectrometry

Materials:

  • Mixed "Light" and "Heavy" cell pellet

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Bradford assay or similar protein quantification method

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer

  • Formic acid

  • Acetonitrile

  • C18 desalting spin columns

Procedure:

  • Cell Lysis: Resuspend the mixed cell pellet in lysis buffer and incubate on ice to lyse the cells.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and quantify the protein concentration in the supernatant.

  • Reduction and Alkylation:

    • Reduce disulfide bonds by adding DTT and incubating.

    • Alkylate cysteine residues by adding IAA and incubating in the dark.

  • In-solution Tryptic Digestion:

    • Dilute the protein sample with ammonium bicarbonate buffer.

    • Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.

  • Digestion Quenching: Stop the digestion by adding formic acid.

  • Peptide Desalting:

    • Clean up the peptide mixture using C18 desalting spin columns according to the manufacturer's protocol.

    • Elute the peptides and dry them down in a vacuum centrifuge.

  • Sample Reconstitution: Reconstitute the dried peptides in a small volume of formic acid in water for mass spectrometry analysis.

Mandatory Visualizations

experimental_workflow cluster_media_prep 1. Media Preparation cluster_labeling 2. Cell Labeling & Treatment cluster_processing 3. Sample Processing cluster_analysis 4. Data Analysis light_media Prepare 'Light' Medium (with L-Valine) culture_light Culture Control Cells in 'Light' Medium (≥5 Doublings) light_media->culture_light heavy_media Prepare 'Heavy' Medium (with this compound) culture_heavy Culture Experimental Cells in 'Heavy' Medium (≥5 Doublings) heavy_media->culture_heavy harvest Harvest Cells culture_light->harvest treatment Apply Experimental Treatment culture_heavy->treatment treatment->harvest mix Mix 'Light' & 'Heavy' Cells (1:1 Ratio) harvest->mix extract Protein Extraction & Digestion mix->extract ms_analysis LC-MS/MS Analysis extract->ms_analysis quantification Protein Identification & Quantification ms_analysis->quantification

Caption: Experimental workflow for SILAC using this compound.

valine_signaling_pathway cluster_akt_mtor AKT/mTOR Pathway cluster_mito Mitochondrial Biogenesis valine Valine akt AKT valine->akt Activates pgc1 PGC-1α/β valine->pgc1 Activates mtor mTOR akt->mtor Activates protein_synthesis Protein Synthesis mtor->protein_synthesis Promotes mito_biogenesis Mitochondrial Biogenesis pgc1->mito_biogenesis Promotes

Caption: Key signaling pathways influenced by valine metabolism.

References

Application Notes and Protocols for DL-Valine-d8 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates, researchers can trace the flow of atoms through metabolic pathways, providing a quantitative understanding of cellular physiology. DL-Valine-d8, a stable isotope-labeled form of the essential branched-chain amino acid valine, serves as a valuable tracer for investigating cellular metabolism. Its deuterium labels allow for the sensitive detection of valine and its catabolic products by mass spectrometry, enabling the quantification of fluxes through key metabolic pathways, including the tricarboxylic acid (TCA) cycle.

Valine catabolism plays a crucial role in cellular energy production and biosynthesis. It is an anaplerotic pathway, meaning it replenishes intermediates of the TCA cycle. Dysregulation of valine metabolism has been implicated in various diseases, including cancer and metabolic disorders, making it a key area of investigation in drug development and biomedical research. These application notes provide a comprehensive, step-by-step guide for utilizing this compound in metabolic flux analysis, from experimental design to data interpretation.

Data Presentation

The following table presents illustrative quantitative data from a hypothetical metabolic flux analysis experiment using this compound in a cancer cell line. This data is representative of the types of results obtained in such studies and is intended for comparative purposes. The flux values are normalized to the glucose uptake rate.

Metabolic FluxReactionControl Cells (Relative Flux)Treated Cells (Relative Flux)
Valine Uptake Extracellular Valine -> Intracellular Valine15.020.0
Valine to α-ketoisovalerate Valine -> α-ketoisovalerate12.016.0
α-ketoisovalerate to Succinyl-CoA α-ketoisovalerate -> Succinyl-CoA10.014.0
Anaplerotic Flux (Valine-derived) Succinyl-CoA (from Valine) -> TCA Cycle10.014.0
TCA Cycle Flux Citrate -> α-ketoglutarate80.070.0
Lactate Secretion Glucose -> Lactate90.0110.0

Note: This data is illustrative and intended to demonstrate the format of results from a metabolic flux analysis experiment. Actual flux values will vary depending on the cell type, experimental conditions, and treatment.

Experimental Protocols

This section provides a detailed methodology for conducting a metabolic flux analysis experiment using this compound.

Cell Culture and Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment. The optimal seeding density should be determined empirically for each cell line.

  • Media Preparation: Prepare culture medium containing all necessary nutrients except for valine. Just before the experiment, supplement the medium with a known concentration of this compound. A typical starting concentration is the physiological concentration of valine, but this may need to be optimized.

  • Labeling: When cells reach the desired confluency, replace the standard culture medium with the this compound containing medium. The duration of labeling required to reach isotopic steady state should be determined experimentally, but a common starting point is 24 hours.

Metabolite Quenching and Extraction
  • Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapid quenching is essential.

    • Aspirate the culture medium.

    • Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add liquid nitrogen directly to the culture dish to flash-freeze the cells.

  • Extraction:

    • To the frozen cells, add a pre-chilled extraction solvent, such as 80% methanol in water.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tube vigorously and incubate at -20°C for at least 20 minutes to precipitate proteins.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

LC-MS/MS Analysis
  • Instrumentation: A high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is required for the analysis of deuterated metabolites.

  • Chromatography: Use a suitable chromatography column for the separation of amino acids and organic acids, such as a hydrophilic interaction liquid chromatography (HILIC) column.

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection of this compound and its downstream metabolites. The following table provides predicted MRM transitions. These should be empirically optimized for the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 126.180.115
d-α-ketoisovalerate 123.177.112
d-Succinyl-CoA 874.2414.125

Note: These MRM transitions are predicted based on the structures of the deuterated compounds and may require optimization.

Data Analysis and Flux Calculation
  • Data Processing: Process the raw LC-MS/MS data to obtain the mass isotopomer distributions (MIDs) for valine and its downstream metabolites. This involves correcting for the natural abundance of isotopes.

  • Flux Calculation: Use specialized software for metabolic flux analysis, such as INCA, OpenMebius, or VANTED, to calculate the metabolic flux rates. These programs use the experimentally determined MIDs and a stoichiometric model of the metabolic network to estimate the fluxes that best fit the data.

Mandatory Visualizations

Valine Catabolism Pathway

valine_catabolism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_tca TCA Cycle DL-Valine-d8_ext This compound DL-Valine-d8_int This compound DL-Valine-d8_ext->DL-Valine-d8_int Transport alpha_ketoisovalerate_d d-α-ketoisovalerate DL-Valine-d8_int->alpha_ketoisovalerate_d Transamination Propionyl-CoA_d d-Propionyl-CoA alpha_ketoisovalerate_d->Propionyl-CoA_d Oxidative Decarboxylation Succinyl-CoA_d d-Succinyl-CoA Propionyl-CoA_d->Succinyl-CoA_d Carboxylation TCA_Cycle TCA Cycle Intermediates Succinyl-CoA_d->TCA_Cycle Anaplerosis

Caption: Valine catabolism pathway showing the entry of this compound and its conversion to TCA cycle intermediates.

Experimental Workflow for this compound Metabolic Flux Analysis

mfa_workflow Cell_Culture 1. Cell Culture Labeling 2. Labeling with this compound Cell_Culture->Labeling Quenching 3. Quenching Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction LCMS 5. LC-MS/MS Analysis Extraction->LCMS Data_Processing 6. Data Processing LCMS->Data_Processing Flux_Calculation 7. Flux Calculation Data_Processing->Flux_Calculation Flux_Map Flux Map Flux_Calculation->Flux_Map

Caption: Step-by-step experimental workflow for metabolic flux analysis using this compound.

Application Notes and Protocols for the Analysis of DL-Valine-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for three common sample preparation techniques for the analysis of DL-Valine-d8 in biological matrices: Protein Precipitation, Solid-Phase Extraction (SPE), and Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS). The selection of the appropriate method depends on the sample matrix, the required level of cleanliness, and the analytical instrumentation available.

Comparative Overview of Sample Preparation Techniques

The choice of sample preparation is critical for accurate and robust quantification of this compound. Below is a summary of the performance characteristics of the three detailed protocols. Please note that the data presented is compiled from various studies on amino acids and may not represent a direct head-to-head comparison for this compound under identical conditions.

Table 1: Quantitative Performance of Protein Precipitation

Analyte ClassMatrixRecovery RateRelative Standard Deviation (RSD)Citation
PeptidesHuman Plasma>50%Not Specified[1]
Small MoleculesHuman Plasma73.31% - 94.76%<15%[2]

Table 2: Quantitative Performance of Solid-Phase Extraction (Oasis MCX)

AnalyteMatrixRecovery RateIntra-day RSD (%)Inter-day RSD (%)Citation
15 Amino AcidsHuman Tears80% - 98%Not SpecifiedNot Specified[3]
15 Amino AcidsHuman Tears89% - 107%1.1% - 5.6%Not Specified[3]

Table 3: Quantitative Performance of Derivatization (MTBSTFA for GC-MS)

Analyte ClassMatrixDerivatization StabilityReproducibility (RSD)Citation
Amino AcidsUrineStable for at least 14 days in tolueneNot Specified[4]
Amino AcidsStandard SolutionStable with pH 3-11Not Specified

Experimental Protocols

Protein Precipitation

This protocol is a rapid and simple method for removing the bulk of proteins from biological fluids like plasma or serum. It is particularly useful for high-throughput screening.

Methodology:

  • Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma, serum) into a microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard (this compound) to the sample to the desired final concentration.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

  • Evaporation (Optional): If concentration is required, evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., mobile phase for LC-MS analysis).

Protein_Precipitation_Workflow start Start: Biological Sample aliquot Aliquot 100 µL Sample start->aliquot add_is Add Internal Standard (this compound) aliquot->add_is add_acn Add 300 µL Ice-Cold Acetonitrile add_is->add_acn vortex Vortex 30s add_acn->vortex centrifuge Centrifuge 10,000 x g, 10 min, 4°C vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (Optional) transfer->evaporate end Analysis (e.g., LC-MS) transfer->end reconstitute Reconstitute in Mobile Phase evaporate->reconstitute reconstitute->end

Protein Precipitation Workflow
Solid-Phase Extraction (SPE)

This protocol utilizes a mixed-mode cation exchange sorbent (Oasis MCX) to provide a cleaner extract compared to protein precipitation, effectively removing salts and phospholipids. It is suitable for samples requiring more thorough cleanup.

Methodology:

  • Sample Pre-treatment: Dilute 100 µL of the biological sample (e.g., urine, plasma) with 100 µL of 4% phosphoric acid in water.

  • Sorbent Conditioning: Condition the Oasis MCX µElution plate wells with 200 µL of methanol.

  • Sorbent Equilibration: Equilibrate the wells with 200 µL of water.

  • Sample Loading: Load the pre-treated sample onto the plate.

  • Washing (Step 1): Wash the wells with 200 µL of 2% formic acid in water.

  • Washing (Step 2): Wash the wells with 200 µL of methanol.

  • Elution: Elute the this compound with 2 x 25 µL aliquots of 5% ammonium hydroxide in a 50:50 acetonitrile:methanol solution.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis.

SPE_Workflow start Start: Biological Sample pretreat Pre-treat Sample (1:1 with 4% H3PO4) start->pretreat condition Condition SPE Plate (200 µL Methanol) load Load Sample pretreat->load equilibrate Equilibrate SPE Plate (200 µL Water) condition->equilibrate equilibrate->load wash1 Wash 1 (200 µL 2% Formic Acid) load->wash1 wash2 Wash 2 (200 µL Methanol) wash1->wash2 elute Elute (2x25 µL 5% NH4OH in ACN:MeOH) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Analysis Solvent evaporate->reconstitute end Analysis reconstitute->end

Solid-Phase Extraction Workflow
Derivatization for GC-MS Analysis

This protocol is necessary to increase the volatility and thermal stability of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This method uses N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) as the derivatizing agent.

Methodology:

  • Sample Preparation: Transfer a 50 µL aliquot of the sample extract (from protein precipitation or SPE, after evaporation) to a reaction vial.

  • Drying: Ensure the sample is completely dry. Any residual moisture will interfere with the derivatization reaction.

  • Reagent Addition: Add 100 µL of neat MTBSTFA, followed by 100 µL of acetonitrile to the dried sample.

  • Reaction: Cap the vial tightly and heat at 100°C for 4 hours to facilitate the derivatization reaction.

  • Neutralization: After cooling to room temperature, neutralize the sample with sodium bicarbonate.

  • Extraction: Extract the derivatized this compound with an organic solvent such as hexane or toluene.

  • Transfer: Transfer the organic layer to an autosampler vial for GC-MS analysis.

Derivatization_Workflow start Start: Dried Sample Extract add_reagents Add 100 µL MTBSTFA and 100 µL Acetonitrile start->add_reagents heat Heat at 100°C for 4h add_reagents->heat cool Cool to Room Temp. heat->cool neutralize Neutralize with Sodium Bicarbonate cool->neutralize extract Extract with Organic Solvent neutralize->extract transfer Transfer to Autosampler Vial extract->transfer end GC-MS Analysis transfer->end

Derivatization Workflow for GC-MS

References

Application Notes and Protocols for DL-Valine-d8 in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DL-Valine-d8, a stable isotope-labeled form of the essential amino acid valine, in preclinical animal research. The primary applications covered are its use as an internal standard for pharmacokinetic (PK) studies and as a tracer for metabolic flux analysis. Detailed protocols, data presentation guidelines, and visual workflows are included to facilitate the integration of this compound into your research.

Application as an Internal Standard in Pharmacokinetic Studies

Stable isotope-labeled compounds are the gold standard for internal standards in mass spectrometry-based bioanalysis.[1][2][3] this compound, being chemically identical to endogenous valine but with a distinct mass, co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for highly accurate and precise quantification of unlabeled valine and related metabolites.[1][2]

Key Advantages:
  • Improved Accuracy and Precision: Mitigates variability from sample preparation and instrument response.

  • Reduced Sample Size: The high precision can lead to a reduction in the number of animals required for statistical significance.

  • Enhanced Method Robustness: Ensures reliable quantification across different sample matrices and experimental conditions.

Experimental Protocol: Pharmacokinetic Study of a Valine-Conjugated Drug in Rats

This protocol outlines the use of this compound as an internal standard to quantify the release of valine from a hypothetical valine-conjugated drug candidate in a preclinical rat model.

Animal Model:

  • Species: Sprague-Dawley rats

  • Number of Animals: A sufficient number to ensure statistical power, typically 3-6 animals per time point if a composite study design is used. A crossover design can reduce animal numbers and inter-individual variability.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water, unless fasting is required for the study.

Dosing and Administration:

  • Test Article: Valine-conjugated drug

  • Dose: To be determined by prior dose-ranging studies.

  • Route of Administration: Intravenous (IV) bolus injection or oral gavage, depending on the intended clinical route.

  • Vehicle: A suitable vehicle that ensures solubility and stability of the test article.

Blood Sampling:

  • Sampling Sites: Serial blood samples can be collected from the tail vein or saphenous vein. Terminal blood collection can be performed via cardiac puncture.

  • Sample Volume: Microsampling techniques can be employed to minimize blood loss, typically 20-50 µL per time point.

  • Sampling Time Points:

    • IV Administration: Pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • Oral Administration: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

  • Anticoagulant: EDTA-containing tubes.

  • Sample Processing: Plasma should be separated by centrifugation within 30 minutes of collection and stored at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis:

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a known concentration of this compound (e.g., 100 ng/mL) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis:

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is suitable for separating valine.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both unlabeled valine and this compound.

  • Quantification: The concentration of unlabeled valine is determined by the ratio of its peak area to the peak area of the this compound internal standard.

Data Presentation: Pharmacokinetic Parameters

The following table presents hypothetical pharmacokinetic parameters for a valine-conjugated drug, demonstrating how data can be structured.

ParameterUnitValue (Mean ± SD)
Cmax (Maximum Concentration)ng/mL1500 ± 250
Tmax (Time to Cmax)hours1.5 ± 0.5
AUC(0-t) (Area Under the Curve)ng*h/mL8500 ± 1200
t1/2 (Half-life)hours4.2 ± 0.8
CL (Clearance)L/h/kg0.5 ± 0.1
Vd (Volume of Distribution)L/kg3.0 ± 0.7

Experimental Workflow Diagram

G cluster_pre_analysis Pre-Analysis cluster_analysis Sample Analysis cluster_post_analysis Data Interpretation animal_model Animal Model Selection (Sprague-Dawley Rats) dosing Drug Administration (IV or Oral) animal_model->dosing sampling Serial Blood Sampling dosing->sampling sample_prep Plasma Preparation & Protein Precipitation with this compound sampling->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms quantification Quantification using Internal Standard lcms->quantification pk_parameters Calculation of PK Parameters (Cmax, Tmax, AUC) quantification->pk_parameters report Reporting pk_parameters->report

Pharmacokinetic study workflow using this compound.

Application in Metabolic Flux Analysis

This compound can be used as a tracer to investigate the metabolic fate of valine in vivo. By tracking the incorporation of deuterium into downstream metabolites, researchers can gain insights into the activity of various metabolic pathways. This is particularly relevant for studying branched-chain amino acid (BCAA) metabolism, which is often dysregulated in metabolic diseases like obesity and diabetes, as well as in certain types of cancer.

Key Applications:
  • Tracing Valine Catabolism: Elucidating the pathways through which valine is broken down and utilized for energy or biosynthesis.

  • Investigating Disease-Related Metabolic Reprogramming: Understanding how BCAA metabolism is altered in pathological states.

  • Assessing Drug Effects on Metabolism: Determining if a drug candidate modulates valine metabolism.

Experimental Protocol: Metabolic Flux Analysis in a Mouse Model of Diet-Induced Obesity

This protocol describes the use of this compound to trace valine metabolism in a diet-induced obesity mouse model.

Animal Model:

  • Species: C57BL/6J mice

  • Diet: High-fat diet to induce obesity, with a control group on a standard chow diet.

  • Acclimation: Animals should be acclimated to their respective diets for a sufficient period (e.g., 8-12 weeks) to establish the obese phenotype.

Tracer Administration:

  • Tracer: this compound

  • Dose: A bolus dose is administered to achieve a significant but non-perturbative enrichment in the plasma valine pool. The exact dose should be optimized in pilot studies.

  • Route of Administration: Intraperitoneal (IP) or intravenous (IV) injection to ensure rapid systemic distribution.

Sample Collection:

  • Time Points: Tissues and plasma should be collected at various time points after tracer administration to capture the dynamic changes in isotope labeling. A common approach is to collect samples at a time point where isotopic steady state is expected in the metabolites of interest.

  • Tissues: Key metabolic organs such as the liver, skeletal muscle, and adipose tissue should be collected.

  • Sample Processing: Tissues should be snap-frozen in liquid nitrogen immediately upon collection to quench metabolic activity. Plasma should be prepared as described in the PK protocol. All samples should be stored at -80°C.

Metabolite Extraction and Analysis:

  • Homogenize frozen tissue samples in a suitable extraction solvent (e.g., 80% methanol).

  • Centrifuge to pellet cellular debris.

  • Dry the supernatant and reconstitute for LC-MS/MS analysis.

  • Use LC-MS/MS to measure the mass isotopologue distributions of valine and its downstream metabolites (e.g., branched-chain keto acids, succinyl-CoA).

Data Presentation: Isotope Enrichment

The following table shows hypothetical data on the percentage of M+8 isotopologue enrichment in key metabolites after this compound administration.

MetaboliteTissueControl Group (% M+8)Obese Group (% M+8)
Valine Plasma50.2 ± 5.148.9 ± 6.3
α-Ketoisovalerate Liver35.8 ± 4.225.1 ± 3.8
Succinyl-CoA Skeletal Muscle10.5 ± 2.16.2 ± 1.5
*p < 0.05 compared to the control group.

Metabolic Flux Analysis Workflow

G cluster_model Animal Model cluster_sampling Sample Collection cluster_analysis Analysis cluster_interpretation Interpretation diet Diet-Induced Obesity Model tracer_admin This compound Administration diet->tracer_admin tissue_collection Tissue & Plasma Collection (Liver, Muscle, Adipose) tracer_admin->tissue_collection quenching Metabolic Quenching tissue_collection->quenching extraction Metabolite Extraction quenching->extraction lcms_analysis LC-MS/MS for Isotopologue Distribution extraction->lcms_analysis flux_calc Metabolic Flux Calculation lcms_analysis->flux_calc bio_interp Biological Interpretation flux_calc->bio_interp

Metabolic flux analysis workflow with this compound.

Valine Signaling Pathways

Valine, as a branched-chain amino acid, plays a significant role in cellular signaling, particularly through the mTOR (mechanistic target of rapamycin) and AMPK (AMP-activated protein kinase) pathways, which are central regulators of cell growth, proliferation, and metabolism.

Valine and mTOR Signaling

The mTOR pathway is a key regulator of protein synthesis. Leucine is the most potent BCAA activator of mTORC1, but valine also contributes to its activation, promoting cell growth and proliferation.

G Valine Valine mTORC1 mTORC1 Valine->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes

Valine's role in activating the mTORC1 pathway.
Valine Catabolism and AMPK Signaling

The catabolism of valine produces succinyl-CoA, which enters the TCA cycle for energy production. The energy status of the cell is monitored by AMPK. Under conditions of low energy (high AMP/ATP ratio), AMPK is activated and promotes catabolic processes while inhibiting anabolic pathways like mTOR signaling.

G Valine Valine Succinyl_CoA Succinyl-CoA Valine->Succinyl_CoA Catabolism TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle ATP ATP Production TCA_Cycle->ATP AMPK AMPK ATP->AMPK Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits

Relationship between valine catabolism and AMPK signaling.

References

Application Notes and Protocols for DL-Valine-d8 in Protein Synthesis and Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic processes of protein synthesis and degradation are central to cellular function, and their dysregulation is implicated in numerous diseases. The use of stable isotope-labeled amino acids, such as DL-Valine-d8, offers a powerful and precise method for quantifying the rates of these processes in various biological systems. This compound is a non-radioactive, deuterated form of the essential amino acid valine, which becomes incorporated into newly synthesized proteins.[1][2][3] By tracking the incorporation of this compound over time using mass spectrometry, researchers can accurately measure protein turnover rates, providing valuable insights into cellular metabolism, drug efficacy, and disease pathogenesis.

One of the key techniques employing stable isotope-labeled amino acids is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[4][5] In a typical SILAC experiment, two populations of cells are cultured in media containing either the "light" (unlabeled) or "heavy" (labeled) form of an essential amino acid. After a period of incorporation, the protein lysates from the two cell populations are mixed, and the relative abundance of proteins is determined by mass spectrometry. Pulsed SILAC (pSILAC) is a variation of this method where the labeled amino acid is added for a short period to specifically measure newly synthesized proteins.

This document provides detailed application notes and protocols for the use of this compound in studying protein synthesis and degradation, both in cell culture and in vivo models.

Key Applications

  • Quantification of Protein Synthesis Rates: Determine the rate at which specific proteins or the entire proteome are being synthesized under various conditions.

  • Measurement of Protein Degradation Rates: By combining synthesis rate data with total protein abundance, the rate of protein degradation can be calculated.

  • Drug Discovery and Development: Assess the effect of therapeutic compounds on the protein turnover of specific targets or pathways.

  • Disease Research: Investigate alterations in protein metabolism in diseases such as cancer, neurodegenerative disorders, and metabolic syndromes.

  • Biomarker Discovery: Identify proteins with altered turnover rates that can serve as potential biomarkers for disease diagnosis or prognosis.

Experimental Protocols

In Vitro: Stable Isotope Labeling with this compound in Cell Culture (SILAC-based approach)

This protocol outlines the steps for a pulsed SILAC experiment to measure protein synthesis rates in cultured cells.

Materials:

  • This compound

  • Valine-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Standard ("light") L-Valine

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • Mass spectrometer (e.g., LC-MS/MS)

Procedure:

  • Cell Culture Preparation:

    • Culture cells in standard "light" medium (containing unlabeled L-Valine) to the desired confluency. For optimal labeling, ensure cells are in the logarithmic growth phase.

    • Prepare "heavy" labeling medium by supplementing the valine-free medium with this compound to the same concentration as L-Valine in the standard medium. Also, add dFBS and other necessary supplements.

  • Labeling:

    • Remove the "light" medium from the cells.

    • Wash the cells twice with pre-warmed sterile PBS to remove any residual "light" valine.

    • Add the pre-warmed "heavy" labeling medium containing this compound to the cells. This marks the beginning of the labeling period (t=0).

    • Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of this compound. The optimal time points will depend on the turnover rate of the proteins of interest.

  • Cell Lysis and Protein Extraction:

    • At each time point, wash the cells twice with ice-cold PBS.

    • Lyse the cells directly on the plate using ice-cold lysis buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Digestion and Sample Preparation for Mass Spectrometry:

    • Quantify the protein concentration in each lysate using a standard protein assay.

    • Take a fixed amount of protein (e.g., 50 µg) from each time point.

    • Perform in-solution or in-gel tryptic digestion of the protein samples.

    • Desalt and concentrate the resulting peptides using C18 spin columns or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer.

    • The mass spectrometer will detect peptide pairs: the "light" (unlabeled) and the "heavy" (containing this compound). The mass difference will be 8 Da for each valine residue in the peptide.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the ratio of heavy to light (H/L) peptides at each time point.

    • The rate of protein synthesis can be calculated by fitting the increase in the H/L ratio over time to a kinetic model.

In Vivo: Metabolic Labeling with this compound in Animal Models

This protocol provides a general guideline for in vivo labeling to study protein turnover in tissues.

Materials:

  • This compound

  • Customized animal diet with a defined amount of this compound replacing the unlabeled valine.

  • Tissue homogenization buffer with protease inhibitors.

  • Equipment for tissue collection and processing.

  • Mass spectrometer.

Procedure:

  • Animal Acclimation and Diet:

    • Acclimate the animals (e.g., mice, rats) to the experimental conditions and a standard diet.

    • Switch the animals to the custom diet containing this compound. The duration of the labeling period can range from hours to several days or weeks, depending on the research question and the turnover rates of the proteins of interest.

  • Tissue Collection:

    • At designated time points, euthanize the animals according to approved ethical protocols.

    • Rapidly dissect and collect the tissues of interest (e.g., liver, muscle, brain).

    • Immediately flash-freeze the tissues in liquid nitrogen to halt metabolic activity and store them at -80°C until further processing.

  • Protein Extraction and Preparation:

    • Homogenize the frozen tissues in an appropriate lysis buffer.

    • Follow steps 3-6 from the in vitro protocol for protein extraction, digestion, and preparation for mass spectrometry.

  • Data Analysis:

    • The analysis of in vivo labeled samples is more complex due to the systemic distribution and metabolism of the labeled amino acid.

    • The fractional synthesis rate (FSR) of proteins is a common metric calculated from the enrichment of the labeled amino acid in the protein relative to its enrichment in the precursor pool (e.g., plasma or tissue-free amino acids).

Data Presentation

Quantitative data from this compound labeling experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Example Data Table for Protein Synthesis Rates in Cell Culture

Protein IDGene NameTime (hours)Heavy/Light RatioCalculated Synthesis Rate (ks)
P02768ALB00.000.05 hr-1
40.18
80.33
120.45
P60709ACTB00.000.02 hr-1
40.08
80.15
120.22

Table 2: Example Data Table for Fractional Synthesis Rates (FSR) in Animal Tissues

TissueProtein GroupExperimental ConditionFSR (%/day)Standard Deviation
LiverCytosolic ProteinsControl15.21.8
Treatment A22.52.1
MuscleMyofibrillar ProteinsControl1.80.3
Treatment A1.50.4

Visualizations

Signaling Pathway

Protein_Synthesis_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt/PKB PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4F eIF4F Complex (Translation Initiation) eIF4E_BP1->eIF4F eIF4F->Protein_Synthesis SILAC_Workflow cluster_culture Cell Culture cluster_processing Sample Processing cluster_analysis Data Analysis Light_Culture Culture in 'Light' Medium (unlabeled Valine) Mix_Lysates Mix Cell Lysates (1:1) Light_Culture->Mix_Lysates Heavy_Culture Culture in 'Heavy' Medium (this compound) Heavy_Culture->Mix_Lysates Protein_Digestion Protein Digestion (Trypsin) Mix_Lysates->Protein_Digestion Peptide_Cleanup Peptide Cleanup (C18) Protein_Digestion->Peptide_Cleanup LC_MSMS LC-MS/MS Analysis Peptide_Cleanup->LC_MSMS Quantification Peptide Identification and Quantification LC_MSMS->Quantification Data_Interpretation Protein Turnover Calculation Quantification->Data_Interpretation Protein_Turnover_Logic DL_Valine_d8 This compound (Labeled Precursor) Protein_Synthesis Protein Synthesis DL_Valine_d8->Protein_Synthesis Labeled_Protein Labeled Protein Pool Protein_Synthesis->Labeled_Protein incorporation Protein_Degradation Protein Degradation Labeled_Protein->Protein_Degradation Mass_Spec Mass Spectrometry (Measurement) Labeled_Protein->Mass_Spec quantification Unlabeled_Amino_Acids Unlabeled Amino Acids (from degradation) Protein_Degradation->Unlabeled_Amino_Acids release

References

LC-MS/MS analytical method for DL-Valine-d8 quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note describes a robust and sensitive LC-MS/MS method for the quantitative analysis of DL-Valine-d8 in biological matrices, particularly plasma. This compound, a stable isotope-labeled form of the essential amino acid valine, is a critical internal standard for accurate quantification of endogenous valine in various research and clinical applications.[1][2] Its use helps to correct for matrix effects and variations in sample preparation and instrument response, ensuring high-quality data in metabolomics, pharmacokinetic studies, and nutritional research.[1][2]

The method employs a simple protein precipitation step for sample preparation followed by hydrophilic interaction liquid chromatography (HILIC) for separation and tandem mass spectrometry (MS/MS) for detection and quantification. This approach offers high selectivity, sensitivity, and throughput for reliable analysis.

Experimental

Materials and Reagents
  • This compound (≥98% isotopic purity)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Control plasma (human, mouse, or rat)

Sample Preparation: Protein Precipitation

A protein precipitation protocol is utilized for the extraction of this compound from plasma samples.

Protocol:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. This 4:1 ratio of organic solvent to plasma is effective for protein precipitation.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Acetonitrile: 5% Water with 10 mM Ammonium Formate).

  • Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer the clear supernatant to an LC-MS vial for analysis.

Liquid Chromatography

Chromatographic separation is achieved using a HILIC column to ensure good retention and peak shape for the polar analyte.

LC Parameters:

ParameterValue
Column HILIC Column (e.g., SeQuant ZIC-HILIC, 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
Mass Spectrometry

Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument

MRM Transition for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound126.280.110015

Note: The specific m/z values and collision energy may require optimization on the instrument used.

Method Validation

The analytical method was validated for linearity, precision, and accuracy according to established guidelines.

Linearity

The linearity of the method was assessed by analyzing a series of calibration standards prepared in a surrogate matrix (e.g., stripped serum or PBS). The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (n=6) and on three different days, respectively.

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for this compound.

Table 1: Linearity of this compound Quantification

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)Weighting
This compound0.1 - 100> 0.9951/x

Table 2: Precision and Accuracy of this compound Quantification

QC LevelNominal Conc. (µg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low0.3< 10%90 - 110%< 15%85 - 115%
Medium10< 10%90 - 110%< 15%85 - 115%
High80< 10%90 - 110%< 15%85 - 115%

Visualizations

The following diagrams illustrate the key workflows and processes described in this application note.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Protein Precipitation p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Transfer p3->p4 p5 Evaporation & Reconstitution p4->p5 a1 HILIC Separation p5->a1 a2 ESI+ Ionization a1->a2 a3 MRM Detection a2->a3 d1 Peak Integration a3->d1 d2 Quantification d1->d2 sample_preparation_flow start Start: Plasma Sample step1 Add Acetonitrile (0.1% FA) to precipitate proteins start->step1 step2 Vortex to mix step1->step2 step3 Incubate at -20°C step2->step3 step4 Centrifuge to pellet proteins step3->step4 step5 Collect supernatant step4->step5 step6 Dry down under Nitrogen step5->step6 step7 Reconstitute in initial mobile phase step6->step7 end Ready for LC-MS/MS Analysis step7->end mrm_pathway q1 Q1 Precursor Ion Selection (m/z 126.2) q2 Q2 (Collision Cell) Fragmentation (Collision-Induced Dissociation) q1->q2 q3 Q3 Product Ion Selection (m/z 80.1) q2->q3 detector Detector q3->detector

References

Troubleshooting & Optimization

Technical Support Center: DL-Valine-d8 Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Valine-d8 for stable isotope labeling in cell culture (SILAC).

Troubleshooting Guide: Low this compound Incorporation

Low incorporation of this compound can compromise the accuracy of quantitative proteomic experiments. The following guide addresses common issues and provides systematic steps to identify and resolve them.

Table 1: Troubleshooting Low this compound Incorporation

Issue Potential Cause Recommended Action
Low Incorporation Efficiency 1. Insufficient cell doublings.Ensure cells undergo at least 5-6 doublings in the this compound containing medium for complete incorporation.
2. Presence of unlabeled valine in the medium.Use a valine-free formulation of your basal medium. Ensure fetal bovine serum (FBS) is dialyzed to remove endogenous amino acids.
3. Suboptimal concentration of this compound.Optimize the concentration of this compound. Start with the standard physiological concentration of L-valine and perform a dose-response experiment.
4. Arginine-to-proline conversion (if also labeling with arginine).This can deplete the amino acid pool and affect overall incorporation. If using labeled arginine, monitor for this conversion.
Cell Health Issues 1. Slow cell growth or signs of toxicity.High concentrations of D-valine or the deuterated form may affect cell health. Monitor cell morphology and doubling time. Perform a toxicity assay to determine the optimal concentration.
2. Altered cellular metabolism.The metabolic burden of processing deuterated amino acids could affect cell physiology. Confirm that key cellular functions are not impacted.
Inaccurate Quantification 1. Incomplete labeling.Confirm >95% incorporation via mass spectrometry before starting the experiment.
2. Chromatographic separation of deuterated and non-deuterated peptides.Deuterated compounds may elute slightly earlier during reverse-phase liquid chromatography. Ensure your data analysis software can correctly identify and quantify these shifted peaks.
3. Metabolic conversion of this compound.Valine can be catabolized by the cell. While this is a normal process, ensure it does not lead to unexpected metabolic products that interfere with analysis.

Frequently Asked Questions (FAQs)

Protocol & Optimization

Q1: How do I adapt my cells to the this compound SILAC medium?

For optimal incorporation, adapt your cells gradually. Start by mixing your regular medium with the SILAC medium in a 1:1 ratio. After one passage, move to 100% SILAC medium. Culture the cells for at least 5-6 doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.

Q2: What is the recommended concentration of this compound to use?

The optimal concentration can be cell-line dependent. A good starting point is the L-valine concentration in standard culture media (e.g., ~94 mg/L in DMEM). However, since you are using a DL-racemic mixture, you may need to adjust the concentration. We recommend performing a dose-response experiment to find the optimal concentration that ensures high incorporation without affecting cell viability.

Q3: Why is dialyzed fetal bovine serum (FBS) necessary?

Standard FBS contains endogenous amino acids, including unlabeled valine, which will compete with the labeled this compound and prevent complete incorporation. Dialyzed FBS has these small molecules removed, ensuring that the labeled amino acid is the primary source for protein synthesis.

Metabolism & Cell Biology

Q4: What is the metabolic fate of this compound in the cell?

L-Valine-d8 will be incorporated into newly synthesized proteins. Both L- and D-valine can also be catabolized. The metabolic pathway for L-valine begins with transamination to α-ketoisovalerate, followed by oxidative decarboxylation, eventually forming succinyl-CoA, which enters the citric acid cycle. Some cells possess D-amino acid oxidase, which can convert D-valine to its corresponding keto acid, which can then be transaminated to L-valine.

Q5: Will the D-isomer of Valine-d8 be incorporated into proteins?

Protein synthesis machinery is stereospecific for L-amino acids. Therefore, D-Valine-d8 is not expected to be incorporated into proteins. However, some cell types, particularly epithelial cells, can express D-amino acid oxidase, which can convert D-valine into the corresponding α-keto acid. This intermediate can then be transaminated to form L-valine, which can then be used for protein synthesis. Fibroblasts typically lack this enzyme.

Q6: Could this compound be toxic to my cells?

High concentrations of certain D-amino acids can be toxic to some cell lines. The deuteration itself is generally not considered toxic, but the overall concentration of the amino acid might be. It is crucial to assess cell viability, morphology, and proliferation rates after introducing the this compound medium.

Data Analysis & Troubleshooting

Q7: My mass spectrometry results show a slight shift in retention time for labeled peptides. Is this normal?

Yes, this is a known phenomenon. Deuterated compounds can have slightly different chromatographic properties and may elute earlier than their non-deuterated counterparts in reverse-phase chromatography. Ensure your analysis software is configured to account for this potential shift when identifying and quantifying peptide pairs.

Q8: How can I confirm that the incorporation of this compound is complete?

Before conducting your main experiment, you should perform a pilot study. Lyse a small sample of cells after 5-6 doublings in the SILAC medium, digest the proteins, and analyze the peptides by mass spectrometry. Search the data for valine-containing peptides and check the ratio of heavy to light forms. You should aim for an incorporation efficiency of >95%.

Experimental Protocols

Protocol 1: Cell Line Adaptation to this compound SILAC Medium

  • Prepare SILAC Medium: Prepare your basal medium (e.g., DMEM) lacking L-valine. Supplement with dialyzed FBS, L-glutamine, and other necessary components. Add sterile this compound to the desired final concentration. Prepare a "light" control medium containing the equivalent concentration of unlabeled L-valine.

  • Initial Seeding: Seed your cells in a 1:1 mixture of their regular growth medium and the "heavy" SILAC medium.

  • First Passage: When the cells reach their normal confluency for passaging, discard the medium, wash with PBS, and detach the cells.

  • Full Adaptation: Resuspend the cells in 100% "heavy" SILAC medium and re-plate.

  • Expansion: Culture the cells for a minimum of 5-6 population doublings to ensure complete incorporation. Monitor the cells for any changes in morphology or growth rate.

  • Verification (Optional but Recommended): Harvest a small aliquot of cells to verify incorporation efficiency by mass spectrometry.

Visualizations

Diagram 1: General SILAC Experimental Workflow

SILAC_Workflow General SILAC Experimental Workflow cluster_0 Cell Culture & Labeling cluster_1 Experimental Treatment cluster_2 Sample Preparation & Analysis Cell_Population_A Cell Population A (Light Medium + L-Valine) Control_Treatment Control Condition Cell_Population_A->Control_Treatment Cell_Population_B Cell Population B (Heavy Medium + this compound) Experimental_Treatment Experimental Condition Cell_Population_B->Experimental_Treatment Combine_Populations Combine Cell Lysates (1:1) Control_Treatment->Combine_Populations Experimental_Treatment->Combine_Populations Protein_Digestion Protein Digestion (e.g., Trypsin) Combine_Populations->Protein_Digestion LC_MS_Analysis LC-MS/MS Analysis Protein_Digestion->LC_MS_Analysis Data_Analysis Data Analysis & Quantification LC_MS_Analysis->Data_Analysis

Caption: A diagram illustrating the key steps of a SILAC experiment.

Diagram 2: Metabolic Pathway of L-Valine

Valine_Metabolism L-Valine Catabolic Pathway L_Valine L-Valine Alpha_Ketoisovalerate α-Ketoisovalerate L_Valine->Alpha_Ketoisovalerate Transamination Protein_Synthesis Protein Synthesis L_Valine->Protein_Synthesis Incorporation Isobutyryl_CoA Isobutyryl-CoA Alpha_Ketoisovalerate->Isobutyryl_CoA Oxidative Decarboxylation Succinyl_CoA Succinyl-CoA Isobutyryl_CoA->Succinyl_CoA Multiple Steps TCA_Cycle Citric Acid (TCA) Cycle Succinyl_CoA->TCA_Cycle

Common issues with DL-Valine-d8 stability and storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DL-Valine-d8. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a stable isotope-labeled version of the amino acid valine, where eight hydrogen atoms have been replaced by deuterium. Its primary application is as an internal standard in quantitative analysis by mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1][2] Because its chemical and physical properties are nearly identical to endogenous valine, it serves as an excellent tool for correcting for analyte loss during sample preparation and for variations in instrument response.

Q2: What are the recommended storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light and moisture.[3] While some suppliers suggest room temperature storage is acceptable for shorter periods, the general recommendation for long-term storage of most stable isotope-labeled compounds is at low temperatures, typically ranging from -20°C to -80°C.[3]

Q3: How should I store solutions of this compound?

Solutions of this compound are more susceptible to degradation than the solid form. It is recommended to store solutions at -20°C or -80°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the solution into single-use vials. The stability of the solution will also depend on the solvent used. Aprotic solvents are generally preferred to minimize the risk of hydrogen-deuterium (H/D) exchange.

Q4: What is hydrogen-deuterium (H/D) exchange and how can it affect my results?

Hydrogen-deuterium (H/D) exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa. For this compound, this can occur if the compound is exposed to protic solvents (e.g., water, methanol), especially under acidic or basic conditions. This exchange can lead to a decrease in the isotopic purity of the standard, resulting in inaccurate quantification in mass spectrometry assays.

Q5: Which deuterium atoms on this compound are most susceptible to exchange?

The deuterium atoms on this compound are generally stable as they are bonded to carbon atoms. However, the deuterium on the alpha-carbon (the carbon atom attached to the amino and carboxyl groups) can be more susceptible to exchange under strongly acidic or basic conditions. The deuterium atoms on the methyl groups are the most stable.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Symptom: Your quantitative results for valine are highly variable or inaccurate when using this compound as an internal standard.

Possible Causes & Solutions:

  • Isotopic Impurity: The this compound standard may contain a significant amount of the unlabeled (d0) valine.

    • Solution: Always check the Certificate of Analysis (CoA) provided by the supplier for the isotopic purity. If high levels of the unlabeled analyte are suspected, consider purchasing a new standard with higher isotopic enrichment. You can assess the purity by injecting a high concentration of the internal standard solution and checking for a signal at the mass transition of the unlabeled analyte.

  • Chemical Impurity: The standard may be contaminated with other compounds that interfere with the analysis.

    • Solution: Review the chemical purity on the CoA. If you suspect contamination, you may need to purify the standard or obtain a new batch.

  • Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms may be exchanging with hydrogen from your sample matrix or solvents.

    • Solution: Avoid using strongly acidic or basic conditions during sample preparation and analysis. Whenever possible, use aprotic solvents for storing and handling the standard. To test for H/D exchange, incubate the this compound in a blank matrix under your experimental conditions and monitor for an increase in the unlabeled valine signal over time.

Issue 2: Drifting or Low Internal Standard Signal

Symptom: The signal intensity for this compound is inconsistent across your sample batch or is unexpectedly low.

Possible Causes & Solutions:

  • Degradation of the Standard: The this compound may have degraded due to improper storage or handling.

    • Solution: Ensure the standard is stored under the recommended conditions (see FAQs). Prepare fresh stock solutions regularly. A stability study can be performed to determine the shelf-life of your solutions under your specific storage conditions.

  • Adsorption to Surfaces: The standard may be adsorbing to the surfaces of your vials or chromatography system.

    • Solution: Consider using silanized vials to minimize adsorption. Passivating the LC system by injecting a high-concentration standard before running samples can also help.

  • Matrix Effects: Components in your sample matrix may be suppressing the ionization of this compound in the mass spectrometer.

    • Solution: Optimize your sample preparation to remove interfering matrix components. Modifying your chromatographic method to separate the internal standard from the region of ion suppression can also be effective.

Data Presentation

Table 1: Recommended Storage Conditions and Potential Stability Issues for this compound

FormStorage TemperatureRecommended DurationKey ConsiderationsPotential Issues
Solid Room TemperatureShort-termProtect from light and moisture.Chemical degradation over extended periods.
-20°C to -80°CLong-term (Years)Tightly sealed container, protected from light.Generally very stable.
Solution 4°CShort-term (Days)Use aprotic solvents if possible.Risk of H/D exchange and microbial growth.
-20°CMid-term (Weeks to Months)Aliquot to avoid freeze-thaw cycles.Potential for H/D exchange if in protic solvents.
-80°CLong-term (Months)Aliquot to avoid freeze-thaw cycles.Best for long-term stability in solution.

Table 2: Factors Influencing this compound Stability

FactorHigh Risk ConditionLow Risk ConditionMitigation Strategy
pH pH < 3 or pH > 9pH 4-8Maintain a neutral pH during sample preparation and analysis.
Solvent Protic (Water, Methanol)Aprotic (Acetonitrile, Dichloromethane)Use aprotic solvents for stock solutions. Minimize exposure to protic solvents.
Temperature Elevated temperatures (>25°C)Frozen (-20°C to -80°C)Store at recommended low temperatures.
Light Direct sunlight or UV lightDark storage (amber vials)Protect from light at all times.
Freeze-Thaw Cycles Multiple cyclesSingle-use aliquotsAliquot solutions into single-use vials.

Experimental Protocols

Protocol 1: Assessment of this compound Isotopic Purity

Objective: To determine the percentage of unlabeled (d0) valine present as an impurity in the this compound standard.

Methodology:

  • Prepare a High-Concentration Standard Solution: Dissolve a known amount of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a high concentration (e.g., 1 mg/mL).

  • LC-MS/MS Analysis:

    • Set up your LC-MS/MS system to monitor the mass transitions for both unlabeled valine and this compound.

    • Inject the high-concentration this compound solution.

  • Data Analysis:

    • Integrate the peak areas for both the unlabeled valine and the this compound.

    • Calculate the percentage of unlabeled valine using the following formula: % Unlabeled Valine = (Peak Area of Unlabeled Valine / (Peak Area of Unlabeled Valine + Peak Area of this compound)) * 100

Protocol 2: Evaluation of Hydrogen-Deuterium (H/D) Exchange

Objective: To assess the stability of the deuterium labels on this compound under your experimental conditions.

Methodology:

  • Prepare Incubation Samples:

    • Sample A (Control): Spike this compound into a fresh, clean solvent (e.g., your initial mobile phase).

    • Sample B (Matrix): Spike this compound into a blank sample matrix (e.g., plasma, urine) that is known to be free of valine.

  • Incubation: Incubate both samples under the same conditions (temperature, pH, and time) as your typical sample preparation and analysis workflow.

  • Sample Processing: Process both samples using your standard extraction procedure.

  • LC-MS/MS Analysis: Analyze both processed samples by LC-MS/MS, monitoring for both unlabeled valine and this compound.

  • Data Interpretation:

    • Compare the peak area of unlabeled valine in Sample B to that in Sample A.

    • A significant increase in the unlabeled valine signal in the matrix sample (Sample B) indicates that H/D exchange has occurred.

Visualizations

experimental_workflow_purity_assessment prep Prepare High-Concentration This compound Solution analysis LC-MS/MS Analysis (Monitor for d0 and d8) prep->analysis data Data Analysis: Integrate Peak Areas analysis->data calc Calculate Percentage of Unlabeled Valine data->calc

Caption: Workflow for assessing the isotopic purity of this compound.

experimental_workflow_hd_exchange cluster_prep Sample Preparation prep_a Sample A (Control): Spike in Solvent incubation Incubate under Experimental Conditions prep_a->incubation prep_b Sample B (Matrix): Spike in Blank Matrix prep_b->incubation processing Sample Processing (Extraction) incubation->processing analysis LC-MS/MS Analysis processing->analysis interpretation Data Interpretation: Compare d0 Signal analysis->interpretation

Caption: Workflow for evaluating hydrogen-deuterium exchange.

valine_degradation_pathway metabolite metabolite valine Valine alpha_ketoisovalerate α-Ketoisovalerate valine->alpha_ketoisovalerate Transamination isobutyryl_coa Isobutyryl-CoA alpha_ketoisovalerate->isobutyryl_coa Oxidative Decarboxylation methylacrylyl_coa Methylacrylyl-CoA isobutyryl_coa->methylacrylyl_coa Dehydrogenation hydroxyisobutyryl_coa 3-Hydroxyisobutyryl-CoA methylacrylyl_coa->hydroxyisobutyryl_coa Hydration hydroxyisobutyrate 3-Hydroxyisobutyrate hydroxyisobutyryl_coa->hydroxyisobutyrate Hydrolysis methylmalonate_semialdehyde Methylmalonate Semialdehyde hydroxyisobutyrate->methylmalonate_semialdehyde Oxidation propionyl_coa Propionyl-CoA methylmalonate_semialdehyde->propionyl_coa succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa Carboxylation & Isomerization

Caption: Simplified metabolic degradation pathway of valine.

References

Optimizing experimental conditions for DL-Valine-d8 labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your stable isotope labeling experiments using DL-Valine-d8. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

This compound is a stable isotope-labeled form of the amino acid valine, where eight hydrogen atoms have been replaced by deuterium. It is a racemic mixture, containing both D- and L-isomers. Its primary application is in quantitative proteomics, particularly in a technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[] It serves as a metabolic tracer, allowing for the differentiation and relative quantification of proteins between different cell populations by mass spectrometry (MS).[]

Q2: Why should I use this compound instead of other labeled amino acids?

Valine is an essential amino acid, ensuring its incorporation into newly synthesized proteins.[2] Deuterium labeling is a cost-effective method for introducing a mass shift. However, it's important to be aware of potential chromatographic effects where deuterated peptides may elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography.[3][4]

Q3: What is the significance of using a DL-racemic mixture?

The L-isomer (L-Valine) is the form incorporated into proteins. The D-isomer (D-Valine) is generally not used for protein synthesis by mammalian cells. Interestingly, D-Valine can be used in cell culture to selectively inhibit the growth of fibroblasts, which lack the D-amino acid oxidase enzyme required to convert it to a usable form. This can be advantageous when trying to culture specific epithelial cell types.

Q4: How many cell doublings are required for complete labeling?

For complete incorporation of this compound, it is recommended that cells undergo at least five to six doublings in the labeling medium. This ensures that the pre-existing, unlabeled ("light") valine is sufficiently diluted, leading to a high labeling efficiency (ideally >97%).

Troubleshooting Guides

Issue 1: Low Labeling Efficiency (<95%)

Low incorporation of this compound is a common issue that can significantly impact the accuracy of quantification.

Question: My protein labeling efficiency with this compound is below 95%. What are the possible causes and how can I fix it?

Answer:

Several factors can contribute to low labeling efficiency. The following table outlines potential causes and their solutions.

Potential Cause Explanation Recommended Solution
Insufficient Cell Doublings The most common cause of low efficiency is not allowing enough time for the "light" valine to be diluted out through cell division and protein turnover.Culture the cells in the "heavy" this compound medium for at least five to six passages. For slowly dividing cells, extend the labeling period.
Contamination with "Light" Valine Standard fetal bovine serum (FBS) contains natural, unlabeled amino acids, including valine, which will compete with the labeled valine.Always use dialyzed fetal bovine serum (dFBS) in your SILAC medium to remove small molecules like amino acids.
Poor Cell Health Unhealthy or slow-growing cells will have a reduced rate of protein synthesis, leading to slower incorporation of the labeled amino acid.Ensure your cells are healthy, viable, and free from contamination before starting the labeling experiment. Monitor cell morphology and growth rate.
Incorrect this compound Concentration The concentration of this compound in the medium may be too low, leading to insufficient availability for protein synthesis.Prepare the SILAC medium with the same concentration of this compound as L-Valine in the standard formulation of your basal medium (e.g., DMEM, RPMI-1640).

To verify your labeling efficiency, it is crucial to perform a preliminary mass spectrometry analysis on a small aliquot of your "heavy" labeled cell lysate before proceeding with the main experiment.

Issue 2: Chromatographic Issues and Inaccurate Quantification

Deuterium labeling can introduce analytical challenges during the mass spectrometry workflow.

Question: I'm observing shifted retention times for my labeled peptides and my quantification results are inconsistent. What's happening?

Answer:

This is a known phenomenon with deuterium-labeled compounds. Here’s a breakdown of the problem and how to address it.

Potential Cause Explanation Recommended Solution
Isotope Effect on Chromatography Deuterated peptides often exhibit slightly earlier retention times in reversed-phase liquid chromatography compared to their non-deuterated counterparts. This can lead to incomplete co-elution and affect the accuracy of quantification.While this effect is inherent to deuterium labeling, modern MS data analysis software can often account for minor retention time shifts. Ensure your software's parameters are set to handle this. For highly sensitive experiments, consider using ¹³C or ¹⁵N-labeled valine, which do not exhibit this chromatographic shift.
Inaccurate Mixing of "Light" and "Heavy" Samples If the "light" and "heavy" cell populations are not mixed in a precise 1:1 ratio, the resulting protein ratios will be skewed.Carefully count the cells from both populations before mixing. It is recommended to perform a pilot experiment to optimize your cell counting and mixing protocol.
Arginine-to-Proline Conversion While not directly related to valine, if you are also using labeled arginine, some cell lines can convert arginine to proline, leading to unexpected labeled proline and quantification errors.If using labeled arginine and observing this issue, you can either use proline-free media or use a cell line with low arginase activity. Label-swapping in replicate experiments can also help correct for this error.
Issue 3: Potential Cytotoxicity

High concentrations of amino acids or their analogs can sometimes affect cell health.

Question: I've noticed a decrease in cell viability after switching to the this compound labeling medium. Is this expected and what can I do?

Answer:

While stable isotope-labeled amino acids are generally considered non-toxic, high concentrations or impurities could potentially impact cell health.

Potential Cause Explanation Recommended Solution
High Osmolality of the Medium A very high concentration of this compound could increase the osmolality of the culture medium, which can stress the cells and reduce proliferation.Use a concentration of this compound that is equivalent to the L-Valine concentration in your standard culture medium. There is typically no need to use an excessive amount.
Impurities in the Labeled Amino Acid The purity of the this compound should be high (typically ≥98%). Impurities could potentially be cytotoxic.Ensure you are using a high-purity, cell culture-tested grade of this compound from a reputable supplier.
Cell Line Sensitivity Some cell lines may be more sensitive to changes in medium composition than others.When first adapting a new cell line to SILAC medium, closely monitor cell morphology, growth rate, and viability. You can perform a cell viability assay (e.g., Trypan Blue or MTT assay) to compare the health of cells in "light" versus "heavy" medium.

Data Presentation

Table 1: Recommended this compound Labeling Conditions and Expected Outcomes
ParameterRecommendationExpected Outcome
This compound Purity ≥98 atom % DMinimizes potential cytotoxicity and ensures accurate mass shift.
This compound Concentration Equivalent to L-Valine in standard mediumSupports normal cell growth and protein synthesis.
Serum 10% Dialyzed FBSPrevents competition from unlabeled valine.
Cell Doublings Minimum of 5-6>97% labeling efficiency.
Table 2: Typical Labeling Efficiency Over Cell Passages

This table provides a representative example of how labeling efficiency increases with the number of cell passages in the "heavy" medium. Actual results may vary depending on the cell line's doubling time.

Cell Passage Number Approximate Number of Doublings Expected Labeling Efficiency
11-250 - 75%
22-475 - 90%
33-690 - 95%
44-8>95%
55-10>97%

Experimental Protocols & Visualizations

Detailed Protocol: SILAC Labeling with this compound

This protocol provides a step-by-step guide for a typical SILAC experiment using this compound.

1. Preparation of SILAC Media:

  • Start with a basal medium that lacks L-Valine (custom formulation).

  • Prepare two separate media batches:

    • "Light" Medium: Supplement the basal medium with "light" (unlabeled) L-Valine to the standard final concentration.

    • "Heavy" Medium: Supplement the basal medium with this compound to the same final concentration as the "light" medium.

  • Add 10% dialyzed fetal bovine serum (dFBS) and other necessary supplements (e.g., penicillin-streptomycin, L-glutamine) to both media.

  • Sterile-filter the complete media using a 0.22 µm filter.

2. Adaptation of Cells to SILAC Media:

  • Split a healthy, logarithmically growing cell culture into two T-flasks.

  • Culture one flask with the "light" medium and the other with the "heavy" medium.

  • Passage the cells for at least five doublings, maintaining them in their respective "light" or "heavy" media. This will typically take 1-2 weeks depending on the cell line's doubling time.

3. Verification of Labeling Efficiency:

  • After the adaptation phase, harvest a small number of cells from the "heavy" culture.

  • Lyse the cells, extract the proteins, and digest them into peptides (e.g., using trypsin).

  • Analyze the peptide mixture by LC-MS/MS to confirm that the labeling efficiency is >97%. This is done by checking for the absence of "light" valine-containing peptides.

4. Experimental Treatment:

  • Once complete labeling is confirmed, you can proceed with your experiment.

  • Apply your experimental condition (e.g., drug treatment) to one cell population (e.g., the "heavy" labeled cells) while the other population serves as a control (e.g., the "light" labeled cells).

5. Sample Harvesting and Mixing:

  • Harvest both the "light" and "heavy" cell populations.

  • Perform an accurate cell count for both populations.

  • Mix the two populations in a 1:1 ratio based on cell number.

6. Protein Extraction, Digestion, and MS Analysis:

  • Lyse the combined cell pellet to extract the proteins.

  • Digest the protein mixture into peptides using a protease like trypsin.

  • Analyze the resulting peptide mixture by LC-MS/MS. The relative abundance of proteins between the two samples is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.

Visualizations

SILAC_Workflow Experimental Workflow for this compound Labeling cluster_prep 1. Media Preparation cluster_culture 2. Cell Culture & Labeling cluster_exp 3. Experiment & Processing cluster_analysis 4. Analysis light_medium Prepare 'Light' Medium (with L-Valine) culture_light Culture cells in 'Light' Medium light_medium->culture_light heavy_medium Prepare 'Heavy' Medium (with this compound) culture_heavy Culture cells in 'Heavy' Medium heavy_medium->culture_heavy passage Passage for at least 5 doublings culture_light->passage culture_heavy->passage treatment Apply Experimental Treatment passage->treatment control Control Condition passage->control mix Mix 'Light' and 'Heavy' Cells 1:1 treatment->mix control->mix lyse_digest Cell Lysis and Protein Digestion mix->lyse_digest ms LC-MS/MS Analysis lyse_digest->ms quant Data Analysis and Quantification ms->quant

Caption: A simplified workflow for a typical SILAC experiment.

Troubleshooting_Tree Troubleshooting Logic for this compound Labeling cluster_issues Identify the Primary Issue cluster_solutions_eff Solutions for Low Efficiency cluster_solutions_quant Solutions for Quantification Errors cluster_solutions_via Solutions for Viability Issues start Problem Encountered low_efficiency Low Labeling Efficiency? start->low_efficiency quant_issues Quantification Errors? start->quant_issues cell_death Cell Viability Issues? start->cell_death sol_passage Increase number of cell passages (min. 5) low_efficiency->sol_passage Yes sol_serum Use dialyzed FBS low_efficiency->sol_serum Yes sol_health Check for cell health and contamination low_efficiency->sol_health Yes sol_rt_shift Adjust MS software parameters for retention time shift quant_issues->sol_rt_shift Yes sol_mixing Optimize cell counting and mixing protocol quant_issues->sol_mixing Yes sol_isotope Consider using 13C/15N labels for critical experiments quant_issues->sol_isotope Yes sol_conc Verify correct this compound concentration cell_death->sol_conc Yes sol_purity Use high-purity, culture-grade reagent cell_death->sol_purity Yes sol_viability_assay Perform viability assay to confirm cytotoxicity cell_death->sol_viability_assay Yes

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: DL-Valine-d8 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor signal intensity with DL-Valine-d8 in mass spectrometry (MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low signal intensity of this compound in my LC-MS analysis?

Poor signal intensity for this compound can arise from a variety of factors, spanning from the sample preparation stage to the mass spectrometer's settings. The most frequent causes include:

  • Suboptimal Ionization: Incorrect settings for the ion source can lead to inefficient ionization of this compound.

  • Ion Suppression: Co-eluting components from the sample matrix can interfere with the ionization of your analyte, thereby reducing its signal. This is a significant challenge in complex biological samples.[1][2][3]

  • Errors in Internal Standard (IS) Preparation: Inaccurate concentration of the this compound working solution due to dilution errors or degradation can result in a consistently low signal.

  • Sample Preparation Issues: Inefficient extraction, incomplete protein precipitation, or analyte loss during sample handling can all contribute to a weaker signal.[4]

  • Isotopic Exchange: The deuterium atoms on this compound can sometimes exchange with hydrogen atoms from the solvent or matrix, leading to a decreased signal at the expected m/z.[5]

  • Instrument Contamination or Detuning: A contaminated ion source or a mass spectrometer that is not properly tuned and calibrated for the mass range of this compound can lead to a general loss of sensitivity.

Q2: Can the stability and storage of my this compound standard affect its signal intensity?

Yes, the stability and storage of your this compound standard are critical. This compound is generally a stable compound. However, improper storage, such as exposure to moisture or extreme temperatures, can lead to degradation. It is recommended to store this compound at room temperature, away from light and moisture. For solutions, especially when dissolved in protic solvents, there is a potential for isotopic exchange over time. It is best practice to prepare fresh working solutions regularly and store stock solutions in an appropriate aprotic solvent at low temperatures (-20°C or -80°C) to minimize degradation and isotopic exchange.

Q3: How can I determine if ion suppression is the cause of the poor signal?

Ion suppression is a common issue in LC-MS, especially with complex matrices. A post-column infusion experiment is a definitive way to identify if ion suppression is affecting your this compound signal. This involves infusing a constant flow of your this compound standard into the MS while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components that are suppressing its ionization.

Q4: Is it possible for this compound and the unlabeled DL-Valine to separate chromatographically?

Yes, a phenomenon known as the "isotope effect" can cause slight differences in retention times between a deuterated internal standard and its unlabeled counterpart. While often minimal, this separation can be problematic if the two compounds elute into regions with different levels of ion suppression, leading to inaccurate quantification. Optimizing the chromatographic gradient and mobile phase composition can help to minimize this separation and ensure co-elution.

Troubleshooting Guides

If you are experiencing poor signal intensity with this compound, follow this systematic troubleshooting guide to identify and resolve the issue.

Diagram: Troubleshooting Workflow for Poor this compound Signal

TroubleshootingWorkflow start Poor this compound Signal check_ms Step 1: Verify MS Performance - Infuse this compound directly - Check tuning and calibration start->check_ms check_is_prep Step 2: Evaluate IS Preparation - Verify concentration - Check for degradation check_ms->check_is_prep MS OK check_sample_prep Step 3: Assess Sample Preparation - Review extraction procedure - Check for analyte loss check_is_prep->check_sample_prep IS Prep OK check_lc_conditions Step 4: Optimize LC Conditions - Check for co-elution with Valine - Evaluate for ion suppression check_sample_prep->check_lc_conditions Sample Prep OK check_isotopic_exchange Step 5: Investigate Isotopic Exchange - Incubate IS in matrix/solvent - Monitor for H/D exchange check_lc_conditions->check_isotopic_exchange LC Conditions OK solution Signal Restored check_isotopic_exchange->solution No Exchange

Caption: A step-by-step workflow for troubleshooting poor this compound signal intensity.

Step 1: Verify Mass Spectrometer Performance

Issue: The mass spectrometer may not be performing optimally, leading to a general loss of sensitivity.

Troubleshooting Actions:

  • Direct Infusion: Prepare a fresh solution of this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a known concentration (e.g., 100 ng/mL). Infuse this solution directly into the mass spectrometer.

  • Signal Check: If a strong and stable signal is observed, the issue likely lies with the LC system or sample preparation. If the signal is weak or absent, the problem is with the MS itself.

  • Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated for the mass range of this compound.

  • Source Cleaning: A contaminated ion source is a common cause of poor signal. Clean the ion source according to the manufacturer's instructions.

Step 2: Evaluate Internal Standard Preparation

Issue: The this compound internal standard (IS) solution may have been prepared incorrectly or has degraded.

Troubleshooting Actions:

  • Prepare Fresh Solutions: Prepare a new stock and working solution of this compound from the original solid material.

  • Verify Concentration: If possible, verify the concentration of the newly prepared stock solution using a different analytical technique or by comparing it to a certified reference material.

  • Check for Degradation: Analyze the freshly prepared standard. If the signal is restored, the previous solution had likely degraded.

Step 3: Assess Sample Preparation

Issue: The sample preparation procedure may be inefficient, leading to the loss of this compound.

Troubleshooting Actions:

  • Review Protocol: Carefully review your sample preparation protocol. For amino acid analysis, common methods include protein precipitation (e.g., with trichloroacetic acid or perchloric acid) or solid-phase extraction (SPE).

  • Spiking Experiment: Spike a blank matrix sample with a known amount of this compound before and after the extraction process. A significant difference in the signal between the pre- and post-extraction spikes indicates analyte loss during sample preparation.

  • Optimize Extraction: If analyte loss is confirmed, optimize the extraction parameters, such as the type and volume of solvent, pH, and mixing time.

Step 4: Optimize LC Conditions and Evaluate Ion Suppression

Issue: Chromatographic conditions may not be optimal, leading to poor peak shape, co-elution with interfering substances, or differential matrix effects.

Troubleshooting Actions:

  • Co-elution Check: Ensure that this compound and the unlabeled DL-Valine are co-eluting. Adjust the gradient or mobile phase composition if necessary.

  • Post-Column Infusion: Perform a post-column infusion experiment as described in the FAQs to identify regions of ion suppression.

  • Modify Chromatography: If ion suppression is detected at the retention time of this compound, modify the chromatographic method to separate it from the interfering matrix components. This can be achieved by changing the gradient, the mobile phase composition, or the column chemistry.

  • Sample Dilution: Diluting the sample can sometimes reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.

Step 5: Investigate Isotopic Exchange

Issue: Deuterium atoms on this compound may be exchanging with protons from the sample matrix or solvent.

Troubleshooting Actions:

  • Incubation Experiment: Incubate a known concentration of this compound in a blank matrix and in the mobile phase at different time points (e.g., 0, 2, 4, 8, and 24 hours) under the same conditions as your sample analysis.

  • Monitor Signal: Analyze the incubated samples and monitor the signal intensity of this compound and for the appearance of the unlabeled DL-Valine signal.

  • Data Analysis: A significant decrease in the this compound signal over time, coupled with an increase in the unlabeled valine signal, is a strong indication of isotopic exchange.

  • Mitigation: If isotopic exchange is confirmed, consider using a less protic solvent for sample reconstitution, minimizing the time samples are stored before analysis, or adjusting the pH of the mobile phase.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the expected outcomes of some of the troubleshooting experiments.

Table 1: Matrix Effect Evaluation

Sample TypeThis compound Peak AreaMatrix Effect (%)
Neat Solution (in solvent)1,500,000N/A
Post-extraction Spike750,00050% Suppression

Table 2: Isotopic Exchange Evaluation

Incubation Time (hours)This compound Peak AreaUnlabeled Valine Peak Area
01,200,000< 5,000
41,080,00060,000
8950,000125,000
24700,000250,000

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment for Ion Suppression

Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece and necessary fittings

  • This compound solution (e.g., 100 ng/mL in mobile phase A)

  • Blank matrix extract (prepared using your standard protocol)

Methodology:

  • Set up the LC system with your analytical column and mobile phases.

  • Connect the output of the LC column to one inlet of the tee-piece.

  • Connect the syringe pump containing the this compound solution to the second inlet of the tee-piece.

  • Connect the outlet of the tee-piece to the MS ion source.

  • Begin the LC gradient without an injection and start the syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Monitor the this compound signal until a stable baseline is achieved.

  • Inject the blank matrix extract onto the LC column.

  • Monitor the this compound signal throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression.

Diagram: Post-Column Infusion Setup

PostColumnInfusion lc_pump LC Pump autosampler Autosampler (Blank Matrix Injection) lc_pump->autosampler column LC Column autosampler->column tee Tee-Piece column->tee syringe_pump Syringe Pump (this compound Infusion) syringe_pump->tee ms Mass Spectrometer tee->ms

Caption: Experimental setup for a post-column infusion experiment to detect ion suppression.

Protocol 2: Evaluation of Isotopic Exchange

Objective: To determine if this compound is undergoing hydrogen-deuterium exchange in the sample matrix or mobile phase.

Materials:

  • This compound stock solution

  • Blank biological matrix (e.g., plasma, urine)

  • Mobile phase

  • Incubator or water bath

  • LC-MS/MS system

Methodology:

  • Prepare two sets of samples:

    • Matrix Stability: Spike a known concentration of this compound into the blank matrix.

    • Solvent Stability: Spike the same concentration of this compound into your mobile phase.

  • Divide each set into aliquots for different time points (e.g., T=0, T=4h, T=8h, T=24h).

  • Immediately process the T=0 samples according to your standard procedure and analyze them.

  • Incubate the remaining aliquots at the temperature used during your sample preparation and analysis.

  • At each subsequent time point, process and analyze the corresponding aliquots.

  • Monitor the peak area of both this compound and the unlabeled DL-Valine.

  • Compare the peak areas at different time points to the T=0 sample to assess the stability of the deuterated standard. A significant decrease in the this compound signal and a corresponding increase in the unlabeled valine signal indicate isotopic exchange.

References

Minimizing isotopic effects of DL-Valine-d8 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals using DL-Valine-d8. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help you minimize isotopic effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary isotopic effects to consider when using this compound?

When using this compound, the most significant isotopic effects to consider are the Kinetic Isotope Effect (KIE), chromatographic retention time shifts in LC-MS, and potential hydrogen-deuterium (H/D) exchange. The KIE can alter the rate of metabolic or enzymatic reactions, while chromatographic shifts can affect quantification when using this compound as an internal standard.[1][2] H/D exchange can lead to a loss of the isotopic label, compromising results.[3]

Q2: My this compound internal standard is not co-eluting with the unlabeled valine analyte in my LC-MS analysis. Why is this happening and how can I fix it?

This phenomenon is a known chromatographic isotope effect.[1] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography (RPLC).[1] This is due to subtle differences in physicochemical properties; the carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond, leading to weaker van der Waals interactions with the stationary phase.

Troubleshooting Steps:

  • Optimize Chromatography: Adjusting the mobile phase composition, gradient steepness, or column temperature can help minimize the retention time difference.

  • Consider Alternative Isotopes: If co-elution is critical and cannot be achieved, consider using a ¹³C or ¹⁵N-labeled valine standard, as these heavier isotopes have a much smaller impact on retention time.

Q3: I am observing a signal for unlabeled valine in my blank sample that only contains the this compound internal standard. What is the cause?

This issue is likely due to the isotopic purity of the this compound standard. The synthesis of isotopically labeled compounds is rarely 100% efficient, meaning there will always be a small amount of the unlabeled analyte present.

Troubleshooting Steps:

  • Verify Isotopic Purity: Analyze a high-concentration solution of your this compound standard alone to quantify the amount of unlabeled valine.

  • Correction Calculations: If the unlabeled impurity is significant, you may need to perform correction calculations for your quantitative data.

  • Consult Supplier Certificate of Analysis: The certificate of analysis for your standard should provide information on its isotopic purity.

Q4: How can I detect and minimize hydrogen-deuterium (H/D) exchange of my this compound?

H/D exchange can occur if the deuterium labels are on exchangeable positions (like -OH, -NH, -SH) and are exposed to certain conditions (e.g., high pH, aqueous solutions). For this compound, the deuterium atoms are on stable carbon positions, but it's good practice to be aware of this potential issue.

Troubleshooting and Detection:

  • LC-MS Analysis with D₂O: An on-line H/D exchange LC-MS experiment can be performed by introducing D₂O into the mobile phase. This will reveal any active hydrogen atoms in your molecule.

  • Control Sample Stability: Analyze your this compound standard over time under your experimental conditions to monitor for any loss of the deuterium label.

  • pH Control: If you suspect pH-dependent H/D exchange, ensure your sample and solvent pH are controlled and maintained in a range where exchange is minimized.

Troubleshooting Guides

Guide 1: Inaccurate Quantification in Mass Spectrometry

Problem: Inconsistent or inaccurate quantification of valine when using this compound as an internal standard.

Potential Cause Troubleshooting Steps Expected Outcome
Chromatographic Shift Optimize the LC method (gradient, mobile phase, temperature) to improve co-elution.Analyte and internal standard peaks have minimal retention time difference.
Matrix Effects Perform a post-extraction addition experiment to assess differential matrix effects on the analyte and internal standard.The response ratio of analyte to internal standard should be consistent in neat solution and spiked matrix extract.
Isotopic Impurity Analyze the this compound standard alone to determine the percentage of unlabeled valine. Correct quantitative results accordingly.Accurate quantification, especially at the lower limit of quantification.
H/D Exchange Analyze the stability of the standard under your sample preparation and analysis conditions. Adjust pH if necessary.The mass of the internal standard remains constant throughout the experiment.
Guide 2: Altered Metabolic Readouts in Cell Culture Experiments

Problem: Unexpected changes in metabolic pathways or cell growth when using this compound for metabolic labeling.

Potential Cause Troubleshooting Steps Expected Outcome
Kinetic Isotope Effect (KIE) Be aware that reaction rates involving C-D bond cleavage can be slower than those with C-H bonds. This is an inherent property and should be considered in the interpretation of results.Understanding that observed metabolic fluxes may be influenced by the KIE.
Incomplete Labeling in SILAC Ensure a sufficient number of cell doublings (typically at least 5-6) in the "heavy" medium to achieve >97% incorporation.Complete incorporation of this compound into the proteome.
Amino Acid Conversion If you suspect metabolic conversion of valine to other amino acids, perform targeted analysis to trace the labeled atoms.Accurate tracking of the metabolic fate of valine.
Toxicity/Cell Growth Inhibition Ensure the concentration of this compound in the culture medium is equivalent to the physiological concentration of valine in standard medium.Normal cell growth and proliferation.

Data Presentation

Table 1: Physicochemical Properties of DL-Valine vs. This compound
PropertyDL-Valine (Unlabeled)This compound
Molecular Weight 117.15 g/mol 125.20 g/mol
Mass Shift (M+) N/A+8
Typical Isotopic Purity N/A≥98 atom % D
Table 2: Representative Isotopic Effects
Isotopic EffectTypical ObservationFactors Influencing Magnitude
Chromatographic Shift (Δt_R in RPLC) Deuterated compound elutes slightly earlier.Number of deuterium atoms, mobile phase composition, gradient, temperature.
Kinetic Isotope Effect (k_H/k_D) 1 to 8 for primary deuterium effects.Reaction mechanism, temperature.
NMR Chemical Shift Minor shifts can occur.Deuterated solvent used, local molecular environment.

Experimental Protocols

Protocol 1: Assessing Chromatographic Co-elution of Valine and this compound
  • Prepare a Stock Solution: Create a stock solution containing both unlabeled valine and this compound at a known concentration (e.g., 1 mg/mL each) in a suitable solvent.

  • LC-MS/MS Analysis: Inject the mixed solution into the LC-MS/MS system.

  • Monitor Transitions: Monitor the appropriate mass transitions for both the unlabeled valine and this compound.

  • Evaluate Retention Times: Carefully examine the retention times of both compounds. Ideally, the peaks should perfectly overlap.

  • Optimization (if necessary): If a significant retention time difference is observed, systematically adjust the chromatographic parameters (e.g., modify the gradient profile, change the organic modifier) to improve co-elution.

Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with this compound
  • Media Preparation:

    • "Light" Medium: Prepare cell culture medium containing unlabeled DL-Valine.

    • "Heavy" Medium: Prepare cell culture medium that is deficient in valine and supplement it with this compound to the same final concentration as the "light" medium. Use dialyzed fetal bovine serum to prevent the introduction of unlabeled valine.

  • Cell Adaptation (Adaptation Phase):

    • Culture one population of cells in the "light" medium and another in the "heavy" medium.

    • Passage the cells for at least 5-6 doublings to ensure complete incorporation of the respective amino acids.

  • Experimental Phase:

    • Treat the two cell populations with your experimental conditions (e.g., drug treatment vs. control).

  • Sample Pooling and Processing:

    • After the experiment, harvest and count the cells from both populations.

    • Mix equal numbers of cells from the "light" and "heavy" populations.

    • Lyse the cells and extract the proteins.

    • Digest the proteins (e.g., with trypsin).

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Identify and quantify the relative abundance of "light" and "heavy" peptides.

Visualizations

experimental_workflow Experimental Workflow for SILAC with this compound cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Light_Culture Cell Culture in 'Light' Medium (Unlabeled Valine) Control_Treatment Control Treatment Light_Culture->Control_Treatment Heavy_Culture Cell Culture in 'Heavy' Medium (this compound) Experimental_Treatment Experimental Treatment Heavy_Culture->Experimental_Treatment Pooling Pool Cell Populations (1:1 Ratio) Control_Treatment->Pooling Experimental_Treatment->Pooling Lysis_Digestion Cell Lysis and Protein Digestion Pooling->Lysis_Digestion LC_MS LC-MS/MS Analysis Lysis_Digestion->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: Workflow for a SILAC experiment using this compound.

troubleshooting_logic Troubleshooting Inaccurate LC-MS Quantification Inaccurate_Quant Inaccurate Quantification Check_Coelution Check Chromatographic Co-elution Inaccurate_Quant->Check_Coelution Assess_Matrix Assess Matrix Effects Inaccurate_Quant->Assess_Matrix Verify_Purity Verify Isotopic Purity Inaccurate_Quant->Verify_Purity Test_Stability Test for H/D Exchange Inaccurate_Quant->Test_Stability Optimize_LC Optimize LC Method Check_Coelution->Optimize_LC Poor Co-elution Post_Extraction_Spike Post-Extraction Spike Experiment Assess_Matrix->Post_Extraction_Spike Suspected Matrix Effects Analyze_Standard Analyze Standard Alone Verify_Purity->Analyze_Standard Baseline Signal in Blank Stability_Study Time-course Stability Study Test_Stability->Stability_Study Suspected Instability

Caption: Logic diagram for troubleshooting quantification issues.

References

Technical Support Center: Correcting for Natural Isotope Abundance with DL-Valine-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for accurately correcting natural isotope abundance using DL-Valine-d8 in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in mass spectrometry?

A1: this compound is a stable isotope-labeled (SIL) form of the amino acid valine, where eight hydrogen atoms have been replaced by their heavy isotope, deuterium. It is used as an internal standard in quantitative mass spectrometry. Because it is chemically almost identical to the natural, unlabeled valine, it behaves similarly during sample preparation, chromatography, and ionization. This allows it to compensate for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification of endogenous valine.

Q2: What is "natural isotope abundance," and why is correction necessary?

A2: Many elements, like carbon, hydrogen, nitrogen, and oxygen, naturally exist as a mixture of isotopes. For example, carbon is predominantly ¹²C, but about 1.1% is the heavier ¹³C isotope. In mass spectrometry, which separates molecules based on their mass-to-charge ratio (m/z), the presence of these naturally occurring heavy isotopes contributes to the measured signal of a molecule at masses higher than its monoisotopic mass (M+1, M+2, etc.). When using a stable isotope-labeled internal standard like this compound, it is crucial to correct for this natural abundance to accurately differentiate between the isotopes incorporated from the experimental tracer and those that are naturally present.[1][2]

Q3: What are the ideal purity requirements for this compound?

A3: For reliable and accurate quantification, a deuterated internal standard like this compound should have high chemical and isotopic purity. Generally, the recommended purity levels are:

  • Chemical Purity: >99%[3]

  • Isotopic Enrichment: ≥98%[3]

High chemical purity ensures no other compounds interfere with the analysis. High isotopic purity is critical to minimize the amount of unlabeled valine present as an impurity in the internal standard, which could lead to an overestimation of the analyte's concentration.

Q4: How many deuterium atoms are optimal for an internal standard?

A4: Typically, a deuterated internal standard should have a sufficient number of deuterium atoms to shift its mass-to-charge ratio (m/z) outside the natural isotopic distribution of the unlabeled analyte to prevent signal overlap or "cross-talk". This compound, with a mass shift of +8, is well-suited for this purpose.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments with this compound.

Problem 1: Inaccurate quantification, especially at low analyte concentrations.

  • Possible Cause: Presence of unlabeled valine as an impurity in the this compound internal standard.

  • Troubleshooting Steps:

    • Consult the Certificate of Analysis (CoA): Review the CoA provided by the supplier for the stated isotopic and chemical purity.

    • Assess Purity Experimentally: Inject a high-concentration solution of the this compound standard alone and monitor the mass transition of unlabeled valine. A significant signal indicates contamination.

    • Correct for Impurity: If a significant amount of unlabeled analyte is detected, its contribution to the analyte signal can be subtracted from all samples, or the calibration curve can be adjusted to account for a non-zero intercept.

    • Contact Supplier: If the impurity level is unacceptable, contact the supplier for a higher purity batch.

Problem 2: Poor reproducibility of the analyte/internal standard area ratio.

  • Possible Cause 1: Differential matrix effects where the analyte and this compound do not experience the same degree of ion suppression or enhancement.

  • Troubleshooting Steps:

    • Optimize Chromatography: Adjust the chromatographic method to ensure the analyte and this compound co-elute as closely as possible. Even slight shifts in retention time can lead to different matrix effects.

    • Improve Sample Cleanup: Implement more rigorous sample preparation techniques (e.g., solid-phase extraction) to remove interfering matrix components.

    • Perform Post-Column Infusion Experiment: This can help identify regions of significant ion suppression or enhancement in your chromatographic run.

  • Possible Cause 2: Isotopic exchange (Deuterium-Hydrogen exchange).

  • Troubleshooting Steps:

    • Evaluate Solvent Stability: Incubate the this compound standard in the sample diluent and mobile phase for a time equivalent to your analytical run. Re-inject and check for any increase in the signal of partially deuterated or unlabeled valine.

    • Adjust pH: Avoid highly acidic or basic conditions during sample preparation and storage, as these can promote H-D exchange.

    • Control Temperature: Store standard solutions and samples at low temperatures (e.g., 4°C or -20°C) to minimize the rate of exchange.

Problem 3: Non-linear calibration curve.

  • Possible Cause: The concentration of the internal standard is not appropriate, or there is interference from the natural isotopes of the analyte.

  • Troubleshooting Steps:

    • Optimize Internal Standard Concentration: Ensure the concentration of this compound provides a strong, stable signal without saturating the detector.

    • Apply a Weighted Regression: For calibration curves where the variance of the data points increases with concentration, using a weighted linear regression (e.g., 1/x or 1/x²) can provide a better fit.

    • Verify Natural Isotope Abundance Correction: Ensure that your data processing includes a robust correction for the natural isotopic distribution of valine, as this can contribute to the signal of the internal standard at high analyte concentrations.

Data Presentation

Table 1: Natural Isotopic Abundance of Elements in Valine (C₅H₁₁NO₂)

ElementIsotopeNatural Abundance (%)
Carbon¹²C~98.9%
¹³C~1.1%
Hydrogen¹H~99.98%
²H (D)~0.02%
Nitrogen¹⁴N~99.6%
¹⁵N~0.4%
Oxygen¹⁶O~99.76%
¹⁷O~0.04%
¹⁸O~0.20%

Table 2: Example of Mass Isotopomer Distribution Data Before and After Natural Abundance Correction for an Unlabeled Valine Sample

Mass IsotopomerMeasured Intensity (%)Corrected Intensity (%)
M+092.8100.0
M+16.50.0
M+20.70.0

This table illustrates that in an unlabeled sample, the observed intensity at M+1 and M+2 is due to the natural abundance of heavy isotopes. After correction, this intensity is correctly attributed to the M+0 isotopomer.

Experimental Protocols

Protocol 1: General LC-MS/MS Analysis of Valine using this compound Internal Standard

  • Preparation of Stock and Working Solutions:

    • Accurately prepare a 1 mg/mL stock solution of unlabeled valine and this compound in a suitable solvent (e.g., 0.1% formic acid in water).

    • Prepare a series of working standard solutions for the calibration curve by serially diluting the unlabeled valine stock solution.

    • Prepare a working solution of this compound at a fixed concentration to be spiked into all samples, calibrators, and quality controls.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, calibrator, or quality control sample, add 10 µL of a 30% sulfosalicylic acid solution.

    • Vortex mix for 30 seconds.

    • Refrigerate at 4°C for 30 minutes.

    • Centrifuge at 12,000 rpm for 5 minutes.

    • Transfer 50 µL of the supernatant to a new tube.

    • Add 450 µL of the this compound working solution (prepared in mobile phase A).

    • Vortex mix and inject into the LC-MS/MS system.

  • LC-MS/MS Instrument Parameters:

    • LC Column: A suitable column for amino acid analysis (e.g., mixed-mode or HILIC).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a gradient to achieve good separation and peak shape for valine.

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor to product ion transitions for both unlabeled valine and this compound by infusing standard solutions.

  • Data Processing and Quantification:

    • Integrate the peak areas for the MRM transitions of valine and this compound.

    • Calculate the response ratio (Area of Valine / Area of this compound) for each sample.

    • Construct a calibration curve by plotting the response ratio of the standards against their known concentrations.

    • Determine the concentration of valine in unknown samples by interpolating their response ratios from the calibration curve.

Protocol 2: Correction for Natural Isotope Abundance using the Matrix Method

This protocol outlines the conceptual steps for correcting mass spectrometry data for natural isotope abundance.

  • Determine the Elemental Composition: Accurately define the chemical formula of the analyte (e.g., Valine: C₅H₁₁NO₂).

  • Construct the Correction Matrix (C): This matrix is constructed based on the elemental composition and the known natural abundances of the stable isotopes of each element. Each element of the matrix represents the probability of a given labeled state contributing to a measured mass isotopomer.

  • Measure the Mass Isotopomer Distribution (M_measured): From your mass spectrometry data, obtain the vector of measured relative intensities for the different mass isotopomers (M+0, M+1, M+2, etc.).

  • Calculate the Corrected Mass Isotopomer Distribution (M_corrected): The correction is performed using the following equation: M_corrected = C⁻¹ * M_measured where C⁻¹ is the inverse of the correction matrix. This calculation is typically performed using specialized software (e.g., IsoCor, IsoCorrectoR).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Prepare Calibration Standards & QCs p2 Add this compound (Internal Standard) p1->p2 p3 Protein Precipitation & Centrifugation p2->p3 p4 Transfer Supernatant & Dilute p3->p4 a1 Inject Sample p4->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry (MRM Detection) a2->a3 d1 Peak Integration (Valine & Valine-d8) a3->d1 d2 Calculate Response Ratio (Analyte/IS) d1->d2 d3 Natural Isotope Abundance Correction d2->d3 d4 Construct Calibration Curve d3->d4 d5 Quantify Analyte Concentration d4->d5

Caption: Workflow for quantitative analysis using this compound with natural isotope abundance correction.

logical_relationship Measured_Signal Measured MS Signal (M_measured) Inverse_Matrix Inverse Correction Matrix (C⁻¹) Measured_Signal->Inverse_Matrix is multiplied by True_Labeling True Isotopic Labeling (M_corrected) True_Labeling->Measured_Signal contributes to Natural_Abundance Natural Isotope Abundance Natural_Abundance->Measured_Signal contributes to Correction_Matrix Correction Matrix (C) Natural_Abundance->Correction_Matrix informs IS_Impurity Internal Standard Impurity IS_Impurity->Measured_Signal contributes to IS_Impurity->Correction_Matrix informs Correction_Matrix->Inverse_Matrix is inverted to create Inverse_Matrix->True_Labeling to yield

Caption: Logical relationship for correcting measured signals to determine true isotopic labeling.

References

Technical Support Center: DL-Valine-d8 Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of DL-Valine-d8 tracer studies.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound tracer experiments, from sample preparation to data analysis.

Issue 1: Low Isotopic Enrichment Detected

Question: My mass spectrometry results show very low or no enrichment of this compound in my samples. What are the possible causes and solutions?

Answer:

Low isotopic enrichment is a frequent challenge in tracer studies. The following table outlines potential causes and corresponding troubleshooting steps.

Potential Cause Troubleshooting Step
Inadequate Tracer Dose Ensure the administered dose of this compound is sufficient to be detected above the natural isotopic abundance of valine in your biological system. Review literature for typical dosing regimens in similar models.
Poor Tracer Bioavailability Verify the route of administration and ensure the tracer is being absorbed effectively. For oral tracers, consider factors like gut absorption and first-pass metabolism.
Rapid Tracer Turnover The timing of sample collection is critical. If the turnover of valine in the tissue of interest is very rapid, the tracer may be metabolized before your sampling time point. Conduct a time-course experiment to determine the optimal sampling window.
Sample Dilution During sample preparation, excessive dilution can lower the concentration of the tracer to below the limit of detection of the instrument. Minimize dilution steps where possible and ensure accurate volume measurements.
Inefficient Ionization in Mass Spectrometer Optimize the mass spectrometer source conditions for valine analysis. This includes parameters like spray voltage, gas flows, and temperatures.

Issue 2: High Variability in Isotopic Enrichment Between Replicates

Question: I am observing significant variability in the measured isotopic enrichment of this compound across my replicate samples. How can I improve the precision of my measurements?

Answer:

High variability can obscure true biological effects. The following steps can help improve the reproducibility of your results.

Potential Cause Troubleshooting Step
Inconsistent Sample Collection and Handling Standardize your sample collection protocol. Ensure that all samples are collected, processed, and stored in an identical manner to minimize pre-analytical variability.[1] Snap-freezing tissues immediately after collection is crucial to quench metabolic processes.[2]
Inaccurate Sample Homogenization For tissue samples, ensure complete and consistent homogenization to achieve a uniform distribution of the tracer.
Inconsistent Derivatization If using Gas Chromatography-Mass Spectrometry (GC-MS), the derivatization step is critical for volatile analytes like amino acids. Ensure consistent reaction times, temperatures, and reagent concentrations for all samples.[3]
Matrix Effects in Mass Spectrometry The sample matrix can suppress or enhance the ionization of the analyte, leading to variability. Use a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-Valine) to normalize for matrix effects.[4] Proper sample cleanup, such as solid-phase extraction, can also help to remove interfering substances.[5]
Instrument Instability Check the stability of your mass spectrometer by running quality control (QC) samples throughout your analytical run. If significant drift is observed, the instrument may require cleaning or recalibration.

Issue 3: Poor Chromatographic Peak Shape (Tailing or Fronting)

Question: The peaks for valine in my GC-MS chromatogram are tailing or fronting, which affects the accuracy of my quantification. What could be the cause?

Answer:

Poor peak shape is a common chromatographic problem that can often be resolved with the following adjustments.

Potential Cause Troubleshooting Step
Active Sites in the GC Inlet or Column Active sites can cause polar analytes like derivatized amino acids to interact undesirably with the system, leading to peak tailing. Use a deactivated inlet liner and a high-quality, inert GC column. Regular maintenance, including trimming the front of the column, can help.
Column Overloading Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
Improper Derivatization Incomplete derivatization can leave polar functional groups exposed, resulting in poor peak shape. Optimize your derivatization protocol to ensure complete reaction.
Inappropriate GC Oven Temperature Program An oven temperature ramp that is too fast or an initial temperature that is too high can lead to poor peak shape. Optimize the temperature program for your specific analysis.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using a deuterated tracer like this compound?

A1: this compound is a stable isotope-labeled form of the amino acid valine, where eight hydrogen atoms have been replaced with deuterium. This "heavy" version of valine is chemically identical to the naturally occurring "light" valine but can be distinguished by a mass spectrometer due to its higher mass. By introducing this compound into a biological system, researchers can trace its metabolic fate, allowing for the measurement of dynamic processes such as protein synthesis, amino acid catabolism, and metabolic flux through various pathways.

Q2: How do I prepare plasma samples for this compound analysis by LC-MS/MS?

A2: A common method for preparing plasma samples involves protein precipitation to remove high-abundance proteins that can interfere with the analysis.

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Protein Precipitation: Add a cold organic solvent, such as acetonitrile or a methanol:water mixture, to the plasma sample (typically in a 3:1 or 4:1 ratio of solvent to plasma).

  • Vortex: Vortex the mixture vigorously to ensure thorough mixing and precipitation of proteins.

  • Centrifuge: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully collect the supernatant, which contains the amino acids and other small molecules.

  • Dry and Reconstitute: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent suitable for your LC-MS/MS analysis (e.g., the initial mobile phase).

Q3: Is derivatization necessary for analyzing this compound?

A3: It depends on the analytical platform:

  • For Gas Chromatography-Mass Spectrometry (GC-MS): Yes, derivatization is essential. Amino acids are not volatile enough for GC analysis. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which creates a more volatile and thermally stable derivative.

  • For Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Derivatization is often not necessary. Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can effectively separate underivatized amino acids.

Q4: How can I quantify the isotopic enrichment of this compound?

A4: Isotopic enrichment is typically determined by measuring the ratio of the labeled (heavy) to the unlabeled (light) isotopologues of valine. This is done by monitoring the specific mass-to-charge ratios (m/z) for both forms in the mass spectrometer. The enrichment is often expressed as a percentage or a tracer-to-tracee ratio. The use of a deuterated internal standard is crucial for accurate quantification as it corrects for variability during sample preparation and analysis.

Q5: What is the impact of diet on the accuracy of my this compound tracer study?

A5: The diet of the subjects can significantly impact the results of a tracer study. The natural abundance of valine in the diet will dilute the administered tracer, affecting the measured enrichment. It is crucial to control and record the dietary intake of the subjects, particularly the protein and amino acid content, for a period leading up to and during the study to ensure that the baseline valine levels are consistent.

Experimental Protocols

Protocol 1: Measurement of Protein Synthesis Rate using this compound (Flooding Dose Method)

This protocol is adapted from the principles of the flooding dose technique, which aims to rapidly equilibrate the intracellular and extracellular amino acid pools with the tracer.

  • Tracer Preparation: Prepare a sterile solution of this compound in saline. The exact concentration will depend on the animal model and experimental design.

  • Baseline Sampling: Collect a baseline blood sample and, if applicable, a tissue biopsy before tracer administration.

  • Tracer Administration: Administer a large ("flooding") dose of the this compound solution intravenously or intraperitoneally. This large dose minimizes the contribution of endogenous unlabeled valine.

  • Timed Sampling: Collect blood and tissue samples at specific time points after tracer administration (e.g., 15, 30, 60, 90, and 120 minutes). The timing should be optimized based on the expected rate of protein synthesis in the tissue of interest.

  • Sample Processing:

    • Blood: Centrifuge to separate plasma. Store plasma at -80°C.

    • Tissue: Immediately freeze the tissue in liquid nitrogen and store at -80°C.

  • Protein Hydrolysis (for tissue samples):

    • Homogenize the frozen tissue in a suitable buffer.

    • Precipitate the protein using an acid (e.g., perchloric acid).

    • Wash the protein pellet to remove free amino acids.

    • Hydrolyze the protein pellet in 6M HCl at 110°C for 24 hours.

    • Dry the hydrolysate.

  • Sample Analysis (GC-MS or LC-MS/MS):

    • Prepare plasma and protein hydrolysate samples for analysis as described in the FAQs.

    • Analyze the samples to determine the isotopic enrichment of this compound in the free amino acid pool (from plasma) and in the protein-bound pool (from tissue hydrolysate).

  • Calculation of Fractional Synthesis Rate (FSR):

    • FSR (%/hour) = (E_protein / E_precursor) * (1 / t) * 100

    • Where:

      • E_protein is the enrichment of this compound in the protein-bound pool.

      • E_precursor is the enrichment of this compound in the precursor pool (plasma free amino acids).

      • t is the time of incorporation in hours.

Quantitative Data Summary

Table 1: Typical Performance Characteristics for Amino Acid Analysis using Isotope Dilution LC-MS/MS

ParameterTypical ValueReference
Linearity (R²) ≥ 0.99
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15%
Extraction Recovery 80-120%
Limit of Quantification (LOQ) ng/mL range

Table 2: Effect of Dietary Valine:Lysine Ratio on Weaned Piglet Performance

SID Valine:Lysine RatioAverage Daily Gain ( g/day )Duodenum Villous Height (μm)
50%450480
60%480510
70%500530
80%490540

Data adapted from a study on the effects of dietary valine.

Visualizations

BCAA_Catabolism Valine Valine BCAT Branched-Chain Aminotransferase (BCAT) Valine->BCAT Leucine Leucine Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT Glu Glutamate BCAT->Glu KIV α-Ketoisovalerate (KIV) BCAT->KIV from Valine KIC α-Ketoisocaproate (KIC) BCAT->KIC from Leucine KMV α-Keto-β-methylvalerate (KMV) BCAT->KMV from Isoleucine aKG α-Ketoglutarate aKG->BCAT BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) KIV->BCKDH KIC->BCKDH KMV->BCKDH Propionyl_CoA Propionyl-CoA BCKDH->Propionyl_CoA from KIV Acetyl_CoA_Acetoacetate Acetyl-CoA + Acetoacetate BCKDH->Acetyl_CoA_Acetoacetate from KIC Acetyl_CoA_Propionyl_CoA Acetyl-CoA + Propionyl-CoA BCKDH->Acetyl_CoA_Propionyl_CoA from KMV Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA TCA Cycle Acetyl_CoA_Acetoacetate->TCA Acetyl_CoA_Propionyl_CoA->Succinyl_CoA Succinyl_CoA->TCA

Caption: Branched-Chain Amino Acid (BCAA) Catabolism Pathway.

mTOR_Signaling Valine Valine Amino_Acid_Sensor Amino Acid Sensing (e.g., TAS1R1/TAS1R3) Valine->Amino_Acid_Sensor activates Rag_GTPases Rag GTPases Amino_Acid_Sensor->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates (inhibitory) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E eIF4E fourEBP1->eIF4E inhibits eIF4E->Protein_Synthesis promotes

Caption: Valine-mediated activation of the mTOR signaling pathway.

Experimental_Workflow Start Start: This compound Tracer Study Tracer_Admin Tracer Administration (e.g., Flooding Dose) Start->Tracer_Admin Sample_Collection Timed Sample Collection (Plasma, Tissue) Tracer_Admin->Sample_Collection Sample_Prep Sample Preparation Sample_Collection->Sample_Prep Plasma_Prep Plasma: Protein Precipitation Sample_Prep->Plasma_Prep Tissue_Prep Tissue: Homogenization & Protein Hydrolysis Sample_Prep->Tissue_Prep Analysis MS Analysis (GC-MS or LC-MS/MS) Plasma_Prep->Analysis Tissue_Prep->Analysis Data_Processing Data Processing: Quantify Isotopic Enrichment Analysis->Data_Processing Calculation Calculate Kinetic Parameters (e.g., FSR) Data_Processing->Calculation End End: Biological Interpretation Calculation->End

Caption: General experimental workflow for a this compound tracer study.

References

Preventing contamination in DL-Valine-d8 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing contamination during experiments involving DL-Valine-d8.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in this compound experiments?

A1: Contamination in this compound experiments can arise from several sources, broadly categorized as biological and chemical.[1][2]

  • Biological Contamination:

    • Microbial: Bacteria, fungi (yeast and mold), and mycoplasma are common contaminants in cell culture experiments.[1][3] These can be introduced through non-sterile reagents, supplies, or improper aseptic technique.

    • Cross-Contamination: Contamination from other cell lines is a significant concern that can invalidate experimental results.

  • Chemical Contamination:

    • Unlabeled Valine: The most critical chemical contaminant is the presence of unlabeled (d0) valine, which can come from various sources including media components, serum, or cross-contamination from other experiments.

    • Solvent Impurities: Organic solvents used for sample preparation can introduce contaminants like polyethylene glycol (PEG), plasticizers (phthalates), and metal ions.

    • Glassware and Plasticware Residues: Detergents, particularly those containing phosphates, and other residues from improperly cleaned labware can interfere with analysis.

    • Leachables: Compounds can leach from plastic consumables (e.g., pipette tips, microcentrifuge tubes) into the sample.

Q2: What is Hydrogen-Deuterium (H/D) exchange and how can it affect my this compound experiments?

A2: Hydrogen-Deuterium (H/D) exchange is the process where deuterium atoms on your labeled compound are replaced by hydrogen atoms from the surrounding environment, such as protic solvents (e.g., water, methanol). This can lead to a decrease in the isotopic enrichment of your this compound and an underestimation of its concentration in mass spectrometry analysis. The stability of the deuterium label can be influenced by factors like pH and temperature. While 13C-labeled tracers are often preferred to avoid this issue, careful experimental design can minimize H/D exchange with deuterated compounds.

Q3: How should I properly store and handle this compound to maintain its integrity?

A3: Proper storage and handling are crucial for maintaining the chemical and isotopic purity of this compound.

  • Storage: Store this compound in a dry place at room temperature, protected from light and moisture. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.

  • Handling:

    • Use dedicated and thoroughly cleaned spatulas and weighing boats.

    • Minimize exposure to the atmosphere to prevent moisture absorption.

    • When preparing solutions, use high-purity, sterile solvents.

Troubleshooting Guides

Issue 1: High Background of Unlabeled Valine in Mass Spectrometry Analysis

This guide will help you troubleshoot and minimize the presence of natural, unlabeled (d0) valine in your this compound experiments.

Potential Cause Troubleshooting Step Recommended Action
Contaminated Cell Culture Media or Reagents Analyze a blank sample of your complete cell culture medium (including serum) by mass spectrometry.If high levels of unlabeled valine are detected, test each component individually to identify the source. Consider using a valine-free medium and dialyzed serum.
Cross-Contamination from Previous Experiments Thoroughly clean all lab equipment, including pipettes, tube racks, and centrifuges, that may have come into contact with unlabeled valine.Implement a strict cleaning protocol between experiments. Use dedicated lab supplies for labeled and unlabeled amino acid work where possible.
Improperly Cleaned Glassware and Plasticware Review and validate your labware cleaning procedures.Follow a rigorous cleaning protocol. For trace analysis, this often involves washing with a laboratory detergent, rinsing with reagent-grade water, soaking in an acid bath (e.g., 10% nitric acid), and final rinsing with high-purity water.
Contaminated Solvents or Buffers Run solvent blanks on the mass spectrometer.Use high-purity, HPLC or MS-grade solvents. Filter solvents if necessary.
Issue 2: Inconsistent Isotopic Enrichment of this compound

This guide addresses variability in the measured isotopic purity of your this compound.

Potential Cause Troubleshooting Step Recommended Action
Hydrogen-Deuterium (H/D) Exchange Evaluate your sample preparation workflow for exposure to high pH, elevated temperatures, or protic solvents for extended periods.Minimize the time samples are in protic solvents. Consider using aprotic solvents where possible and keep samples cold. Optimize pH to be as close to neutral as the experiment allows.
Inconsistent Sample Preparation Review your sample preparation protocol for consistency at each step.Ensure precise and consistent volumes and concentrations are used. Use an internal standard to normalize for variations in sample handling.
Supplier Batch-to-Batch Variability Check the certificate of analysis for each new lot of this compound.Always verify the isotopic purity of a new batch before starting a series of experiments.

Experimental Protocols

Protocol 1: General Glassware Cleaning for Trace Analysis

This protocol is designed to minimize organic and inorganic contamination on laboratory glassware.

  • Initial Rinse: Immediately after use, rinse glassware with tap water to remove the bulk of any residues.

  • Detergent Wash: Wash with a phosphate-free laboratory detergent and hot tap water. Use brushes to scrub surfaces.

  • Tap Water Rinse: Rinse thoroughly with warm tap water (at least 5 times).

  • Acid Soak: Soak glassware in a 0.5% - 10% nitric acid or hydrochloric acid solution for a minimum of 8 hours or overnight.

  • Reagent Water Rinse: Rinse profusely with high-purity, deionized water (at least 5 times).

  • Drying: Dry glassware in an oven. For plasticware, use a lower temperature oven (e.g., 75°C).

  • Storage: Cover clean glassware and store it in a clean, designated area to prevent airborne contamination.

Protocol 2: Sample Preparation of this compound for Mass Spectrometry

This is a general guideline for preparing a this compound sample for LC-MS analysis.

  • Stock Solution Preparation: Accurately weigh the this compound powder and dissolve it in a high-purity solvent (e.g., methanol or water) to a known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution with an appropriate solvent (e.g., methanol, acetonitrile, or water) to the desired final concentration for analysis (typically in the µg/mL to ng/mL range).

  • Filtration: If any precipitate is observed, filter the sample through a 0.22 µm syringe filter to prevent clogging of the LC system.

  • Vial Transfer: Transfer the final solution to a clean, 2 mL autosampler vial with a screw cap and septum.

  • Blank Samples: It is good practice to run a blank sample (the same solvent as your sample) before and after your experimental samples to check for carryover.

Visualizations

Contamination_Troubleshooting_Workflow start Inconsistent/Contaminated This compound Results check_purity Verify Isotopic Purity of This compound Stock start->check_purity analyze_blanks Analyze Blank Samples (Media, Solvents) start->analyze_blanks review_handling Review Storage and Handling Procedures start->review_handling review_cleaning Review Labware Cleaning Protocols start->review_cleaning source_identified Source of Contamination Identified check_purity->source_identified Purity Issue Found analyze_blanks->source_identified Blank Contamination Detected review_handling->source_identified Handling Issue Identified review_cleaning->source_identified Cleaning Protocol Inadequate replace_reagents Replace Contaminated Reagents/Media source_identified->replace_reagents improve_cleaning Implement Stricter Cleaning Procedures source_identified->improve_cleaning optimize_handling Optimize Handling and Storage source_identified->optimize_handling re_run_experiment Re-run Experiment replace_reagents->re_run_experiment improve_cleaning->re_run_experiment optimize_handling->re_run_experiment

Caption: A logical workflow for troubleshooting contamination in this compound experiments.

Metabolomics_Workflow exp_design Experimental Design (e.g., Cell Culture with this compound) sample_prep Sample Preparation (e.g., Cell Lysis, Protein Precipitation) exp_design->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing (Peak Picking, Alignment) lcms_analysis->data_processing stat_analysis Statistical Analysis data_processing->stat_analysis pathway_analysis Metabolic Pathway Analysis stat_analysis->pathway_analysis interpretation Biological Interpretation pathway_analysis->interpretation

Caption: A general experimental workflow for a metabolomics study using this compound.

References

Refinement of protocols for DL-Valine-d8 based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DL-Valine-d8 in their experimental assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound based assays, particularly in quantitative analysis using mass spectrometry.

Issue Potential Cause Recommended Solution
Inaccurate or Inconsistent Quantitative Results Differential Matrix Effects: The analyte and this compound may experience different levels of ion suppression or enhancement from the sample matrix.- Matrix Effect Evaluation: Conduct a post-extraction addition experiment to assess the matrix effect. - Chromatographic Separation: Optimize the liquid chromatography method to ensure co-elution of the analyte and the internal standard.
Isotopic Exchange: Deuterium atoms on this compound may exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[1]- Label Position: Ensure the deuterium labels are on chemically stable positions. This compound is labeled on the methyl and backbone carbons, which are generally stable. - Solvent Stability: Evaluate the stability of the internal standard in the sample diluent and mobile phase over the course of the experiment.
Impurity of Internal Standard: The this compound standard may contain unlabeled valine.- Purity Assessment: Inject a high concentration of the this compound solution alone to check for a signal at the unlabeled valine's mass transition. - Consult Certificate of Analysis (CoA): Review the CoA for the stated isotopic and chemical purity.
Variable Internal Standard Signal Inconsistent Sample Preparation: Variations in extraction efficiency or sample handling can lead to inconsistent internal standard recovery.- Standardize Protocol: Ensure consistent execution of the sample preparation protocol for all samples, including calibrators and quality controls. - Automated Liquid Handling: Utilize automated liquid handlers for precise and reproducible sample preparation.[2]
Instrumental Issues: Fluctuations in the mass spectrometer's source conditions or inconsistent injection volumes can affect signal intensity.- Instrument Stabilization: Allow the mass spectrometer to stabilize before starting the analytical run. - System Suitability Checks: Regularly perform system suitability tests to monitor instrument performance.
Poor Peak Shape or Resolution Suboptimal Chromatographic Conditions: The mobile phase composition, gradient, or column chemistry may not be suitable for the separation of valine.- Method Development: Optimize the chromatographic method by adjusting the mobile phase, gradient profile, and column type. - Column Equilibration: Ensure the column is properly equilibrated before each injection.
Sample Overload: Injecting too much sample can lead to broad and asymmetric peaks.- Dilute Sample: Dilute the sample to a concentration within the linear range of the detector.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in experimental assays?

A1: this compound is primarily used as a stable isotope-labeled internal standard for the quantitative analysis of valine in biological samples by mass spectrometry (MS), such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[3] Its chemical properties are nearly identical to endogenous valine, allowing it to correct for variations during sample preparation and analysis.

Q2: What are the ideal storage conditions for this compound?

A2: this compound should be stored at room temperature, protected from light and moisture.

Q3: How can I be sure that the deuterium labels on this compound are stable during my experiment?

A3: The deuterium atoms in this compound are located on the carbon backbone and methyl groups, which are not readily exchangeable under typical physiological and analytical conditions. To confirm stability, you can incubate the internal standard in your sample matrix and mobile phase for the duration of your experiment and analyze for any increase in the unlabeled valine signal.

Q4: Can I use this compound for absolute quantification?

A4: Yes, this compound is ideal for absolute quantification using the isotope dilution mass spectrometry (IDMS) method. By adding a known amount of this compound to your sample, you can determine the exact concentration of endogenous valine by measuring the ratio of the MS signal from the unlabeled analyte to the labeled internal standard.

Q5: What are the key considerations when developing an LC-MS/MS method using this compound?

A5: Key considerations include:

  • Chromatographic Co-elution: The unlabeled valine and this compound should elute at the same retention time.

  • Mass Spectrometry Transitions: Select unique and stable precursor-to-product ion transitions (MRM transitions) for both the analyte and the internal standard to ensure specificity.

  • Linearity and Dynamic Range: Establish the concentration range over which the assay is linear and accurate.

  • Matrix Effects: Evaluate and minimize the impact of the sample matrix on the ionization of both the analyte and the internal standard.

Quantitative Data Summary

The following table summarizes typical performance data for the quantification of valine in human plasma using a validated LC-MS/MS method with a stable isotope-labeled internal standard like this compound.

Parameter Value Reference
Linearity (R²) > 0.99[4]
Lower Limit of Quantification (LLOQ) 0.3 µmol/L[4]
Intra-run Precision (%CV) 1.4% - 2.3%
Total Precision (%CV) 1.6%
Analytical Recovery 100.9%

Experimental Protocols

Protocol 1: Quantitative Analysis of Valine in Human Plasma by LC-MS/MS

This protocol outlines a method for the determination of valine concentrations in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • This compound

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma samples

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • Prepare a stock solution of this compound in methanol.

  • To 20 µL of plasma in a microcentrifuge tube, add 80 µL of the this compound internal standard solution in methanol (for protein precipitation).

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC Column: Intrada Amino Acid column (50 x 3 mm, 3 µm) or equivalent.

  • Mobile Phase A: 100 mM ammonium formate in water.

  • Mobile Phase B: Acetonitrile:water:formic acid (95:5:0.3, v/v/v).

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • Valine: m/z 118.2 -> 72.4

    • Valine-d8: m/z 126.2 -> 79.4 (Note: exact m/z will depend on the specific labeling pattern)

4. Data Analysis:

  • Quantify the concentration of valine by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a surrogate matrix.

Protocol 2: Metabolite Extraction from Adherent Cells for Amino Acid Analysis

This protocol describes a method for extracting polar metabolites, including amino acids, from adherent cells.

1. Materials and Reagents:

  • Adherent cells cultured in a 6-well plate

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% methanol (containing this compound as an internal standard)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

2. Extraction Procedure:

  • Aspirate the cell culture medium.

  • Wash the cells twice with 1 mL of ice-cold 0.9% NaCl solution.

  • Add 1 mL of ice-cold 80% methanol (containing the internal standard) to each well.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the lysate thoroughly.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the polar metabolites for analysis.

Visualizations

L-Valine Activated PI3K/Akt Signaling Pathway

PI3K_Akt_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm L-Valine L-Valine RTK Receptor Tyrosine Kinase (RTK) L-Valine->RTK Activates PI3K PI3K RTK->PI3K Recruits and Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits and Activates mTORC1 mTORC1 Akt->mTORC1 Activates Phagocytosis Enhanced Phagocytosis Akt->Phagocytosis

Caption: L-Valine promotes the activation of the PI3K/Akt signaling pathway.

Experimental Workflow for Quantitative Metabolite Analysis

Experimental_Workflow start Start: Biological Sample add_is Add this compound Internal Standard start->add_is sample_prep Sample Preparation (e.g., Protein Precipitation) extraction Metabolite Extraction sample_prep->extraction add_is->sample_prep analysis LC-MS/MS or GC-MS Analysis extraction->analysis data_processing Data Processing (Peak Integration) analysis->data_processing quantification Quantification (Analyte/IS Ratio) data_processing->quantification end End: Concentration Result quantification->end

References

Validation & Comparative

A Head-to-Head Comparison: DL-Valine-d8 and 13C-Valine as Metabolic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic analysis, the selection of an appropriate isotopic tracer is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of two commonly used stable isotope-labeled forms of the essential amino acid valine: DL-Valine-d8 (deuterated) and 13C-Valine (carbon-13 labeled). By examining their performance, applications, and analytical considerations, supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make an informed choice for their specific metabolic tracing studies.

The fundamental principle of metabolic tracing lies in the introduction of a labeled molecule into a biological system to track its journey through various biochemical pathways.[1] The choice between deuterium (²H or D) and carbon-13 (¹³C) labeling for a tracer like valine depends on the specific research question, the metabolic pathways of interest, and the analytical techniques available.

At a Glance: Key Differences Between this compound and 13C-Valine

FeatureThis compound (Deuterated)13C-Valine (Carbon-13 Labeled)Rationale & Implications
Tracer Atom Deuterium (²H)Carbon-13 (¹³C)Deuterium traces the fate of hydrogen atoms, offering insights into redox reactions, while ¹³C follows the carbon backbone of the molecule.[2]
Isotopic Stability Can be prone to back-exchange with hydrogen atoms from the surrounding environment, potentially leading to label loss.Highly stable as the ¹³C atoms are integrated into the carbon skeleton of the molecule.[2]The stability of ¹³C-labels generally ensures more robust and accurate tracing of the carbon skeleton through metabolic pathways.
Isotope Effect More pronounced kinetic isotope effect due to the significant mass difference between hydrogen and deuterium. This can alter reaction rates.Minimal kinetic isotope effect, as the relative mass difference between ¹²C and ¹³C is smaller.[3]The lower isotope effect of ¹³C-tracers means they are more likely to behave identically to their unlabeled counterparts, providing a more accurate representation of metabolic flux.
Analytical Detection Typically analyzed by mass spectrometry (MS). The mass shift can sometimes lead to chromatographic separation from the unlabeled analyte.Analyzed by MS and Nuclear Magnetic Resonance (NMR). Generally co-elutes with the unlabeled analyte in chromatography.¹³C-Valine offers greater flexibility in analytical methodology. Co-elution in chromatography simplifies data analysis and improves quantification accuracy.
Cost Generally less expensive to synthesize.Typically more expensive due to the higher cost of ¹³C-labeled starting materials and more complex synthesis routes.Budgetary constraints may favor the use of deuterated tracers, but this must be weighed against potential data quality compromises.
Primary Applications Useful for studying pathways involving hydride transfer and redox metabolism. Can also be used as an internal standard for quantification.[4]Gold standard for metabolic flux analysis (MFA) to quantify the flow of carbon through central metabolic pathways.The choice of tracer should align with the primary goal of the study, whether it is qualitative pathway identification or quantitative flux measurement.

Delving Deeper: Performance and Experimental Considerations

The decision to use this compound or 13C-Valine extends beyond the fundamental properties of the isotopes. The metabolic fate of valine and the practicalities of experimental design are crucial factors.

The Metabolic Journey of Valine

Valine, a branched-chain amino acid (BCAA), plays a vital role in protein synthesis and energy metabolism. Its catabolism begins with a transamination reaction to form α-ketoisovalerate. This is followed by oxidative decarboxylation to produce isobutyryl-CoA, which then enters a series of reactions culminating in the formation of succinyl-CoA, an intermediate of the citric acid cycle. This pathway makes valine a glucogenic amino acid, meaning its carbon skeleton can be used to synthesize glucose.

Below is a diagram illustrating the catabolic pathway of valine, providing a visual guide to the potential metabolic fate of the labeled tracer.

Valine_Catabolism Valine Valine a_ketoisovalerate α-Ketoisovalerate Valine->a_ketoisovalerate Branched-chain aminotransferase (BCAT) Isobutyryl_CoA Isobutyryl-CoA a_ketoisovalerate->Isobutyryl_CoA Branched-chain α-keto acid dehydrogenase complex (BCKDC) Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA Hydroxyisobutyryl_CoA 3-Hydroxyisobutyryl-CoA Methacrylyl_CoA->Hydroxyisobutyryl_CoA Methylmalonate_semialdehyde Methylmalonate semialdehyde Hydroxyisobutyryl_CoA->Methylmalonate_semialdehyde Propionyl_CoA Propionyl-CoA Methylmalonate_semialdehyde->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle Citric Acid (TCA) Cycle Succinyl_CoA->TCA_Cycle

Caption: Valine Catabolism Pathway.

When using 13C-Valine, the labeled carbons can be tracked through each of these intermediates and into the TCA cycle, providing a quantitative measure of pathway activity. With this compound, the deuterium labels may be lost at various steps, particularly in reactions involving hydride transfer, which can complicate the interpretation of metabolic flux.

Experimental Protocols: A Guide to Application

The successful application of stable isotope tracers hinges on robust and well-designed experimental protocols. Below are generalized methodologies for conducting metabolic tracing experiments in cell culture.

General Workflow for Stable Isotope Tracing

The following diagram outlines a typical workflow for a stable isotope tracing experiment, from cell culture to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Grow cells to desired confluency) Labeling_Medium 2. Prepare Labeling Medium (e.g., with 13C-Valine or this compound) Medium_Change 3. Medium Switch (Replace standard medium with labeling medium) Labeling_Medium->Medium_Change Incubation 4. Time-Course Incubation (Collect samples at various time points) Medium_Change->Incubation Quenching 5. Quench Metabolism (e.g., with cold methanol) Incubation->Quenching Extraction 6. Metabolite Extraction Quenching->Extraction LC_MS_Analysis 7. LC-MS/MS or GC-MS Analysis Extraction->LC_MS_Analysis Data_Analysis 8. Data Analysis (Isotopologue distribution, flux calculation) LC_MS_Analysis->Data_Analysis

Caption: Experimental Workflow for Stable Isotope Tracing.
Protocol 1: 13C-Valine Metabolic Flux Analysis in Cell Culture

This protocol is adapted from established methods for ¹³C-based metabolic flux analysis.

  • Cell Culture and Labeling:

    • Culture cells of interest in their standard growth medium to approximately 80% confluency.

    • Prepare a labeling medium by replacing the standard valine with a known concentration of ¹³C-Valine (e.g., [U-¹³C₅]-Valine).

    • At the start of the experiment, aspirate the standard medium, wash the cells once with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.

    • Collect cell samples at various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the ¹³C label into downstream metabolites.

  • Metabolite Extraction:

    • To quench metabolism, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them from the culture dish.

    • Collect the cell suspension and centrifuge at a high speed to pellet the cell debris.

    • Transfer the supernatant containing the polar metabolites to a new tube.

  • Sample Analysis:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) analysis.

    • Analyze the samples to determine the mass isotopologue distribution of valine and its downstream metabolites.

  • Data Analysis:

    • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

    • Use specialized software (e.g., INCA, Metran) to calculate metabolic fluxes by fitting the experimental labeling data to a metabolic network model.

Protocol 2: this compound Tracer Experiment

This protocol outlines a general approach for using this compound as a tracer.

  • Cell Culture and Labeling:

    • Follow the same cell culture and labeling initiation procedure as described in Protocol 1, using a labeling medium containing this compound.

  • Metabolite Extraction:

    • The metabolite extraction procedure is identical to that described in Protocol 1.

  • Sample Analysis:

    • Analyze the metabolite extracts by LC-MS or GC-MS. High-resolution mass spectrometry is often beneficial for separating deuterated isotopologues from other species.

    • The analysis will focus on the incorporation of deuterium into downstream metabolites.

  • Data Analysis:

    • Determine the degree of deuterium labeling in different metabolites to provide insights into the activity of specific enzymatic reactions, particularly those involving hydrogen transfer.

    • While quantitative flux analysis can be more complex due to potential label exchange, the data can provide valuable qualitative information about pathway activity.

Logical Comparison of Tracer Selection

The choice between this compound and 13C-Valine is a critical step in experimental design. The following diagram illustrates the decision-making process based on the research objectives.

Tracer_Choice Start Start: Define Research Question Objective What is the primary objective? Start->Objective Quantify_Flux Quantify carbon flow through valine catabolism (Metabolic Flux Analysis) Objective->Quantify_Flux Quantitative Trace_Hydrogen Trace hydrogen atoms, investigate redox reactions, or use as an internal standard for quantification Objective->Trace_Hydrogen Qualitative / Specific Use_13C Choose 13C-Valine Quantify_Flux->Use_13C High accuracy and stability Use_D8 Choose this compound Trace_Hydrogen->Use_D8 Cost-effective, specific applications

Caption: Decision Tree for Tracer Selection.

Conclusion and Recommendations

Both this compound and 13C-Valine are powerful tools for investigating valine metabolism, each with its own set of strengths and limitations.

  • 13C-Valine is the recommended choice for quantitative metabolic flux analysis (MFA). Its high isotopic stability and minimal kinetic isotope effect ensure the most accurate and reliable measurement of carbon flow through the valine catabolic pathway and into central carbon metabolism. While more expensive, the quality of the data generated often justifies the additional cost for studies where precise flux quantification is the primary goal.

  • This compound is a suitable and more cost-effective option for specific applications. These include studies focused on hydrogen transfer reactions, qualitative assessment of pathway activity, and its use as an internal standard for the quantification of unlabeled valine. Researchers should be mindful of the potential for deuterium exchange, which can complicate data interpretation.

Ultimately, the optimal choice of tracer depends on a careful consideration of the specific research question, the desired level of quantitative detail, the available analytical instrumentation, and budgetary constraints. By understanding the distinct characteristics of this compound and 13C-Valine, researchers can design more effective and insightful metabolic tracing experiments.

References

DL-Valine-d8: A Validated Internal Standard for Robust Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in amino acid analysis, the choice of a suitable internal standard is paramount for achieving accurate and reproducible quantification. This guide provides a comprehensive validation of DL-Valine-d8 as a robust internal standard for amino acid analysis by mass spectrometry, comparing its performance with alternative standards and presenting supporting experimental data.

Stable isotope-labeled compounds are widely regarded as the gold standard for internal standards in mass spectrometry-based bioanalysis.[1][2][3] Their chemical and physical properties are nearly identical to the analytes of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization allow for effective correction of matrix effects and variations in analytical procedures, leading to superior accuracy and precision.[1][2] this compound, a deuterated form of the amino acid valine, exemplifies these ideal characteristics.

Validation of this compound in a Regulated Bioanalytical Method

A key validation of this compound comes from a robust LC-MS/MS method developed for the quantification of amino acids in mammalian urine. In this validated assay, this compound serves as the internal standard for the accurate measurement of both L-Valine and L-Methionine. The successful validation of this method underscores the suitability and reliability of this compound for quantitative amino acid analysis in complex biological matrices.

The same study also employed a panel of other stable isotope-labeled amino acids as internal standards for their respective counterparts, demonstrating a comprehensive approach to ensuring data quality. This strategy of using a dedicated stable isotope-labeled internal standard for each analyte, where feasible, is considered best practice.

Performance Comparison: this compound vs. Alternative Internal Standards

While direct head-to-head comparative studies are limited, the performance of this compound can be objectively assessed by comparing validation data from methods employing different internal standards. The following tables summarize key performance metrics from various validated amino acid analysis methods, highlighting the internal standard used.

Table 1: Performance Characteristics of LC-MS/MS Methods with Different Internal Standards

Analyte(s)Internal StandardLinearity (R²)Accuracy (% Recovery)Precision (% RSD)MatrixReference
20 Proteinogenic Amino AcidsThis compound (for Val, Met) & other SIL-AAsNot specifiedNot specifiedNot specifiedMammalian Urine
32 Amino Acids11 Deuterated Amino Acids0.84-0.9988-125%7-23%Not specified
47 Amino AcidsNot specifiedGoodExcellentGoodPlasma

Table 2: Performance Characteristics of GC-MS Methods with Different Internal Standards

Analyte(s)Internal StandardLinearity (R²)Accuracy (% Recovery)Precision (% RSD)MatrixReference
14 Amino AcidsNorvaline>0.9980-110%<20%Protein Hydrolysate
5 Amino AcidsIsotopic Labeled AnaloguesGood<11%<6%Biological Extracts

As evidenced by the data, methods employing stable isotope-labeled internal standards, including those that use deuterated amino acids like this compound, consistently demonstrate high levels of accuracy and precision across various biological matrices. While non-deuterated standards like norleucine and norvaline can improve reproducibility compared to external standardization, they may not fully compensate for matrix effects and other analytical variabilities as effectively as their deuterated counterparts.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for sample preparation and analysis in which this compound would be an appropriate internal standard.

LC-MS/MS Method for Amino Acid Quantification in Urine

This protocol is based on a validated method for amino acid analysis in mammalian urine.

1. Sample Preparation:

  • To a 50 µL aliquot of urine, add a known concentration of the internal standard solution containing this compound and other relevant stable isotope-labeled amino acids.

  • Precipitate proteins by adding 150 µL of methanol.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer a 10 µL aliquot of the supernatant for derivatization (if required by the specific method).

2. Chromatographic and Mass Spectrometric Conditions:

  • LC System: ACQUITY UPLC I-Class

  • Column: ACQUITY UPLC HSS T3, 1.8 µm, 150 x 2.1 mm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 2 µL

  • MS System: Xevo TQ-S micro

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

Logical Workflow for Amino Acid Quantification

The following diagram illustrates the logical workflow for quantifying amino acids using an internal standard like this compound.

amino_acid_quantification_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Plasma) Add_IS Add Internal Standard (e.g., this compound) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Peak_Integration Peak Integration Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / Internal Standard) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Amino Acid Quantification Workflow

Signaling Pathway for Amino Acid Metabolism

While not a signaling pathway in the traditional sense, the metabolic fate of valine is a critical biochemical pathway. This compound, being chemically analogous to L-Valine, would follow the same metabolic route.

valine_metabolism Valine L-Valine / this compound alpha_Keto α-Ketoisovalerate Valine->alpha_Keto Branched-Chain Amino Acid Transaminase Isobutyryl_CoA Isobutyryl-CoA alpha_Keto->Isobutyryl_CoA Branched-Chain α-Keto Acid Dehydrogenase Complex Methylmalonyl_CoA Methylmalonyl-CoA Isobutyryl_CoA->Methylmalonyl_CoA Series of Enzymatic Reactions Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

References

A Researcher's Guide to Cross-Validation of Quantitative Proteomics Results

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of protein abundance is fundamental to unraveling complex biological processes and advancing therapeutic discovery. Stable isotope labeling coupled with mass spectrometry has become an indispensable tool in quantitative proteomics. DL-Valine-d8, a deuterium-labeled stable isotope of the essential amino acid valine, is frequently employed as an internal standard for precise quantification in metabolomics and proteomics studies. However, ensuring the validity and reproducibility of these results is paramount.

This guide provides an objective comparison of common isotopic labeling techniques for quantitative proteomics, offering a framework for the cross-validation of findings obtained using methods that rely on standards like this compound. By understanding the nuances of different approaches, researchers can confidently select complementary methods to verify their experimental outcomes. We will delve into the performance, and detailed protocols of four widely-used isotopic labeling strategies: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Tandem Mass Tags (TMT), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Stable Isotope Dimethyl Labeling.

Comparative Analysis of Isotopic Labeling Methods

The choice of an isotopic labeling strategy is a critical decision in the design of quantitative proteomics experiments. Each method presents a unique set of advantages and limitations in terms of multiplexing capability, sample type compatibility, cost, and quantitative accuracy. The following table summarizes key performance metrics for SILAC, TMT, iTRAQ, and Dimethyl Labeling, providing a quantitative basis for comparison. These values are compiled from various studies and should be considered in the context of the specific experimental conditions and instrumentation used.

FeatureSILAC (using labeled amino acids like this compound)TMT (Tandem Mass Tags)iTRAQ (Isobaric Tags for Relative and Absolute Quantitation)Dimethyl Labeling
Labeling Principle Metabolic (in vivo)Chemical (in vitro, peptide-level)Chemical (in vitro, peptide-level)Chemical (in vitro, peptide-level)
Multiplexing Capacity Typically 2-3 plexUp to 18-plex4-plex or 8-plex2-3 plex (can be extended)
Sample Type Proliferating cells in cultureVirtually any sample typeVirtually any sample typeVirtually any sample type
Precision (Median CV%) <15%<15%<20%<20%
Accuracy (Ratio) High, less prone to ratio compressionProne to ratio compression, MS3 methods can improve accuracyProne to ratio compressionGood, but can be affected by labeling efficiency
Relative Cost High (labeled media and amino acids)High (reagents)High (reagents)Low (reagents are inexpensive)
Workflow Complexity Requires cell culture expertise, long labeling timesMulti-step chemical labelingMulti-step chemical labelingRelatively simple and fast chemical labeling

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible results. Below are the methodologies for the four key isotopic labeling techniques discussed.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling approach where cells are cultured in media containing "light" (natural abundance) or "heavy" (stable isotope-labeled) amino acids, such as this compound.

Protocol:

  • Cell Culture Preparation: Two populations of cells are cultured. One is grown in standard "light" medium, while the other is cultured in "heavy" medium supplemented with a stable isotope-labeled essential amino acid (e.g., 13C6-L-lysine and 13C6,15N4-L-arginine, or a deuterated amino acid like this compound).

  • Label Incorporation: Cells are passaged for at least five to six doublings to ensure complete incorporation of the labeled amino acids into the proteome.

  • Experimental Treatment: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).

  • Cell Lysis and Protein Quantification: Cells are harvested, and proteins are extracted. The protein concentration of each lysate is accurately determined.

  • Sample Mixing: Equal amounts of protein from the "light" and "heavy" labeled cell populations are combined.

  • Protein Digestion: The combined protein mixture is digested into peptides, typically using trypsin.

  • Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by LC-MS/MS.

  • Data Analysis: The relative abundance of proteins is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.

Tandem Mass Tag (TMT) Labeling

TMT is a chemical labeling method that uses isobaric tags to label the primary amines of peptides.

Protocol:

  • Protein Digestion: Protein samples are first digested into peptides using an enzyme like trypsin.

  • TMT Reagent Reconstitution: TMT reagents are reconstituted in an anhydrous organic solvent, such as acetonitrile, immediately before use.

  • Labeling Reaction: The appropriate TMT reagent is added to each peptide sample. The pH of the reaction is crucial and should be maintained around 8.5. The mixture is incubated at room temperature for 1-2 hours.

  • Quenching: The labeling reaction is stopped by adding a quenching agent, such as hydroxylamine.

  • Sample Combination: The TMT-labeled peptide samples are combined into a single mixture.

  • Sample Cleanup: The combined sample is desalted using a solid-phase extraction (SPE) method to remove unreacted TMT reagents and other contaminants.

  • Mass Spectrometry Analysis: The labeled peptide mixture is analyzed by LC-MS/MS.

  • Data Analysis: Peptides are identified by their fragmentation patterns, and the relative protein abundance is determined by quantifying the reporter ions in the MS/MS spectra.

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) Labeling

iTRAQ is another isobaric chemical labeling technique similar to TMT.

Protocol:

  • Protein Digestion: Proteins are digested into peptides.

  • iTRAQ Reagent Reconstitution: iTRAQ reagents are brought to room temperature and dissolved in a suitable solvent, typically isopropanol.

  • Labeling Reaction: The reconstituted iTRAQ reagent is added to the corresponding peptide digest, and the reaction is incubated at room temperature for 2 hours.

  • Sample Combination: The iTRAQ-labeled samples are pooled into a single tube.

  • Sample Cleanup: The combined sample is cleaned up using cation exchange or reversed-phase SPE to remove interfering substances.

  • Mass Spectrometry Analysis: The labeled peptide mixture is analyzed by LC-MS/MS.

  • Data Analysis: Peptide identification and relative protein quantification are performed by analyzing the reporter ion signals in the MS/MS spectra.

Stable Isotope Dimethyl Labeling

Dimethyl labeling is a cost-effective chemical labeling method that modifies the primary amines of peptides.

Protocol:

  • Protein Digestion: Proteins are digested into peptides.

  • Labeling Reaction:

    • To the "light" sample, a "light" formaldehyde solution is added.

    • To the "heavy" sample, a "heavy" (deuterated) formaldehyde solution is added.

    • A reducing agent, such as sodium cyanoborohydride, is added to both samples.

    • The reaction is incubated at room temperature for 1 hour.

  • Quenching: The reaction is quenched by adding an amine-containing buffer (e.g., Tris or glycine).

  • Sample Combination: The "light" and "heavy" labeled peptide samples are combined.

  • Sample Cleanup: The combined sample is desalted using a C18 SPE cartridge.

  • Mass Spectrometry Analysis: The peptide mixture is analyzed by LC-MS/MS.

  • Data Analysis: The relative abundance of proteins is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each of the described isotopic labeling techniques.

SILAC_Workflow cluster_light Light Culture cluster_heavy Heavy Culture light_culture Cell Culture (Light Amino Acids) light_treatment Experimental Treatment A light_culture->light_treatment light_lysis Cell Lysis & Protein Quantification light_treatment->light_lysis mix Mix Samples (1:1) light_lysis->mix heavy_culture Cell Culture (Heavy Amino Acids, e.g., this compound) heavy_treatment Experimental Treatment B heavy_culture->heavy_treatment heavy_lysis Cell Lysis & Protein Quantification heavy_treatment->heavy_lysis heavy_lysis->mix digest Protein Digestion mix->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis lcms->data

Caption: Workflow for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Chemical_Labeling_Workflow cluster_samples Sample Preparation cluster_labeling Chemical Labeling sample1 Sample 1 digest1 Protein Digestion sample1->digest1 sample2 Sample 2 digest2 Protein Digestion sample2->digest2 sampleN Sample N digestN Protein Digestion sampleN->digestN label1 Labeling (TMT/iTRAQ/Dimethyl) digest1->label1 label2 Labeling (TMT/iTRAQ/Dimethyl) digest2->label2 labelN Labeling (TMT/iTRAQ/Dimethyl) digestN->labelN mix Combine Labeled Samples label1->mix label2->mix labelN->mix cleanup Sample Cleanup mix->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Analysis lcms->data

Caption: General workflow for chemical labeling techniques (TMT, iTRAQ, Dimethyl Labeling).

Signaling Pathway Example

Understanding how protein abundance changes affect cellular signaling is a common goal of quantitative proteomics. The diagram below illustrates a simplified generic signaling pathway that could be investigated using these techniques.

Signaling_Pathway ligand Ligand receptor Receptor ligand->receptor adaptor Adaptor Protein receptor->adaptor kinase1 Kinase 1 adaptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus response Cellular Response nucleus->response

Caption: A generic signaling pathway illustrating protein interactions.

A Comparative Guide to DL-Valine-d8 and Other Deuterated Amino Acids for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) stands out as a powerful and widely adopted method for the accurate determination of relative protein abundance. This in vivo metabolic labeling strategy relies on the incorporation of "heavy" stable isotope-labeled amino acids into proteins, allowing for direct comparison with a "light" unlabeled control. The choice of the labeled amino acid is a critical parameter that can influence experimental outcomes. This guide provides an objective comparison of DL-Valine-d8 with other commonly used deuterated amino acids, supported by available experimental data, to aid researchers in selecting the optimal reagent for their proteomics studies.

Performance Comparison of Deuterated Amino Acids

A key consideration when using deuterated amino acids is the potential for chromatographic isotope effects. The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the amino acid, potentially leading to partial separation of the "heavy" and "light" peptides during liquid chromatography (LC). This can complicate data analysis and affect quantitative accuracy.[1][2] The magnitude of this effect can vary depending on the number and position of the deuterium atoms and the chromatographic conditions.[1][3]

The following table summarizes the performance characteristics of this compound in comparison to other deuterated amino acids based on available data.

FeatureThis compoundL-Leucine-d3L-Lysine-d4
Mass Shift (Da) +8+3+4
Incorporation Efficiency Assumed to be high and complete after a sufficient number of cell doublings, similar to other essential amino acids in SILAC. Specific quantitative data on incorporation rates for this compound is not extensively published.Complete incorporation has been demonstrated to occur after five cell doublings.[4]High incorporation efficiency is a prerequisite for its common use in SILAC.
Chromatographic Isotope Effect The potential for a chromatographic isotope effect exists due to the high number of deuterium atoms. This may lead to a slight retention time shift between the deuterated and non-deuterated valine-containing peptides.A slight retention time shift has been observed in some applications.The lower number of deuterium atoms may result in a less pronounced isotope effect compared to more heavily deuterated amino acids.
Quantitative Accuracy A study comparing deuterated valine, leucine, and lysine for measuring apolipoprotein kinetics found that all three provided similar results, suggesting comparable quantitative accuracy in that specific context.Widely used in SILAC and generally considered to provide accurate and reproducible quantification.A standard and reliable choice for SILAC, known for providing high quantitative accuracy.
Common Applications Quantitative proteomics, metabolic labeling studies.General quantitative proteomics, protein turnover studies.Commonly used in combination with labeled arginine for comprehensive proteome coverage in tryptic digests.

Experimental Protocols

To provide a practical context for the application of deuterated amino acids in proteomics, a detailed protocol for a SILAC-based phosphoproteomics experiment to study the Epidermal Growth Factor Receptor (EGFR) signaling pathway is provided below. This pathway is a well-characterized system frequently investigated using quantitative proteomics.

SILAC-based Phosphoproteomics of EGFR Signaling

Objective: To quantitatively analyze changes in protein phosphorylation in response to EGF stimulation.

Materials:

  • Cell line (e.g., A431, HeLa)

  • SILAC-grade DMEM or RPMI 1640 medium deficient in L-lysine and L-arginine

  • Dialyzed fetal bovine serum (dFBS)

  • "Light" L-lysine and L-arginine

  • "Heavy" labeled amino acids (e.g., L-Lysine-d4 and L-Arginine-13C6)

  • Recombinant human EGF

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Trypsin, sequencing grade

  • Phosphopeptide enrichment kit (e.g., TiO2 or IMAC)

  • LC-MS/MS system

Procedure:

  • Cell Culture and SILAC Labeling:

    • Culture cells for at least five passages in either "light" SILAC medium (supplemented with normal L-lysine and L-arginine) or "heavy" SILAC medium (supplemented with L-Lysine-d4 and L-Arginine-13C6).

    • Confirm >97% incorporation of the heavy amino acids by mass spectrometry analysis of a small protein sample.

  • EGF Stimulation:

    • Starve both "light" and "heavy" labeled cell populations in serum-free medium for 12-24 hours.

    • Stimulate the "heavy" labeled cells with 100 ng/mL of EGF for a specified time (e.g., 10 minutes). Treat the "light" labeled cells with a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of each lysate.

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion:

    • Reduce and alkylate the protein mixture.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • Phosphopeptide Enrichment:

    • Enrich for phosphopeptides from the peptide mixture using a TiO2 or IMAC-based enrichment kit according to the manufacturer's instructions.

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides by LC-MS/MS.

  • Data Analysis:

    • Use a suitable software package (e.g., MaxQuant) to identify and quantify the "light" and "heavy" phosphopeptides.

    • Determine the ratios of "heavy" to "light" phosphopeptides to identify changes in phosphorylation in response to EGF stimulation.

Visualizing Proteomics Workflows

To illustrate the logical flow of a typical SILAC experiment and the analysis of a signaling pathway, the following diagrams are provided in DOT language.

SILAC_Workflow cluster_labeling Cell Labeling cluster_treatment Experimental Treatment cluster_processing Sample Processing cluster_analysis Data Analysis Light Culture Light Culture Heavy Culture Heavy Culture Control Control Light Culture->Control Stimulus Stimulus Heavy Culture->Stimulus Mix Lysates Mix Lysates Control->Mix Lysates Stimulus->Mix Lysates Protein Digestion Protein Digestion Mix Lysates->Protein Digestion Peptide Enrichment Peptide Enrichment Protein Digestion->Peptide Enrichment LC-MS/MS LC-MS/MS Peptide Enrichment->LC-MS/MS Quantification Quantification LC-MS/MS->Quantification

Caption: General workflow for a SILAC-based quantitative proteomics experiment.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

Caption: Simplified representation of the EGFR signaling pathway.

Conclusion

This compound is a viable option for metabolic labeling in quantitative proteomics. The available data suggests that its performance in terms of quantitative accuracy is comparable to other commonly used deuterated amino acids like leucine and lysine in specific applications. However, researchers should be mindful of the potential for chromatographic isotope effects, particularly with highly deuterated compounds, and optimize their LC methods accordingly. The choice between this compound and other deuterated amino acids will ultimately depend on the specific requirements of the experiment, including the protein of interest, the desired mass shift, and the analytical platform being used. For comprehensive proteome coverage, it is often advantageous to use a combination of labeled amino acids, such as lysine and arginine, to ensure that most tryptic peptides are labeled.

References

Assessing the Biological Equivalence of DL-Valine-d8 to Unlabeled Valine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the biological equivalence of DL-Valine-d8, a deuterated form of the essential amino acid valine, to its unlabeled counterpart. In drug development and metabolic research, isotopically labeled compounds like this compound are crucial as tracers or internal standards.[1][2] However, the substitution of hydrogen with deuterium can potentially alter pharmacokinetic and metabolic profiles, a phenomenon known as the kinetic isotope effect.[3][4] Therefore, a thorough comparison is essential to validate its use as a biologically equivalent surrogate for unlabeled valine.

This document outlines the key experimental protocols and data presentation required to conduct a comprehensive bioequivalence assessment.

In Vivo Pharmacokinetic Equivalence

A comparative pharmacokinetic study in a relevant animal model, such as rats, is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound relative to unlabeled valine. Since valine is an endogenous substance, study designs must account for baseline levels to accurately quantify the contribution of the administered dose.[5]

Comparative Pharmacokinetic Parameters

The following table outlines the key pharmacokinetic parameters to be measured and compared. A randomized, two-period, two-sequence single-dose crossover design is recommended to minimize inter-individual variability.

ParameterDescriptionUnlabeled DL-Valine (Mean ± SD)This compound (Mean ± SD)Statistical Comparison (e.g., 90% CI)
Cmax Maximum plasma concentration[Data to be collected][Data to be collected][Data to be analyzed]
Tmax Time to reach Cmax[Data to be collected][Data to be collected][Data to be analyzed]
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration[Data to be collected][Data to be collected][Data to be analyzed]
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity[Data to be collected][Data to be collected][Data to be analyzed]
t1/2 Elimination half-life[Data to be collected][Data to be collected][Data to be analyzed]
Absolute Bioavailability (F%) The fraction of the administered dose that reaches systemic circulation[Data to be collected][Data to be collected][Data to be analyzed]

Table 1: Template for summarizing comparative in vivo pharmacokinetic data between unlabeled DL-Valine and this compound.

In Vitro Metabolic Stability

To investigate potential differences in metabolism at a cellular level, an in vitro metabolic stability assay using liver microsomes is recommended. This assay helps to determine if the deuteration of valine affects its rate of metabolism by key hepatic enzymes.

Comparative Metabolic Stability Parameters

The following table summarizes the key parameters for comparing the in vitro metabolic stability of the two compounds.

ParameterDescriptionUnlabeled DL-Valine (Mean ± SD)This compound (Mean ± SD)
In Vitro t1/2 (min) The time required for 50% of the compound to be metabolized by liver microsomes.[Data to be collected][Data to be collected]
Intrinsic Clearance (CLint) (µL/min/mg protein) The intrinsic ability of the liver enzymes to metabolize the compound.[Data to be collected][Data to be collected]
% Remaining at 60 min The percentage of the initial compound remaining after a 60-minute incubation.[Data to be collected][Data to be collected]

Table 2: Template for summarizing comparative in vitro metabolic stability data.

Experimental Protocols

Protocol 1: Comparative Oral Bioavailability Study in Rats

This protocol outlines a single-dose, crossover study to determine the oral bioavailability and compare the pharmacokinetic profiles of this compound and unlabeled DL-Valine in rats.

1. Animal Model:

  • Species: Sprague-Dawley rats (male and female, n=6 per group).

  • Housing: Standard conditions with a 12-hour light/dark cycle.

  • Fasting: Rats should be fasted overnight (approximately 12 hours) before dosing, with free access to water.

2. Dosing:

  • Test Articles: Unlabeled DL-Valine and this compound.

  • Formulation: Both compounds should be dissolved in a suitable vehicle (e.g., sterile water or saline).

  • Dose Administration: A single oral dose (e.g., 50 mg/kg) administered via gavage. An intravenous (IV) dose group (e.g., 5 mg/kg) for each compound will also be included to determine absolute bioavailability.

  • Study Design: A randomized, two-period, two-sequence crossover design with a washout period of at least 7 elimination half-lives between doses.

3. Sample Collection:

  • Blood samples (approximately 0.25 mL) will be collected from the jugular vein at pre-dose (to establish baseline endogenous levels) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma will be separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method:

  • A validated LC-MS/MS method will be used to quantify the concentrations of both unlabeled valine and this compound in plasma samples. The method must be able to distinguish between the labeled and unlabeled compounds.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) will be calculated using non-compartmental analysis.

  • Endogenous valine levels will be corrected for by subtracting the mean pre-dose concentration from all post-dose concentrations.

  • Statistical analysis (e.g., ANOVA) will be performed to compare the pharmacokinetic parameters between the two compounds. Bioequivalence is typically concluded if the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC fall within 80-125%.

Protocol 2: In Vitro Metabolic Stability Assay in Liver Microsomes

This protocol describes an assay to evaluate and compare the metabolic stability of this compound and unlabeled DL-Valine.

1. Materials:

  • Test Articles: Unlabeled DL-Valine and this compound.

  • Liver Microsomes: Pooled human or rat liver microsomes.

  • Cofactor: NADPH regenerating system.

  • Buffer: Potassium phosphate buffer (pH 7.4).

  • Positive Controls: Compounds with known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance).

2. Incubation:

  • The test compounds (at a final concentration of 1 µM) will be pre-incubated with liver microsomes (0.5 mg/mL protein) in the buffer at 37°C for 5 minutes.

  • The metabolic reaction will be initiated by adding the NADPH regenerating system.

  • A parallel incubation without NADPH will be performed as a negative control to assess non-enzymatic degradation.

3. Sample Collection and Analysis:

  • Aliquots will be taken at 0, 5, 15, 30, 45, and 60 minutes.

  • The reaction will be stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Samples will be centrifuged, and the supernatant will be analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

4. Data Analysis:

  • The percentage of the parent compound remaining at each time point will be calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining will be plotted against time, and the slope of the linear portion will be used to calculate the in vitro half-life (t1/2 = -0.693 / slope).

  • Intrinsic clearance (CLint) will be calculated from the half-life and the incubation parameters.

Visualizations

Valine Metabolic Pathway

The catabolism of valine begins with a transamination reaction to form α-ketoisovalerate. This is followed by oxidative decarboxylation to isobutyryl-CoA, which is then further metabolized to propionyl-CoA and ultimately succinyl-CoA, an intermediate of the citric acid cycle.

G Valine Valine aKetoisovalerate α-Ketoisovalerate Valine->aKetoisovalerate Transamination IsobutyrylCoA Isobutyryl-CoA aKetoisovalerate->IsobutyrylCoA Oxidative Decarboxylation PropionylCoA Propionyl-CoA IsobutyrylCoA->PropionylCoA Series of Enzymatic Reactions SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA TCACycle TCA Cycle SuccinylCoA->TCACycle

Caption: Simplified metabolic pathway of valine catabolism.

Experimental Workflow for Comparative Bioavailability Study

The following diagram illustrates the key steps in the proposed in vivo study to compare the bioavailability of this compound and unlabeled valine.

G cluster_0 Study Preparation cluster_1 Dosing & Sampling (Crossover Design) cluster_2 Analysis & Reporting AnimalAcclimation Animal Acclimation (Sprague-Dawley Rats) Dosing Oral Gavage & IV Administration AnimalAcclimation->Dosing DosePrep Dose Preparation (Labeled & Unlabeled Valine) DosePrep->Dosing BloodSampling Serial Blood Sampling (Pre-dose to 24h) Dosing->BloodSampling Washout Washout Period BloodSampling->Washout SecondDosing Second Dosing Period Washout->SecondDosing SampleProcessing Plasma Separation SecondDosing->SampleProcessing LCMS LC-MS/MS Analysis SampleProcessing->LCMS PKAnalysis Pharmacokinetic Analysis (Baseline Correction) LCMS->PKAnalysis Report Bioequivalence Assessment PKAnalysis->Report

Caption: Workflow for the in vivo bioequivalence study.

References

A Comparative Analysis of DL-Valine-d8 and L-Valine-d8 for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between the racemic mixture DL-Valine-d8 and the enantiomerically pure L-Valine-d8 is critical for ensuring the accuracy and biological relevance of experimental data. This guide provides a comprehensive comparison of these two stable isotope-labeled compounds, supported by experimental principles and protocols, to inform their application in metabolic research, pharmacokinetic studies, and as internal standards in mass spectrometry.

Introduction to Stereoisomers in Isotope Labeling

Valine, an essential branched-chain amino acid, exists as two stereoisomers (enantiomers): L-Valine and D-Valine. In biological systems, L-Valine is the naturally occurring and metabolically active form, incorporated into proteins and participating in key metabolic pathways.[1] D-Valine, while present in some bacteria and certain foods, is found in much lower concentrations in mammals and follows distinct metabolic routes.[2][3]

This compound is a deuterated form of valine containing an equal mixture of the L- and D-isomers. L-Valine-d8, conversely, consists solely of the deuterated L-isomer. This fundamental difference in stereochemistry dictates their suitability for various research applications.

Core Applications and Comparative Analysis

The primary applications for both this compound and L-Valine-d8 are as internal standards for the quantification of valine by mass spectrometry and as tracers in metabolic and pharmacokinetic studies.[4] The choice between the two is contingent on the specific requirements of the experiment.

FeatureThis compoundL-Valine-d8
Composition Racemic (50:50 mixture of D- and L-isomers)Enantiomerically Pure (L-isomer)
Primary Use as Internal Standard Quantification of total valine (D and L) in non-chiral separations.Quantification of L-valine, the biologically relevant isomer, in both chiral and non-chiral separations.
Use in Metabolic Studies Not recommended for tracing L-valine pathways due to potential interference from D-isomer metabolism.[2]Ideal for tracing the metabolism of L-valine in protein synthesis and other metabolic pathways.
Use in Pharmacokinetic Studies Can be used to study the general pharmacokinetics of valine.Preferred for studying the pharmacokinetics of the biologically active L-isomer.
Potential for Inaccuracy Risk of inaccurate quantification of L-valine if D-valine is present in the sample and chromatographic separation is not used.Minimizes the risk of stereoisomeric interference, leading to more accurate quantification of L-valine.

Data Presentation: A Comparative Overview

ApplicationPreferred CompoundRationalePotential Issues with Alternative
Quantification of L-Valine in Plasma L-Valine-d8Ensures the internal standard is chemically and stereoisomerically identical to the analyte, correcting for variations during sample preparation and analysis.Using this compound could lead to inaccurate results if the D- and L-isomers are separated chromatographically, or if there are matrix effects that differently affect the two isomers.
Metabolic Flux Analysis of Protein Synthesis L-Valine-d8Accurately traces the incorporation of the biologically active L-isomer into newly synthesized proteins.This compound would introduce the non-biological D-isomer, which is not incorporated into proteins and is metabolized differently, confounding the results.
Pharmacokinetic Study of L-Valine Absorption L-Valine-d8Allows for precise tracking of the absorption, distribution, metabolism, and excretion of the therapeutically relevant L-isomer.This compound would provide data on the combined pharmacokinetics of both isomers, which may not be representative of the active compound.
Quantification of Total Valine in a Non-biological Matrix This compound or L-Valine-d8In the absence of biological stereoselectivity, either can be used. This compound may be more cost-effective.N/A

Experimental Protocols

Protocol for Quantification of L-Valine in Human Plasma using LC-MS/MS

This protocol provides a general framework for the quantification of L-valine in human plasma using L-Valine-d8 as an internal standard.

1. Materials:

  • L-Valine

  • L-Valine-d8

  • Human Plasma (K2EDTA)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic Acid (FA)

  • Water, LC-MS grade

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-Valine and L-Valine-d8 in water.

  • Working Standard Solutions: Serially dilute the L-Valine stock solution with a 50:50 mixture of ACN and water to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard (IS) Working Solution: Dilute the L-Valine-d8 stock solution with a 50:50 mixture of ACN and water to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma, standard, or quality control sample in a microcentrifuge tube, add 150 µL of the IS working solution in ACN.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC system.

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the retention of polar analytes like amino acids.

  • Mobile Phase A: 0.1% FA in Water

  • Mobile Phase B: 0.1% FA in ACN

  • Gradient: A gradient elution from high organic to high aqueous.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor the specific precursor to product ion transitions for L-Valine and L-Valine-d8.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of L-Valine to L-Valine-d8 against the concentration of the L-Valine standards.

  • Determine the concentration of L-Valine in the plasma samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_spike Spike with L-Valine-d8 (Internal Standard) plasma->is_spike precipitation Protein Precipitation (Acetonitrile) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation LC Separation (HILIC Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation quantification Quantification (Calibration Curve) ratio_calculation->quantification decision_tree start Select Deuterated Valine question1 Application Type? start->question1 is Internal Standard question1->is Quantification metabolic Metabolic/PK Tracer question1->metabolic Tracing question2 Quantifying L-Valine or Total Valine? l_valine Quantify L-Valine question2->l_valine total_valine Quantify Total Valine question2->total_valine is->question2 use_l_valine_d8 Use L-Valine-d8 metabolic->use_l_valine_d8 l_valine->use_l_valine_d8 use_dl_valine_d8 Use this compound total_valine->use_dl_valine_d8 consider_l_valine_d8 Consider L-Valine-d8 (Higher Accuracy) total_valine->consider_l_valine_d8

References

DL-Valine-d8 in Metabolic Research: A Comparative Guide to Stable Isotope Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled compounds is a cornerstone of modern metabolic research. Among these, DL-Valine-d8, a deuterated form of the essential branched-chain amino acid valine, offers a powerful tool for tracing the intricate pathways of cellular metabolism. This guide provides an objective comparison of this compound with other isotopic tracers, supported by experimental data and detailed protocols, to aid in the design and interpretation of metabolic studies.

Stable isotope tracing allows for the precise tracking of atoms through metabolic networks, providing insights into flux rates, pathway utilization, and the biosynthesis of macromolecules. This compound, with its eight deuterium atoms, provides a distinct mass shift that is readily detectable by mass spectrometry, making it an effective tracer for a variety of applications, including the study of protein synthesis and amino acid catabolism.

Comparison of this compound with Alternative Tracers

The choice of an isotopic tracer is critical for addressing specific research questions. While this compound is a valuable tool, other labeled amino acids, such as deuterated leucine and lysine, as well as 13C-labeled variants, are also commonly employed. The selection of a tracer depends on the specific metabolic pathway under investigation, the analytical methods available, and the biological system being studied.

A key application of deuterated amino acids is in the measurement of protein synthesis rates. A study comparing the use of deuterated leucine, valine, and lysine for determining the production rates of apolipoproteins A-I and B-100 in humans demonstrated that all three tracers yielded comparable results.[1] This suggests that for studies of whole-body or specific protein turnover, this compound can be a reliable alternative to other commonly used deuterated amino acids.

TracerApplicationKey FindingsReference
[4,4,4,-2H3]valine Measurement of apolipoprotein A-I and B-100 production rates in humans.Provided similar absolute production rates for apolipoproteins A-I and B-100 when compared to deuterated leucine and lysine.[1]
[5,5,5,-2H3]leucine Measurement of apolipoprotein A-I and B-100 production rates in humans.Yielded comparable absolute production rates to deuterated valine and lysine, confirming its utility in protein kinetic studies.[1]
[6,6-2H2,1,2-13C2]lysine Measurement of apolipoprotein A-I and B-100 production rates in humans.Demonstrated consistent results with deuterated valine and leucine for determining apolipoprotein synthesis.[1]

Experimental Protocols

The successful application of this compound in metabolic research relies on robust experimental design and meticulous execution. Below is a detailed methodology adapted from a study on apolipoprotein kinetics, which can serve as a template for similar investigations.[1]

Protocol: Primed-Constant Infusion for Measuring Apolipoprotein Production Rates

1. Subject Preparation:

  • Subjects are admitted to a clinical research center after an overnight fast.

  • Two intravenous catheters are placed, one for tracer infusion and one for blood sampling.

2. Tracer Infusion:

  • A priming dose of the deuterated amino acid (e.g., [4,4,4,-2H3]valine) is administered to rapidly achieve isotopic equilibrium.

  • This is immediately followed by a continuous infusion of the tracer for a designated period (e.g., 15 hours).

  • The infusion rate is maintained at a constant level to ensure steady-state isotopic enrichment in the plasma.

3. Sample Collection:

  • Blood samples are collected at regular intervals throughout the infusion period.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Lipoprotein Isolation:

  • Very low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and high-density lipoprotein (HDL) fractions are isolated from plasma samples by ultracentrifugation.

5. Protein Hydrolysis and Derivatization:

  • Apolipoproteins (ApoA-I and ApoB-100) are precipitated from the isolated lipoprotein fractions.

  • The protein pellet is hydrolyzed to its constituent amino acids.

  • The amino acids are then derivatized to make them volatile for gas chromatography-mass spectrometry (GC-MS) analysis.

6. Mass Spectrometry Analysis:

  • The isotopic enrichment of the deuterated amino acid in the apolipoproteins is determined by GC-MS.

  • The instrument is operated in selected ion monitoring (SIM) mode to monitor the ions corresponding to the unlabeled and labeled amino acid derivatives.

7. Calculation of Production Rates:

  • The absolute production rates of the apolipoproteins are calculated using a stochastic model based on the isotopic enrichment of the tracer in the protein and the plasma precursor pool.

The Role of Valine Metabolism in Cancer

Recent research has highlighted the critical role of branched-chain amino acid metabolism, particularly valine catabolism, in the progression of certain cancers. This has opened new avenues for therapeutic intervention and underscores the importance of tools like this compound to probe these pathways.

In prostate cancer, for instance, the degradation of valine has been linked to the refueling of the mitochondrial succinate pool and the maintenance of intracellular lipid metabolism. Similarly, T-cell acute lymphoblastic leukemia has been shown to be highly dependent on a steady supply of valine for its growth. These findings suggest that targeting the enzymes involved in valine catabolism could be a promising therapeutic strategy.

Visualizing Metabolic Pathways and Workflows

To better understand the experimental process and the metabolic fate of valine, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and the valine catabolism pathway.

G Experimental Workflow for Stable Isotope Tracing cluster_infusion Tracer Administration cluster_sampling Sample Collection & Processing cluster_analysis Analysis start Subject Preparation (Fasting, IV line placement) infusion Primed-Constant Infusion of this compound start->infusion blood Blood Sampling (Timed intervals) infusion->blood plasma Plasma Separation blood->plasma lipoprotein Lipoprotein Isolation (Ultracentrifugation) plasma->lipoprotein hydrolysis Protein Hydrolysis & Derivatization lipoprotein->hydrolysis gcms GC-MS Analysis (Isotopic Enrichment) hydrolysis->gcms calculation Calculation of Production Rates gcms->calculation

Experimental Workflow for Isotope Tracing

G Valine Catabolism Pathway Valine This compound aKIV α-Ketoisovalerate-d7 Valine->aKIV BCAT IsobutyrylCoA Isobutyryl-CoA-d7 aKIV->IsobutyrylCoA BCKDH MethylacrylylCoA Methylacrylyl-CoA-d6 IsobutyrylCoA->MethylacrylylCoA HIBCoA 3-Hydroxyisobutyryl-CoA-d6 MethylacrylylCoA->HIBCoA HIB 3-Hydroxyisobutyrate-d6 HIBCoA->HIB HIBCH MethylmalonylSemialdehyde Methylmalonyl- Semialdehyde-d5 HIB->MethylmalonylSemialdehyde PropionylCoA Propionyl-CoA-d5 MethylmalonylSemialdehyde->PropionylCoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA TCACycle TCA Cycle SuccinylCoA->TCACycle

Valine Catabolism Pathway

References

Confirming Experimental Findings with DL-Valine-d8 Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the accuracy and reliability of experimental findings are paramount. The use of stable isotope-labeled internal standards in mass spectrometry is a cornerstone of robust quantification. This guide provides a comprehensive comparison of DL-Valine-d8, a deuterated internal standard for valine, with its ¹³C-labeled alternative. This objective analysis is supported by a summary of performance characteristics and detailed experimental protocols to inform the selection of the most appropriate standard for your research needs.

Performance Comparison: this compound vs. L-Valine-¹³C₅

The ideal internal standard should co-elute with the analyte and exhibit identical ionization efficiency to compensate for variations during sample preparation and analysis. While both deuterated and ¹³C-labeled standards are effective, their physicochemical properties can lead to performance differences.

Performance MetricThis compound (Deuterated)L-Valine-¹³C₅ (¹³C-Labeled)Key Considerations
Accuracy May be compromised due to isotopic effects causing slight chromatographic separation from the unlabeled analyte. This can lead to differential ion suppression or enhancement in complex matrices.Generally offers higher accuracy as the larger mass difference has a negligible effect on retention time, ensuring better co-elution and more effective compensation for matrix effects.The degree and position of deuteration can influence the magnitude of the isotopic effect.
Precision Can exhibit lower precision (higher variance) in some cases if chromatographic separation from the analyte occurs.Typically provides higher precision due to the close co-elution with the unlabeled analyte.Consistent co-elution minimizes variability in analyte-to-internal standard response ratios.
Isotopic Stability Deuterium atoms, particularly on heteroatoms, can be susceptible to back-exchange with hydrogen from the solvent, potentially leading to inaccurate quantification. However, the deuterium atoms in this compound are on carbon atoms, making them relatively stable.The ¹³C label is integrated into the carbon backbone of the molecule and is highly stable, with no risk of exchange under typical experimental conditions.Careful selection of the deuteration site to non-exchangeable positions is crucial to minimize instability.
Cost-Effectiveness Generally less expensive to synthesize and more widely available.Typically more expensive due to the higher cost of ¹³C-labeled starting materials and more complex synthetic routes.Budgetary constraints may favor the use of deuterated standards, but this must be weighed against the potential for compromised data quality in highly sensitive assays.

Experimental Protocols

Below is a detailed protocol for the quantification of L-Valine in human plasma using a stable isotope-labeled internal standard and LC-MS/MS. This protocol can be adapted for use with this compound.

Sample Preparation (Protein Precipitation)
  • Aliquoting: Transfer 50 µL of plasma sample to a microcentrifuge tube.

  • Internal Standard Spiking: Add 150 µL of ice-cold methanol containing the internal standard (this compound or L-Valine-¹³C₅) at a concentration of 1 µM to precipitate plasma proteins and introduce the standard.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • LC System: ACQUITY UPLC I-Class or equivalent.

    • Column: ACQUITY UPLC HSS T3, 1.8 µm, 150 x 2.1 mm.

    • Column Temperature: 45 °C.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.6 mL/min.

    • Injection Volume: 2 µL.

    • Gradient:

      • 0.0 - 0.5 min: 4% B

      • 0.5 - 2.5 min: 4% to 10% B

      • 2.5 - 5.0 min: 10% to 28% B

      • 5.0 - 5.1 min: 28% to 95% B

      • 5.1 - 6.1 min: 95% B

      • 6.1 - 6.2 min: 95% to 4% B

      • 6.2 - 7.5 min: 4% B

  • Mass Spectrometry:

    • MS System: Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Capillary Voltage: 1.5 kV.

    • MRM Transitions:

      • L-Valine: Precursor ion (m/z) 118.1 → Product ion (m/z) 72.1

      • This compound: Precursor ion (m/z) 126.1 → Product ion (m/z) 77.1

      • L-Valine-¹³C₅: Precursor ion (m/z) 123.1 → Product ion (m/z) 77.1

    • Collision Energy and Cone Voltage: These will need to be optimized for the specific instrument and compound.

Data Analysis and Quantification

The concentration of L-Valine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve. The calibration curve is generated by analyzing a series of standards with known concentrations of L-Valine and a fixed concentration of the internal standard.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Aliquoting p2 Spiking with this compound (Protein Precipitation) p1->p2 p3 Vortexing p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Collection p4->p5 a1 LC Separation p5->a1 a2 Mass Spectrometry (MRM Mode) a1->a2 d1 Peak Integration a2->d1 d2 Area Ratio Calculation (Valine / Valine-d8) d1->d2 d3 Quantification (Calibration Curve) d2->d3 valine_catabolism valine L-Valine kiv α-Ketoisovalerate valine->kiv BCAT isobutyryl_coa Isobutyryl-CoA kiv->isobutyryl_coa BCKDH methacrylyl_coa Methacrylyl-CoA isobutyryl_coa->methacrylyl_coa hydroxyisobutyryl_coa 3-Hydroxyisobutyryl-CoA methacrylyl_coa->hydroxyisobutyryl_coa methylmalonate_semialdehyde Methylmalonate Semialdehyde hydroxyisobutyryl_coa->methylmalonate_semialdehyde propionyl_coa Propionyl-CoA methylmalonate_semialdehyde->propionyl_coa succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa tca TCA Cycle succinyl_coa->tca

A Guide to Inter-Laboratory Comparison of Amino Acid Analysis Using DL-Valine-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for researchers, scientists, and drug development professionals on the inter-laboratory comparison of analytical methods for amino acid quantification, with a specific focus on the use of DL-Valine-d8 as an internal standard. Ensuring consistency and comparability of results across different laboratories is crucial for reliable data in both research and clinical settings.[1][2][3] This document outlines common analytical platforms, provides detailed experimental protocols, and presents a structure for data comparison.

Introduction to Amino Acid Analysis and the Role of Internal Standards

The analysis of amino acids is fundamental in various fields, including the diagnosis of inborn errors of metabolism and other clinical applications.[4][5] Common analytical techniques include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards, such as this compound, is critical for accurate quantification by correcting for variations in sample preparation and instrument response. This compound, with a mass shift of M+8, serves as an ideal internal standard for valine and other amino acids in chromatographic methods due to its similar chemical properties and distinct mass.

Common Analytical Platforms for Amino Acid Analysis

Several methods are employed for amino acid analysis, each with its own set of advantages and disadvantages. The choice of platform can be influenced by factors such as required sensitivity, sample throughput, and the specific amino acids of interest.

1. Gas Chromatography-Mass Spectrometry (GC-MS): This technique often requires derivatization to increase the volatility of the amino acids. 2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used method that can be performed with or without derivatization. Hydrophilic Interaction Liquid Chromatography (HILIC) is a common approach for the analysis of underivatized amino acids.

Table 1: Comparison of Common Analytical Platforms
FeatureGC-MS with DerivatizationLC-MS/MS with DerivatizationHILIC-MS/MS (Underivatized)
Principle Separation of volatile derivatives by gas chromatography, followed by mass analysis.Separation of derivatized amino acids by liquid chromatography, followed by tandem mass analysis.Separation of polar underivatized amino acids by HILIC, followed by tandem mass analysis.
Sample Preparation Derivatization is mandatory.Derivatization is required.Simpler sample preparation, often just protein precipitation.
Throughput ModerateHighHigh
Sensitivity HighVery HighHigh
Matrix Effects Can be significant.Can be managed with appropriate internal standards.Present, but can be mitigated with isotopic internal standards.
Cost ModerateHighHigh

Experimental Protocols

Detailed and standardized experimental protocols are essential for minimizing inter-laboratory variability. Below are representative protocols for sample preparation and analysis using LC-MS/MS, where this compound would be a suitable internal standard.

Protocol 1: Sample Preparation for Amino Acid Analysis in Plasma
  • Sample Collection: Collect whole blood in lithium heparin tubes.

  • Plasma Separation: Centrifuge the blood sample at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Internal Standard Spiking: Add a known concentration of the internal standard solution (containing this compound and other isotopic standards) to an aliquot of the plasma sample.

  • Protein Precipitation: Precipitate proteins by adding a solution such as 5% sulfosalicylic acid (SSA) or methanol. Vortex the mixture thoroughly.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for analysis.

  • Dilution: The supernatant may be diluted with an appropriate solvent (e.g., mobile phase) before injection into the LC-MS/MS system.

Protocol 2: HILIC-MS/MS Analysis of Underivatized Amino Acids
  • Liquid Chromatography:

    • Column: An Acquity BEH Amide column (2.1×100 mm, 1.7 μm) or similar HILIC column.

    • Mobile Phase A: Acetonitrile/water with formic acid.

    • Mobile Phase B: Water with formic acid.

    • Gradient: A gradient elution is used to separate the amino acids.

    • Flow Rate: A typical flow rate is 0.4-0.6 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 35°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each amino acid and the internal standards (e.g., for Valine and this compound).

Inter-Laboratory Comparison and Proficiency Testing

Inter-laboratory comparison, often through proficiency testing (PT) or round-robin studies, is a cornerstone of quality assurance in clinical and research laboratories. These programs evaluate a laboratory's performance by comparing its results to those of other laboratories analyzing the same samples.

Workflow for an Inter-Laboratory Comparison Study

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation A Study Design and Protocol Development B Preparation and Distribution of Homogenous Samples A->B C Sample Analysis by Participating Laboratories B->C D Data Submission to Coordinating Center C->D E Statistical Analysis of Results D->E F Performance Evaluation (e.g., z-scores) E->F G Issuance of Report and Corrective Actions F->G

Caption: Workflow of an inter-laboratory comparison study.

Data Presentation for Comparison

Quantitative data from an inter-laboratory comparison should be summarized in clear, structured tables to facilitate easy comparison of performance.

Table 2: Example of Inter-Laboratory Comparison Data for Valine Quantification
Laboratory IDMethodReported Valine Concentration (µM)Mean of All Labs (µM)Standard DeviationZ-ScorePerformance
Lab 1HILIC-MS/MS21522010-0.5Satisfactory
Lab 2GC-MS235220101.5Satisfactory
Lab 3HILIC-MS/MS19822010-2.2Warning
Lab 4LC-MS/MS (Deriv.)222220100.2Satisfactory
Lab 5HILIC-MS/MS245220102.5Unsatisfactory

Note: Z-scores are calculated as (Lab Result - Mean of All Labs) / Standard Deviation. A common interpretation is |z| ≤ 2 is satisfactory, 2 < |z| < 3 is a warning, and |z| ≥ 3 is unsatisfactory.

Logical Relationship of Method Validation and Comparison

The validation of an analytical method within a single laboratory is a prerequisite for its successful comparison across multiple laboratories.

G cluster_validation Method Validation (Single Laboratory) cluster_comparison Inter-Laboratory Comparison A Accuracy G Reproducibility A->G B Precision (Repeatability & Intermediate) B->G C Specificity C->G D Limit of Detection (LOD) & Limit of Quantification (LOQ) D->G E Linearity & Range E->G F Robustness F->G H Comparability of Results G->H I Method Performance Across Labs H->I

Caption: Relationship between method validation and inter-laboratory comparison.

Conclusion

The use of this compound as an internal standard in conjunction with robust analytical methods like LC-MS/MS provides a solid foundation for accurate amino acid quantification. However, to ensure data comparability across different sites, a well-structured inter-laboratory comparison program is indispensable. By adhering to standardized protocols, participating in proficiency testing, and systematically evaluating performance, laboratories can enhance the reliability and consistency of their results, which is paramount for both clinical diagnostics and pharmaceutical development.

References

Safety Operating Guide

Safe Disposal of DL-Valine-d8: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of DL-Valine-d8, ensuring compliance and safety in research and drug development environments. The following procedures have been compiled from safety data sheets (SDS) to provide clear, step-by-step guidance for laboratory personnel.

Personal Protective Equipment (PPE) and Safety Measures

While this compound is not classified as a hazardous substance, adherence to good industrial hygiene and safety practices is crucial.[1][2] Always handle the substance in a well-ventilated area to avoid dust formation.[1]

Personal Protective Equipment (PPE)Specifications
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Hand Protection Choose body protection according to the amount and concentration of the dangerous substance at the workplace.[1]
Respiratory Protection Use personal protective equipment, including respiratory protection, especially in case of fire.
Hygiene Measures Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.

Spill and Accidental Release Measures

In the event of a spill, take the following steps to contain and clean up the material safely:

  • Avoid dust formation and breathing dust.

  • Ensure adequate ventilation.

  • For containment, sweep up and shovel the material.

  • Keep the collected material in suitable, closed containers for disposal.

  • Prevent the substance from entering sewers and public waters.

First Aid Procedures

Should accidental exposure occur, follow these first aid measures:

  • General Advice: If you feel unwell, consult a physician and show the safety data sheet.

  • Inhalation: If breathed in, move the person into fresh air. If not breathing, give artificial respiration.

  • Skin Contact: Wash off with soap and plenty of water.

  • Eye Contact: Flush eyes with water as a precaution.

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Disposal Procedures

The primary method for the disposal of this compound is through a licensed disposal company. It is crucial to adhere to local and national regulations.

Recommended Disposal Method:

  • Contact a licensed professional waste disposal service to dispose of this material.

  • Offer surplus and non-recyclable solutions to the licensed company.

  • One specific recommendation is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

Contaminated packaging should be handled in the same way as the substance itself.

Disposal Workflow

The following diagram illustrates the decision-making and action process for the proper disposal of this compound.

cluster_start Start: this compound for Disposal cluster_ppe Safety Precautions cluster_assessment Waste Assessment cluster_disposal Disposal Path cluster_end Completion start Identify this compound for Disposal ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Respiratory Protection (if needed) start->ppe Step 1 assess Assess Quantity and Contamination ppe->assess Step 2 contact Contact Licensed Disposal Company assess->contact Step 3 incinerate Option: Dissolve in Combustible Solvent and Incinerate in Approved Facility contact->incinerate Recommended Method regulations Ensure Compliance with Local/National Regulations incinerate->regulations Final Check end_node Disposal Complete regulations->end_node

Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling DL-Valine-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of isotopically labeled compounds like DL-Valine-d8 is critical for both experimental integrity and personal safety. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), handling procedures, and disposal plans for this compound.

Hazard Identification and Personal Protective Equipment (PPE)

While DL-Valine is generally not classified as a hazardous substance, the deuterated form, this compound, may present different reactivity and toxicological properties.[1][2][3] Therefore, it is prudent to handle it with a degree of caution. Potential hazards include irritation of the respiratory tract, skin, and eyes, and it may be harmful if inhaled, absorbed through the skin, or swallowed.[1] The following PPE is recommended to minimize exposure.

PPE CategoryRecommended EquipmentRationale & Best Practices
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards.To protect eyes from dust particles and potential splashes.
Hand Protection Disposable nitrile gloves.To prevent skin contact. Always inspect gloves for tears or punctures before use.
Body Protection A standard laboratory coat is mandatory.To protect skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dust is generated.To prevent inhalation of dust particles.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to ensure safety and prevent contamination of the compound. Deuterated compounds can be sensitive to moisture and light.[4]

  • Preparation :

    • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling larger quantities or if dust generation is likely.

    • Ensure all necessary PPE is donned correctly before handling the compound.

    • Prepare all necessary equipment and reagents in advance to minimize the time the compound is exposed to the atmosphere.

  • Handling :

    • This compound is a solid at room temperature. Avoid creating dust when weighing or transferring the compound.

    • Use clean, dry spatulas and glassware to prevent contamination from moisture, which can lead to hydrogen-deuterium exchange.

    • Keep the container tightly sealed when not in use to protect it from atmospheric moisture and light.

  • Storage :

    • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

    • For long-term storage, consider keeping the compound in a desiccator under an inert atmosphere (e.g., argon or nitrogen) to maintain its isotopic purity.

Disposal Plan

All waste containing this compound should be treated as hazardous chemical waste. Improper disposal can lead to environmental contamination.

Waste TypeCollection and StorageDisposal Method
Solid Waste (unused compound, contaminated consumables) Collect in a designated, clearly labeled, and sealed hazardous waste container.Dispose of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.
Contaminated PPE (gloves, etc.) Place in a sealed bag and then into the designated hazardous waste container for solids.Dispose of as hazardous waste along with other solid chemical waste.
Empty Containers Triple rinse the container with a suitable solvent. The rinsate must be collected and treated as hazardous waste.After triple rinsing, the "empty" container can typically be disposed of as non-hazardous waste, though labels should be defaced. Consult your institution's EHS guidelines.

Experimental Workflow Diagram

The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_start Don PPE prep_area Prepare Well-Ventilated Workspace prep_start->prep_area handle_weigh Weigh this compound (Avoid Dust) prep_area->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction/Analysis handle_weigh->handle_transfer post_store Store in Tightly Sealed Container (Dry, Inert Atmosphere) handle_transfer->post_store After Use post_clean Clean Workspace post_store->post_clean disp_collect Collect Waste (Solid & Contaminated PPE) post_clean->disp_collect Generate Waste disp_label Label as Hazardous Waste disp_collect->disp_label disp_dispose Dispose via Licensed Company disp_label->disp_dispose

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.